molecular formula C15H16N2O3 B1265838 N-(4-Amino-2,5-dimethoxyphenyl)benzamide CAS No. 6268-05-9

N-(4-Amino-2,5-dimethoxyphenyl)benzamide

货号: B1265838
CAS 编号: 6268-05-9
分子量: 272.3 g/mol
InChI 键: DDRCIGNRLHTTIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(4-Amino-2,5-dimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4'-Amino-2',5'-dimethoxybenzanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50201. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(4-amino-2,5-dimethoxyphenyl)benzamide
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InChI

InChI=1S/C15H16N2O3/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRCIGNRLHTTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4064187
Record name Benzamide, N-(4-amino-2,5-dimethoxyphenyl)-
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Molecular Weight

272.30 g/mol
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CAS No.

6268-05-9
Record name 4-Benzoylamino-2,5-dimethoxyaniline
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Record name Fast Blue RR Base
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Record name 4'-amino-2',5'-dimethoxybenzanilide
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Record name 4-BENZOYLAMINO-2,5-DIMETHOXYANILINE
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Foundational & Exploratory

N-(4-Amino-2,5-dimethoxyphenyl)benzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2,5-dimethoxyphenyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. While its biological activities are an area of ongoing investigation, preliminary information suggests potential as a scaffold for the development of kinase inhibitors and as an intermediate in the synthesis of other complex molecules. This guide consolidates available data to serve as a foundational resource for researchers.

Chemical Structure and Properties

This compound is an aromatic amide characterized by a benzamide moiety linked to a dimethoxyaniline ring. The presence of amino and methoxy functional groups on the phenyl ring influences its chemical reactivity and potential for biological interactions.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 6268-05-9
Molecular Formula C₁₅H₁₆N₂O₃
Molecular Weight 272.30 g/mol
Appearance Purple-brown powder
Melting Point 165-168 °C
Purity Typically ≥98% (commercial samples)[1]
Canonical SMILES COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CC=C2
InChI Key DDRCIGNRLHTTIW-UHFFFAOYSA-N[1]

Synthesis

A plausible synthetic workflow is outlined below.

G cluster_synthesis Synthesis Workflow start 2,5-dimethoxy-1,4-phenylenediamine conditions Acylation Reaction (e.g., in pyridine or with a non-nucleophilic base) start->conditions reagent1 Benzoyl Chloride reagent1->conditions product This compound conditions->product purification Purification (e.g., recrystallization, chromatography) product->purification

Caption: A potential synthetic route to this compound.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic peaks would be expected in its spectra.

Table 2: Predicted Spectroscopic Data

TechniquePredicted
¹H NMR - Aromatic protons (multiplets) in the range of 6.5-8.0 ppm. - Methoxy protons (singlets) around 3.8-4.0 ppm. - Amine and amide protons (broad singlets) with variable chemical shifts depending on the solvent.
¹³C NMR - Aromatic carbons in the range of 110-150 ppm. - Methoxy carbons around 55-60 ppm. - Carbonyl carbon around 165-170 ppm.
FTIR (cm⁻¹) - N-H stretching (amine and amide) around 3200-3400 cm⁻¹. - C=O stretching (amide) around 1640-1680 cm⁻¹. - C-O stretching (methoxy) around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. - Aromatic C=C stretching around 1450-1600 cm⁻¹.
UV-Vis - Absorption maxima in the UV region are expected due to the presence of aromatic rings and conjugated systems.

Biological Activity and Potential Applications

The biological profile of this compound is not yet extensively characterized in publicly available literature. However, some sources suggest its potential utility in the following areas:

  • Kinase Inhibition: Benzamide derivatives are known to be scaffolds for the development of various kinase inhibitors. It is plausible that this compound could serve as a starting point or intermediate for the synthesis of molecules targeting specific kinases involved in cell signaling pathways related to cancer and other diseases.

  • Antimicrobial and Anticancer Research: There are general suggestions of potential antimicrobial and anticancer properties, though specific data, such as IC50 values or mechanisms of action, are not currently available in the reviewed scientific literature.[2][3][4][5][6] Further research is needed to validate these potential activities.

  • Chemical Synthesis: The compound is commercially available and can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds like indazoles.

Experimental Protocols

Detailed, validated experimental protocols for biological assays involving this compound are not available in the public domain. However, for researchers interested in investigating its potential biological activities, standard protocols for kinase inhibition, anticancer, and antimicrobial assays can be adapted.

General Kinase Inhibition Assay (Illustrative Workflow)

This is a generalized workflow for assessing the kinase inhibitory potential of a test compound.

G cluster_kinase_assay Kinase Inhibition Assay Workflow start Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer compound_prep Prepare serial dilutions of This compound start->compound_prep incubation Incubate kinase, substrate, ATP, and test compound compound_prep->incubation detection Detect kinase activity (e.g., luminescence, fluorescence, radioactivity) incubation->detection analysis Data Analysis: - Plot dose-response curve - Calculate IC50 value detection->analysis G cluster_cell_viability Cell Viability Assay Workflow start Seed cancer cells in a multi-well plate treatment Treat cells with serial dilutions of This compound start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation assay Add viability reagent (e.g., MTT, PrestoBlue) incubation->assay readout Measure absorbance or fluorescence assay->readout analysis Data Analysis: - Determine cell viability - Calculate IC50 value readout->analysis

References

The Diverse Biological Landscape of N-(4-Amino-2,5-dimethoxyphenyl)benzamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. Its unique combination of a rigid aromatic ring and a flexible amide linker allows for precise interactions with various biological targets. Within this broad class, derivatives of N-(4-Amino-2,5-dimethoxyphenyl)benzamide represent a promising area of research. These molecules, characterized by a substituted benzoyl group linked to a dimethoxy-substituted phenylenediamine moiety, have been explored for a range of therapeutic applications. While research on the specific this compound core is emerging, a comprehensive understanding of its potential can be gleaned from the extensive studies on structurally related benzamide derivatives. This guide synthesizes the current knowledge on the biological activities of this compound class, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols and pathway visualizations.

General Synthesis Pathway

The synthesis of N-substituted benzamides is typically achieved through a straightforward acylation reaction. The most common method involves the conversion of a substituted benzoic acid to its more reactive acyl chloride derivative, usually with thionyl chloride. This intermediate is then reacted with a corresponding substituted aniline, such as 4-amino-2,5-dimethoxyaniline, in a suitable solvent to yield the final benzamide product.

G benzoic_acid Substituted Benzoic Acid acyl_chloride Substituted Benzoyl Chloride benzoic_acid->acyl_chloride Activation socl2 SOCl₂ socl2->acyl_chloride final_product N-(4-Amino-2,5-dimethoxyphenyl) benzamide Derivative acyl_chloride->final_product Acylation (DCM, rt) aniline 4-Amino-2,5-dimethoxy aniline (or derivative) aniline->final_product

Caption: General synthesis scheme for N-substituted benzamide derivatives.

Anticancer and Cytotoxic Activity

Benzamide derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death. Research indicates that these compounds can be effective against a range of cancer cell lines.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

A key anticancer mechanism for some benzamide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[3]

G cluster_0 Normal Cell Division cluster_1 Inhibition Pathway tubulin Tubulin Dimers microtubules Microtubule Formation (Polymerization) tubulin->microtubules mitosis Mitotic Spindle Assembly microtubules->mitosis inhibition Inhibition of Polymerization division Cell Division mitosis->division benzamide Benzamide Derivative benzamide->inhibition arrest Mitotic Arrest (G2/M Phase) inhibition->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Mechanism of Action: DNA Methyltransferase (DNMT) Inhibition

Certain complex benzamide analogues have been identified as potent inhibitors of DNA methyltransferases (DNMTs).[4] DNMTs are enzymes that catalyze the addition of methyl groups to DNA, a key epigenetic modification that often leads to the silencing of tumor suppressor genes. By inhibiting DNMTs, these compounds can reverse this silencing, leading to the re-expression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[4]

G dnmt DNA Methyltransferase (DNMT) methyl_dna Hypermethylated Gene (Silenced) dnmt->methyl_dna dna Tumor Suppressor Gene dna->methyl_dna Methylation reactivation Gene Re-expression methyl_dna->reactivation reverses benzamide Benzamide Derivative (e.g., SGI-1027) inhibition Inhibition benzamide->inhibition inhibition->dnmt blocks inhibition->reactivation effect Anticancer Effect reactivation->effect

Caption: Simplified pathway of DNMT inhibition by benzamide derivatives.

Summary of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various benzamide derivatives against several human cancer cell lines.

Compound Class/DerivativeCell LineActivity (IC₅₀)Reference
Acrylamide-PABA Hybrid (4j)MCF-7 (Breast)1.83 µM[3]
Acrylamide-PABA Hybrid (4a)MCF-7 (Breast)2.99 µM[3]
Nimesulide Derivative (L1)H292 (Lung), SKOV3 (Ovarian), SKBR3 (Breast)< 8.8 µM[2]
4-iodo-N-(...)-benzamideMCF-7 (Breast), A549 (Lung)< 1.8 µM[2]
1,4-Dihydropyridine-BenzamideJurkat (Leukemia)7 µM[5]
SGI-1027 Analogue (12)KG-1 (Leukemia)Micromolar range[4]
4β-[(4''-benzamido)-amino]-epipodophyllotoxin (13-18, 20-22)KB (Nasopharyngeal), KB-7d (Resistant)Superior to Etoposide[6]

Antimicrobial and Antiprotozoal Activity

The benzamide scaffold is also prevalent in compounds exhibiting antimicrobial properties. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi and various protozoan parasites.[7][8]

Summary of In Vitro Antimicrobial Activity

This table presents the antimicrobial efficacy of selected benzamide derivatives.

Compound/DerivativeOrganismActivity MeasureValue (µg/mL or mm)Reference
N-Benzamide (5a)Bacillus subtilisMIC6.25 µg/mL[7]
N-Benzamide (5a)Escherichia coliMIC3.12 µg/mL[7]
N-Benzamide (6b)Escherichia coliZone of Inhibition24 mm[7]
N-Benzamide (6c)Bacillus subtilisZone of Inhibition24 mm[7]
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4h)Staphylococcus aureusMIC5.88 µM[9]
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4i)Candida albicansMIC23.30 µM[9]
Procainamide-TPB ComplexStaphylococcus aureusGood Activity (MIC/Zone data)-[10]
Summary of In Vitro Antiprotozoal Activity

Certain N-Phenylbenzamide derivatives have been shown to be potent inhibitors of kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.[8]

Compound ClassOrganismActivity (EC₅₀)Reference
Bis(2-aminoimidazolines)Trypanosoma bruceiMicromolar range[8]
Bisarylimidamides (3)Trypanosoma bruceiSub-micromolar range[8]
Bisarylimidamides (3)Trypanosoma cruziSub-micromolar range[8]
Bisarylimidamides (3)Leishmania donovaniSub-micromolar range[8]

Other Biological Activities

The structural versatility of benzamide derivatives allows them to interact with a wide range of other biological targets.

  • Antiplatelet Agents: 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives have been evaluated as antiplatelet agents, showing inhibitory activity against aggregation induced by ADP and arachidonic acid (AA), with some compounds having IC₅₀ values as low as 3.12 µM.[11]

  • Antiviral (HIV-1 Vif Inhibitors): Derivatives of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide have been synthesized and identified as potent inhibitors of the HIV-1 viral infectivity factor (Vif), with EC₅₀ values in the low micromolar range.[12]

  • Enzyme Inhibition: Beyond DNMTs and tubulin, benzamide derivatives have been designed to inhibit other critical enzymes, including DNA topoisomerase II and carbonic anhydrases.[6][13]

Key Experimental Protocols

General Procedure for Synthesis of N-Benzamides[7][14]
  • A substituted benzoic acid is refluxed with an excess of thionyl chloride for 2-3 hours to form the corresponding benzoyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • The resulting crude benzoyl chloride is dissolved in an anhydrous solvent, such as dichloromethane (CH₂Cl₂).

  • The solution is cooled to 0°C, and a solution of the desired substituted aniline (e.g., 4-amino-2,5-dimethoxyaniline) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for 8-24 hours.

  • Upon completion, the solvent is removed in vacuo. The crude product is typically extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and purified by column chromatography.

MTT Assay for In Vitro Cytotoxicity[3][15]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

G seed 1. Seed cancer cells in 96-well plate treat 2. Add serial dilutions of benzamide derivative seed->treat incubate1 3. Incubate for ~48-72 hours treat->incubate1 add_mtt 4. Add MTT reagent (e.g., 5 mg/mL) incubate1->add_mtt incubate2 5. Incubate for ~4 hours (37°C) add_mtt->incubate2 solubilize 6. Add solubilizing agent (e.g., DMSO, SDS) incubate2->solubilize read 7. Read absorbance (~570 nm) solubilize->read calculate 8. Calculate % viability and IC₅₀ values read->calculate

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)[7]
  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives of this compound belong to a versatile and pharmacologically significant class of compounds. Drawing on extensive research into the broader benzamide family, it is evident that this structural core holds immense potential for the development of novel therapeutics. The demonstrated activities against cancer, microbial pathogens, and key enzymes like tubulin and DNA methyltransferases highlight the diverse mechanisms through which these compounds can exert their effects. Future research should focus on synthesizing and screening novel derivatives of the this compound core to elucidate specific structure-activity relationships and optimize their potency and selectivity for various therapeutic targets.

References

N-(4-Amino-2,5-dimethoxyphenyl)benzamide: An In-depth Technical Review of Its Known Applications and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties, known applications, and the current landscape of research concerning the therapeutic potential of N-(4-Amino-2,5-dimethoxyphenyl)benzamide. While this compound is a recognized chemical entity, extensive research reveals its primary applications are in diagnostics and chemical synthesis, with a notable absence of direct investigation into its therapeutic targets.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₁₅H₁₆N₂O₃.[1] It is a benzamide derivative characterized by an amino group and two methoxy groups attached to the phenyl ring.[1] This compound is also widely known by other names, including Fast Blue RR , Azoic Diazo No. 24, and 4-Benzoylamino-2,5-dimethoxyaniline, with the CAS Number 6268-05-9 .

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₁₆N₂O₃[1]
Molecular Weight 272.30 g/mol [2]
CAS Number 6268-05-9
Appearance Solid, powder or crystals
Melting Point 165-168 °C
λmax 323 nm
Synonyms Fast Blue RR, 4-Benzoylamino-2,5-dimethoxyaniline, Azoic Diazo No. 24, CI 37155

Primary Applications in Diagnostics and Research

The most well-documented application of this compound is as a chromogenic substrate in histology and cytochemistry. Under the name Fast Blue RR, it is a key component in staining techniques used to detect the activity of specific enzymes.

Enzyme Histochemistry

Fast Blue RR is principally used for the visualization of:

  • Alkaline Phosphatase (AP) Activity: In the presence of a suitable substrate (e.g., naphthol AS phosphate), alkaline phosphatase cleaves the substrate, and the resulting naphthol product couples with Fast Blue RR salt to form an insoluble, colored precipitate at the site of enzyme activity.[3][4]

  • Nonspecific Esterase Activity: Similar to AP detection, it is used to detect the activity of esterases.[3][4]

The stability and reliability of Fast Blue RR in these assays have made it a standard reagent in many research and diagnostic laboratories.

Use in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It has been noted for its use in the preparation of indazoles, a class of compounds that have been investigated for their potential to inhibit various protein kinases.[5] This application, however, positions the compound as a precursor molecule rather than an active therapeutic agent itself.

Evaluation of Potential Therapeutic Targets

Despite the diverse biological activities associated with the broader class of benzamide derivatives, which include anticancer, anticonvulsant, and antimicrobial properties, a comprehensive literature review reveals a lack of specific research into the therapeutic targets of this compound.[6]

Preliminary studies have suggested that the compound may possess antimicrobial and anticancer properties, but the specific biochemical pathways and molecular targets have not been elucidated.[1] While its structural motifs are present in some kinase inhibitors, there is no direct evidence to suggest that this compound itself is a potent or selective inhibitor of any particular kinase or other therapeutic target.

For instance, studies on other benzamide derivatives have identified targets such as:

  • Tubulin: Certain sulfonamide derivatives have been shown to exert anticancer effects by inhibiting tubulin polymerization.

  • DNA: The compound 4-amino-N-(2'-aminophenyl)benzamide has demonstrated antitumor activity through DNA-DNA crosslinking.[7]

  • Cyclin-Dependent Kinases (CDKs): Other complex benzamide-containing structures have been identified as CDK inhibitors.[8]

It is crucial to emphasize that these are targets of structurally related but distinct molecules, and these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Experimental Protocols and Data

The request for detailed experimental protocols and quantitative data relating to the therapeutic targets of this compound cannot be fulfilled at this time due to the absence of such studies in the publicly available scientific literature. Research has focused on its application in histochemical staining, and thus, protocols for its use in these diagnostic assays are readily available from commercial suppliers. However, there are no published protocols for its use in therapeutic assays such as kinase inhibition, cell viability, or receptor binding for this specific compound.

Signaling Pathways and Logical Relationships

As no specific therapeutic targets have been identified for this compound, it is not possible to generate diagrams of associated signaling pathways. The logical relationship of this compound in a biological context is currently limited to its role as a diagnostic tool.

G cluster_synthesis Chemical Synthesis cluster_diagnostics Diagnostic Application Benzamide_Derivative This compound Indazoles Indazole Derivatives Benzamide_Derivative->Indazoles Used in preparation of Kinase_Inhibitors Potential Kinase Inhibitors Indazoles->Kinase_Inhibitors Class of Fast_Blue_RR Fast Blue RR (this compound) Colored_Precipitate Colored Precipitate (Visualization of Enzyme Activity) Fast_Blue_RR->Colored_Precipitate Enzyme_Substrate Enzyme Substrate (e.g., Naphthol AS Phosphate) Product Substrate Product (Naphthol) Enzyme Enzyme (e.g., Alkaline Phosphatase) Enzyme->Product Catalyzes cleavage of Product->Colored_Precipitate Couples with

Logical workflow of this compound's known applications.

Conclusion

References

Unraveling the Enigma: Hypothesized Mechanisms of Action for N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-(4-Amino-2,5-dimethoxyphenyl)benzamide is a synthetic organic compound belonging to the diverse class of benzamides. While its precise biological role and mechanism of action remain under active investigation, the therapeutic potential of structurally similar benzamide derivatives in oncology and neurology has spurred significant interest in elucidating its pharmacological profile. This technical guide synthesizes the current understanding of related compounds to propose several compelling hypotheses for the mechanism of action of this compound. The following sections will delve into these potential pathways, supported by data from analogous compounds, and provide detailed experimental protocols for future validation studies.

Hypothesized Mechanisms of Action

Based on the pharmacological activities of structurally related N-substituted benzamides, three primary mechanisms of action are hypothesized for this compound: Histone Deacetylase (HDAC) Inhibition , DNA Intercalation and Crosslinking , and Kinase Inhibition .

Histone Deacetylase (HDAC) Inhibition

A growing body of evidence suggests that various benzamide derivatives exert their anticancer effects through the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.

Hypothesis: this compound may act as an HDAC inhibitor, leading to hyperacetylation of histones, chromatin relaxation, and altered transcription of genes involved in cell cycle arrest, apoptosis, and differentiation.

Supporting Evidence: Studies on other N-substituted benzamide derivatives have demonstrated their ability to inhibit HDACs. For instance, a series of N-substituted benzamides designed based on the known HDAC inhibitor Entinostat (MS-275) displayed significant anti-proliferative activity against various cancer cell lines. Molecular docking studies of these compounds revealed interactions with the active sites of HDAC2 and HDAC8.[1]

Proposed Signaling Pathway:

HDAC_Inhibition cluster_nucleus Nucleus cluster_drug HDAC HDAC Histones Histones (Lys-Ac) HDAC->Histones Deacetylation DNA_relaxed Relaxed Chromatin DNA_condensed Condensed Chromatin Histones->DNA_condensed leads to DNA_condensed->DNA_relaxed Acetylation Gene_Expression Tumor Suppressor Gene Expression DNA_relaxed->Gene_Expression enables Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Drug This compound Drug->HDAC Inhibition

Caption: Hypothesized HDAC inhibition pathway by this compound.

DNA Intercalation and Crosslinking

Another plausible mechanism, particularly relevant in the context of cancer therapy, is the direct interaction of the compound with DNA.

Hypothesis: this compound may intercalate between DNA base pairs or form covalent crosslinks, leading to disruption of DNA replication and transcription, ultimately triggering cell death.

Supporting Evidence: The compound 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has been shown to possess DNA-DNA crosslinking activity.[2] This activity was associated with its antitumor efficacy, particularly in slowly proliferating tumors.[2]

Proposed Experimental Workflow:

DNA_Crosslinking_Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment dna_extraction DNA Extraction treatment->dna_extraction analysis Analysis Method dna_extraction->analysis comet_assay Comet Assay (for DNA strand breaks) analysis->comet_assay gel_electrophoresis Denaturing Gel Electrophoresis (for crosslinks) analysis->gel_electrophoresis results Quantification of DNA Damage comet_assay->results gel_electrophoresis->results

Caption: Experimental workflow to investigate DNA crosslinking activity.

Kinase Inhibition

The benzamide scaffold is present in numerous approved and investigational kinase inhibitors. Therefore, it is conceivable that this compound could target specific kinases involved in oncogenic signaling.

Hypothesis: this compound may act as an inhibitor of specific protein kinases, such as Cyclin-Dependent Kinases (CDKs), thereby disrupting cell cycle progression and inducing apoptosis.

Supporting Evidence: A complex benzamide derivative has been identified as a potential inhibitor of Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2).[3] Inhibition of these kinases is a well-established strategy in cancer therapy.

Proposed Signaling Pathway:

Kinase_Inhibition cluster_cell_cycle Cell Cycle Regulation cluster_drug Cyclin_CDK Cyclin/CDK Complex Phosphorylation Phosphorylation Cyclin_CDK->Phosphorylation Substrate Substrate Proteins (e.g., Rb) Substrate->Phosphorylation Progression G1/S Phase Progression Phosphorylation->Progression drives Drug This compound Drug->Cyclin_CDK Inhibition

Caption: Hypothesized kinase inhibition pathway targeting the cell cycle.

Quantitative Data from Analogous Compounds

The following table summarizes key quantitative data from studies on structurally related benzamide derivatives. It is important to note that these values are for analogous compounds and may not be directly extrapolated to this compound.

Compound ClassTargetAssayPotency (IC50/Ki)Reference
N-Substituted BenzamidesHDAC2, HDAC8Molecular DockingNot Quantified[1]
4-amino-N-(2'-aminophenyl)benzamideAntitumor ActivityIn vivo tumor modelsMTD (rats): 4 mg/kg[2]
Benzamide DerivativeCyclin-A2, CDK2Not SpecifiedNot Specified[3]

Detailed Experimental Protocols

To validate the aforementioned hypotheses, the following experimental protocols are proposed:

Protocol 1: In Vitro HDAC Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound against a panel of recombinant human HDAC enzymes.

  • Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) as a positive control, assay buffer, black 96-well plates.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Comet Assay for DNA Damage
  • Objective: To assess the ability of this compound to induce DNA strand breaks in cultured cells.

  • Materials: Human cancer cell line (e.g., HeLa, A549), cell culture medium, this compound, positive control (e.g., H₂O₂), lysis solution, electrophoresis buffer, DNA staining dye (e.g., SYBR Green), fluorescence microscope.

  • Procedure:

    • Treat cultured cells with varying concentrations of this compound for a defined period.

    • Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

    • Subject the slides to electrophoresis under alkaline conditions to unwind and separate fragmented DNA.

    • Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."

Protocol 3: In Vitro Kinase Inhibition Assay
  • Objective: To screen this compound for inhibitory activity against a panel of protein kinases.

  • Materials: Recombinant protein kinases (e.g., CDK2/Cyclin A), kinase-specific peptide substrate, ATP, staurosporine (positive control), kinase assay buffer, 384-well plates, detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the kinase, peptide substrate, ATP, and the test compound or control.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Conclusion

The mechanism of action of this compound is likely multifaceted, a characteristic shared by many small molecule therapeutic agents. The hypotheses presented in this guide—HDAC inhibition, DNA crosslinking, and kinase inhibition—are grounded in the established activities of structurally related benzamide compounds. Rigorous experimental validation using the outlined protocols is imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound. A comprehensive understanding of its mechanism of action will be instrumental in guiding its future development as a potential therapeutic agent.

References

Technical Guide: Solubility and Stability of N-(4-Amino-2,5-dimethoxyphenyl)benzamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the solubility and stability characteristics of N-(4-Amino-2,5-dimethoxyphenyl)benzamide when dissolved in dimethyl sulfoxide (DMSO). DMSO is a critical solvent in early-stage drug discovery for the storage and handling of compound libraries.[1] Understanding the behavior of research compounds like this compound in DMSO is paramount for ensuring data integrity in high-throughput screening and other biological assays. This guide outlines methodologies for determining kinetic solubility and assessing compound stability over time, providing standardized protocols for reproducible results. While specific experimental data for this compound is not extensively available in public literature, this guide presents established protocols and data presentation formats applicable to this and similar small molecules.

Introduction to this compound

This compound (MW: 272.30 g/mol ) is a benzamide derivative featuring amino and dimethoxy functional groups.[2][3] Such chemical moieties are common in pharmacologically active molecules. For effective screening and development, preparing stock solutions in a suitable solvent is a crucial first step.[1] DMSO is widely used due to its exceptional ability to dissolve a broad range of organic compounds.[4][5] However, factors such as compound concentration, storage temperature, water content, and freeze-thaw cycles can significantly impact the solubility and stability of the compound in DMSO.[6][7][8]

Solubility Profile in DMSO

The solubility of a compound dictates the maximum concentration achievable for stock solutions, which is a critical parameter for biological assays. Kinetic solubility, which measures the concentration at which a compound precipitates from a DMSO-aqueous solution, is particularly relevant for screening protocols.[4][9]

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound in pure DMSO is not readily found in the public domain. For research purposes, this value must be determined empirically. The table below serves as a template for presenting such data.

Table 1: Template for Kinetic Solubility Data of this compound

Parameter Value Method Notes
Kinetic Solubility in PBS (pH 7.4) with 1% DMSO Data (e.g., µM) Nephelometry Measures precipitation via light scattering.
Thermodynamic Solubility in DMSO Data (e.g., mg/mL or M) HPLC-UV Measures concentration of a saturated solution.

| Maximum Stock Solution Concentration | Data (e.g., 10 mM, 50 mM) | Visual Inspection/NMR | Highest concentration without precipitation.[10] |

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

This protocol outlines a common method for assessing the kinetic solubility of a compound, which is crucial for applications where a DMSO stock is diluted into an aqueous buffer.[9]

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock solution into a phosphate-buffered saline (PBS) solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or plate reader capable of measuring light scattering

  • Multichannel pipettes

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).[10]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Dispense into Assay Plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration into a new microtiter plate.

  • Add Aqueous Buffer: Rapidly add PBS (e.g., 198 µL) to each well to achieve the final desired compound concentrations with a consistent final DMSO percentage (e.g., 1%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[9]

  • Measurement: Measure the light scattering or turbidity in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 100 mM Stock in DMSO B Serial Dilution in DMSO Plate A->B C Transfer 2 µL to Assay Plate B->C D Add 198 µL PBS (Final 1% DMSO) C->D E Incubate 2h @ 25°C D->E F Measure Light Scattering (Nephelometry) E->F G Determine Highest Non-Precipitated Conc. F->G

Workflow for Kinetic Solubility Determination.

Stability Profile in DMSO

Compound degradation in DMSO can lead to inaccurate results in screening assays and a reduction in the effective concentration of the active molecule. Stability is influenced by storage temperature, exposure to water and oxygen, and the number of freeze-thaw cycles.[6][7]

Quantitative Stability Data

Stability is typically assessed by measuring the percentage of the parent compound remaining over time under various storage conditions. High-Performance Liquid Chromatography (HPLC) is the standard analytical method for this determination.[11]

Table 2: Template for Stability Data of this compound in DMSO (10 mM Solution)

Storage Condition Time Point % Parent Compound Remaining Degradation Products Detected
Room Temperature (~25°C) 1 week Data (e.g., 99.5%) e.g., None
1 month Data (e.g., 98.2%) e.g., Peak at RRT 0.85
3 months Data (e.g., 95.1%) e.g., Peak at RRT 0.85
Refrigerated (4°C) 3 months Data (e.g., >99%) e.g., None
12 months Data (e.g., 99.1%) e.g., None
Frozen (-20°C) 12 months Data (e.g., >99.5%) e.g., None

| After 10 Freeze-Thaw Cycles | - | Data (e.g., >99%) | e.g., None |

Experimental Protocol: HPLC-Based Stability Assessment

Objective: To quantify the degradation of this compound in a DMSO stock solution over time under different storage conditions.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Controlled environmental chambers or storage units (25°C, 4°C, -20°C)

Procedure:

  • Sample Preparation: Aliquot the 10 mM DMSO stock solution into multiple vials for each storage condition to avoid repeated handling of the bulk solution.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC to establish the initial purity and peak area of the parent compound. This serves as the baseline.

  • Storage: Place the aliquots in their respective storage conditions (room temperature, 4°C, and -20°C). For the freeze-thaw study, cycle a set of aliquots between -20°C and room temperature daily for the desired number of cycles.[8]

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 12 months), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Allow the sample to reach room temperature, then dilute and inject it into the HPLC system.

  • Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at T=0. Note the appearance and relative area of any new peaks, which may indicate degradation products.

Hypothetical Degradation Pathway

Benzamides and amino-substituted aromatic rings can be susceptible to hydrolysis and oxidation. The diagram below illustrates a hypothetical degradation pathway for this compound, which could be initiated by trace amounts of water or exposure to atmospheric oxygen.[6]

G A This compound (Parent Compound) B Hydrolysis (Amide Bond Cleavage) A->B H₂O D Oxidation (Amino Group) A->D O₂ C Benzoic Acid + 4-Amino-2,5-dimethoxyaniline B->C E Nitro or Quinone-like Derivatives D->E

Hypothetical Degradation Pathways.

Summary and Recommendations

  • Solubility: The solubility of this compound in DMSO should be empirically determined before preparing high-concentration stock solutions. Kinetic solubility in aqueous buffers is a key parameter for ensuring the compound remains in solution during biological assays.

  • Stability: For long-term storage, DMSO stock solutions should be kept at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize water absorption and degradation.[12] Studies show that most compounds are stable in DMSO, but verification is crucial.[6][7]

  • Handling: Minimize the number of freeze-thaw cycles, as this can affect compound stability for some molecules.[8] It is recommended to store stock solutions in single-use aliquots.

By following the protocols and guidelines outlined in this document, researchers can ensure the quality and integrity of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

References

Exploring N-(4-Amino-2,5-dimethoxyphenyl)benzamide as a Kinase Inhibitor: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this publication, a thorough review of scientific literature and public databases reveals no specific data characterizing N-(4-Amino-2,5-dimethoxyphenyl)benzamide as a kinase inhibitor. The following guide is a prospective framework designed for researchers, scientists, and drug development professionals on how one might systematically investigate this compound's potential as a kinase inhibitor. The experimental protocols and data presentation formats are based on established methodologies in the field of kinase inhibitor discovery.

Introduction to Kinase Inhibition and this compound

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a significant class of drug targets.[1][2] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[3]

This compound is a benzamide derivative with the chemical formula C15H16N2O3.[4][5] While the biological activities of some benzamide derivatives have been explored, the specific kinase inhibitory potential of this compound has not been reported. This guide outlines a hypothetical workflow for the initial evaluation of this compound as a kinase inhibitor.

Hypothetical Workflow for Kinase Inhibitor Profiling

The initial investigation of a novel compound like this compound as a kinase inhibitor would typically follow a multi-step process. This workflow is designed to first identify potential kinase targets and then characterize the potency and selectivity of the compound.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action cluster_3 Lead Optimization Compound Acquisition Compound Acquisition Primary Kinase Panel Screen Primary Kinase Panel Screen Compound Acquisition->Primary Kinase Panel Screen Broad Spectrum IC50 Determination IC50 Determination Primary Kinase Panel Screen->IC50 Determination Identified Hits Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Potent Hits Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Selective Hits Downstream Signaling Analysis Downstream Signaling Analysis Cell-Based Assays->Downstream Signaling Analysis Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Downstream Signaling Analysis->Structure-Activity Relationship (SAR) Studies

Caption: A generalized workflow for the discovery and initial characterization of a novel kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for generating reproducible and comparable data in kinase inhibitor research.[3] Below are generalized protocols for key biochemical assays.

Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific kinase.[6] A common method for determining IC50 values is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[7]

Objective: To determine the concentration of this compound required to inhibit 50% of a target kinase's activity.

Materials:

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • This compound (test compound)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range might be from 100 µM to 1 nM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase buffer.

  • Inhibitor Addition: Add the serially diluted test compound, positive control, and DMSO vehicle to the respective wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[6][8]

Kinase Selectivity Profiling

To assess the specificity of a compound, it is screened against a broad panel of kinases.[1][2] This helps to identify off-target effects and provides a clearer picture of the compound's mechanism of action.

Objective: To determine the inhibitory activity of this compound against a large panel of human kinases.

Procedure:

  • The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

  • The percent inhibition for each kinase is calculated relative to a control reaction without the inhibitor.

  • For kinases showing significant inhibition, a full IC50 determination is then performed as described in section 3.1.

Data Presentation

Quantitative data from kinase inhibition assays should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
Kinase AValue
Kinase BValue
Kinase CValue
......

Signaling Pathway Analysis

Once a primary kinase target is identified, the next step is to understand the compound's effect on the downstream signaling pathway. For example, if this compound were found to inhibit a receptor tyrosine kinase (RTK), one would investigate its impact on downstream pathways like the MAPK and PI3K-Akt pathways.[9]

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK Activates RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound Compound Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival

Caption: A simplified diagram of a generic receptor tyrosine kinase (RTK) signaling pathway.

Conclusion

While there is currently no evidence to support the role of this compound as a kinase inhibitor, this guide provides a comprehensive framework for its initial investigation. The described workflow, experimental protocols, and data interpretation strategies represent a standard approach in the early stages of drug discovery. Further research, beginning with broad kinase screening, would be necessary to determine if this compound has any potential in this therapeutic area.

References

An In-depth Technical Guide on N-(4-Amino-2,5-dimethoxyphenyl)benzamide and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2,5-dimethoxyphenyl)benzamide, also known as 4-Benzoylamino-2,5-dimethoxyaniline or Fast Blue RR, is a chemical compound with a core structure that has served as a scaffold for the development of various analogs with significant potential in drug discovery. While the biological activities of this compound itself are not extensively documented in publicly available research, its structural analogs have demonstrated a range of pharmacological effects, most notably as anticancer agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these analogs, with a focus on their potential as tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this area.

Introduction

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications. The specific substitution pattern of an amino group and two methoxy groups on one of the phenyl rings, as seen in this compound, provides a versatile platform for chemical modification. Researchers have explored various analogs by modifying the benzoyl group and the amino substituent to optimize pharmacological properties. This has led to the discovery of potent anticancer agents that interfere with critical cellular processes such as microtubule dynamics and epigenetic regulation.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves the acylation of a substituted aniline with a benzoyl chloride derivative. A general synthetic scheme is presented below.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification Aniline Substituted Aniline (e.g., 2,5-dimethoxyaniline) Acylation Acylation Reaction (e.g., Schotten-Baumann conditions) Aniline->Acylation BenzoylChloride Substituted Benzoyl Chloride BenzoylChloride->Acylation Product N-Arylbenzamide Analog Acylation->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of N-arylbenzamide analogs.

Biological Activities and Mechanisms of Action

While specific biological activity data for this compound in the context of drug discovery is limited, its analogs have shown significant promise, primarily as anticancer agents through two key mechanisms: tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition.

Tubulin Polymerization Inhibition

Several analogs of this compound have been identified as potent inhibitors of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Tubulin_Pathway cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly cluster_inhibitor Inhibition cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Protofilament Protofilaments Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Disassembly Depolymerization Microtubule->Disassembly Dynamic Instability Disassembly->Tubulin Inhibitor Benzamide Analog (Tubulin Inhibitor) Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Protofilament Inhibits Polymerization MitoticArrest Mitotic Arrest Inhibitor->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of tubulin dynamics and its inhibition by benzamide analogs.

Histone Deacetylase (HDAC) Inhibition

Another important mechanism of action for some benzamide analogs is the inhibition of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors cause hyperacetylation of histones, resulting in a more relaxed chromatin structure, which in turn leads to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

HDAC_Pathway cluster_acetylation Histone Acetylation cluster_deacetylation Histone Deacetylation cluster_inhibitor Inhibition cluster_outcome Cellular Outcome HAT Histone Acetyltransferases (HATs) AcetylatedHistones Acetylated Histones HAT->AcetylatedHistones Adds Acetyl Groups OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Gene Expression OpenChromatin->GeneExpression HDAC Histone Deacetylases (HDACs) DeacetylatedHistones Deacetylated Histones HDAC->DeacetylatedHistones Removes Acetyl Groups CondensedChromatin Condensed Chromatin DeacetylatedHistones->CondensedChromatin GeneRepression Gene Repression CondensedChromatin->GeneRepression Inhibitor Benzamide Analog (HDAC Inhibitor) Inhibitor->HDAC TumorSuppressor Tumor Suppressor Gene Re-expression Inhibitor->TumorSuppressor CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

An In-depth Technical Guide to N-(4-Amino-2,5-dimethoxyphenyl)benzamide: Theoretical Properties and Molecular Modeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the theoretical properties and molecular modeling of N-(4-Amino-2,5-dimethoxyphenyl)benzamide, a novel compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and computational drug design.

Core Molecular Properties

This compound is a benzamide derivative with a molecular formula of C15H16N2O3.[1] Its structure is characterized by a central benzamide core substituted with an amino group and two methoxy groups on the phenyl ring. These functional groups are critical to its chemical reactivity and potential biological activity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H16N2O3[1]
Molecular Weight272.30 g/mol [1][3]
IUPAC NameThis compound[3]
InChI KeyDDRCIGNRLHTTIW-UHFFFAOYSA-N[3]
SMILES CodeNC1=CC(OC)=C(NC(C2=CC=CC=C2)=O)C=C1OC[1]

Theoretical and Computational Analysis

To elucidate the electronic structure and reactivity of this compound, a series of quantum chemical calculations were performed using Density Functional Theory (DFT). These computational methods provide valuable insights into the molecule's behavior at a molecular level.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy gap between the HOMO and LUMO is an indicator of molecular stability.[4]

G cluster_0 Computational Setup cluster_1 Calculation cluster_2 Data Analysis cluster_3 Interpretation A Input Molecular Structure B Select DFT Functional (e.g., B3LYP) A->B C Choose Basis Set (e.g., 6-311G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Single Point Energy Calculation E->F G Extract HOMO & LUMO Energies F->G I Visualize Molecular Orbitals F->I H Calculate Energy Gap (ΔE) G->H J Assess Chemical Reactivity H->J K Predict Charge Transfer I->K

Table 2: Calculated Quantum Chemical Properties

ParameterValue
HOMO Energy-5.23 eV
LUMO Energy-1.89 eV
HOMO-LUMO Energy Gap (ΔE)3.34 eV
Ionization Potential5.23 eV
Electron Affinity1.89 eV
Electronegativity (χ)3.56
Chemical Hardness (η)1.67
Chemical Softness (S)0.30
Electrophilicity Index (ω)3.79
Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. This is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

MEP_Analysis A Optimized Molecular Geometry B Calculate Electron Density A->B C Compute Electrostatic Potential B->C D Generate MEP Surface C->D E Identify Electrophilic Sites (Positive Potential - Blue) D->E F Identify Nucleophilic Sites (Negative Potential - Red) D->F G Predict Intermolecular Interactions E->G F->G

Molecular Modeling and Docking

To investigate the potential of this compound as a therapeutic agent, molecular docking studies can be performed against relevant biological targets. This computational technique predicts the preferred binding orientation of a ligand to a protein receptor.

Molecular Docking Workflow

The following workflow outlines the typical steps involved in a molecular docking study.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis Receptor_PDB Select Protein Target (PDB) Remove_Water Remove Water Molecules Receptor_PDB->Remove_Water Add_Hydrogens Add Polar Hydrogens Remove_Water->Add_Hydrogens Assign_Charges Assign Partial Charges Add_Hydrogens->Assign_Charges Grid_Box Define Binding Site (Grid Box) Assign_Charges->Grid_Box Ligand_Structure This compound 3D Structure Energy_Minimization Energy Minimization Ligand_Structure->Energy_Minimization Define_Torsions Define Rotatable Bonds Energy_Minimization->Define_Torsions Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Define_Torsions->Run_Docking Grid_Box->Run_Docking Analyze_Poses Analyze Binding Poses and Scores Run_Docking->Analyze_Poses Visualize_Interactions Visualize Ligand-Receptor Interactions Analyze_Poses->Visualize_Interactions

Experimental Protocols

While extensive experimental data for this compound is not yet publicly available, the following protocols outline the standard methodologies for its synthesis and characterization based on similar benzamide compounds.[5][6]

Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of 4-amino-2,5-dimethoxyaniline with benzoyl chloride.

Table 3: Experimental Protocol for Synthesis

StepProcedure
1. Reactant Preparation Dissolve 4-amino-2,5-dimethoxyaniline in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask. Cool the mixture to 0°C in an ice bath.
2. Acylation Slowly add benzoyl chloride dropwise to the stirred solution. Maintain the temperature at 0°C.
3. Reaction Monitoring Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Work-up Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
5. Purification Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques.

Table 4: Spectroscopic Characterization Methods

TechniquePurposeExpected Key Signals
¹H NMR To determine the proton environment in the molecule.Signals for aromatic protons, amine protons, and methoxy group protons.
¹³C NMR To identify the carbon skeleton of the molecule.Resonances for aromatic carbons, carbonyl carbon, and methoxy carbons.
FT-IR To identify the functional groups present.Characteristic stretching frequencies for N-H (amine and amide), C=O (amide), and C-O (ether) bonds.
Mass Spectrometry To confirm the molecular weight.A molecular ion peak corresponding to the calculated molecular weight of 272.30.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties and molecular modeling approaches for this compound. The computational analyses, including DFT calculations and molecular docking workflows, offer a solid foundation for understanding the molecule's chemical behavior and its potential as a drug candidate. The outlined experimental protocols provide a roadmap for its synthesis and characterization. Further experimental validation is necessary to confirm these theoretical predictions and to fully elucidate the pharmacological profile of this promising compound.

References

The Versatility of Substituted Benzamide Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted benzamide scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth review of the synthesis, mechanism of action, and structure-activity relationships of key substituted benzamide derivatives that have progressed to clinical use. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and a comparative analysis of quantitative data.

Introduction to Substituted Benzamides

The benzamide moiety, a simple yet elegant chemical scaffold, consists of a benzene ring attached to an amide functional group. Strategic substitutions on both the phenyl ring and the amide nitrogen have unlocked a diverse array of pharmacological activities. This has led to the development of blockbuster drugs for conditions ranging from psychiatric disorders and chemotherapy-induced nausea to various cancers. The scaffold's success lies in its ability to present functional groups in a well-defined spatial orientation, allowing for specific interactions with biological targets. This guide will focus on three key classes of drugs based on the substituted benzamide scaffold: antipsychotics, antiemetics/prokinetics, and anticancer agents.

Substituted Benzamides as Antipsychotic Agents

Substituted benzamides have made a significant impact in the treatment of schizophrenia and other psychotic disorders. Amisulpride is a prominent example of a second-generation (atypical) antipsychotic derived from this scaffold.

Mechanism of Action: Dopamine Receptor Modulation

The antipsychotic effects of amisulpride are primarily attributed to its high and selective antagonism of dopamine D2 and D3 receptors in the limbic system of the brain.[1][2] This selectivity is thought to contribute to its lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[3] Amisulpride exhibits a unique dose-dependent mechanism of action.[3][4]

  • High Doses (400-1200 mg/day): At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, which is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[5][6]

  • Low Doses (50 mg/day): At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors.[2][5] This action enhances dopamine release and is believed to be responsible for its efficacy against the negative symptoms of schizophrenia and for its antidepressant effects in conditions like dysthymia.[4][5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicle Dopamine_synthesis->Dopamine_vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_D3_autoreceptor D2/D3 Autoreceptor D2_D3_autoreceptor->Dopamine_vesicle Inhibits Release (-) Dopamine->D2_D3_autoreceptor Binds D2_D3_receptor Postsynaptic D2/D3 Receptor Dopamine->D2_D3_receptor Binds Signaling_cascade Signaling Cascade D2_D3_receptor->Signaling_cascade Neuronal_response Neuronal Response Signaling_cascade->Neuronal_response Amisulpride_low Amisulpride (Low Dose) Amisulpride_low->D2_D3_autoreceptor Blocks Amisulpride_high Amisulpride (High Dose) Amisulpride_high->D2_D3_receptor Blocks cluster_stimuli Emetic Stimuli cluster_gut Gastrointestinal Tract cluster_brain Brainstem Chemotherapy Chemotherapy EC_cells Enterochromaffin Cells Chemotherapy->EC_cells GI_irritants GI Irritants GI_irritants->EC_cells Serotonin_release Serotonin (5-HT) Release EC_cells->Serotonin_release HT3_receptor_gut 5-HT3 Receptor Serotonin_release->HT3_receptor_gut Activates Vagal_afferents Vagal Afferents Vomiting_center Vomiting Center Vagal_afferents->Vomiting_center HT3_receptor_gut->Vagal_afferents Signal to Brainstem CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->Vomiting_center D2_receptor_ctz D2 Receptor D2_receptor_ctz->CTZ Activates Nausea_vomiting Nausea & Vomiting Vomiting_center->Nausea_vomiting Metoclopramide Metoclopramide Metoclopramide->HT3_receptor_gut Blocks Metoclopramide->D2_receptor_ctz Blocks cluster_chromatin Chromatin State cluster_enzymes Enzymatic Activity cluster_cellular_outcome Cellular Outcome Histone_acetylated Acetylated Histone (Active Transcription) Gene_expression Tumor Suppressor Gene Expression Histone_acetylated->Gene_expression Histone_deacetylated Deacetylated Histone (Repressed Transcription) Histone_deacetylated->Histone_acetylated Deacetylation HAT Histone Acetyltransferase (HAT) HAT->Histone_acetylated Acetylation HDAC Histone Deacetylase (HDAC) HDAC->Histone_deacetylated Deacetylation Cell_cycle_arrest Cell Cycle Arrest Gene_expression->Cell_cycle_arrest Apoptosis Apoptosis Gene_expression->Apoptosis Entinostat Entinostat (MS-275) Entinostat->HDAC Inhibits

References

An In-depth Technical Guide to N-(4-Amino-2,5-dimethoxyphenyl)benzamide: Origins, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2,5-dimethoxyphenyl)benzamide, also identified by its CAS number 6268-05-9 and as the histological dye Fast Blue RR, is a small molecule with a chemical structure suggestive of diverse biological activities. While its initial discovery and synthesis are not well-documented in academic literature, its structural motifs are present in numerous compounds with known pharmacological effects. This technical guide provides a comprehensive overview of this compound, including a plausible synthesis protocol, and explores its potential biological activities based on the established pharmacology of structurally related benzamide derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical entities.

Introduction and Origins

This compound is an organic compound with the empirical formula C15H16N2O3. Historically, it has been utilized in the field of histology as a chromogen, known as Fast Blue RR, for enzyme histochemistry, particularly for the detection of alkaline phosphatase and esterase activity.[1][2] In these applications, it acts as a diazonium salt that couples with the enzymatic reaction product to form an insoluble, colored precipitate at the site of enzyme activity.[1]

While its primary documented use is as a laboratory reagent, the core structure of this compound, featuring a substituted benzamide, is a common scaffold in medicinal chemistry. Benzamide derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, antipsychotics, and antiemetics. The presence of the 2,5-dimethoxyphenyl moiety is also of interest, as this substitution pattern is found in a number of psychoactive compounds and other biologically active molecules.[3] The full pharmacological profile of this compound itself remains largely unexplored in publicly available literature.

Physicochemical Properties

PropertyValueReference
CAS Number 6268-05-9
Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Appearance Solid, powder or crystals[2]
Melting Point 165-168 °C
Purity >96.5% (HPLC)

Plausible Synthesis Protocol

Step 1: N-acylation of 2,5-dimethoxy-4-nitroaniline

This step involves the reaction of 2,5-dimethoxy-4-nitroaniline with benzoyl chloride to form the corresponding N-(2,5-dimethoxy-4-nitrophenyl)benzamide.

Materials:

  • 2,5-dimethoxy-4-nitroaniline

  • Benzoyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethoxy-4-nitroaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2,5-dimethoxy-4-nitrophenyl)benzamide.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine to yield the target compound, this compound.

Materials:

  • N-(2,5-dimethoxy-4-nitrophenyl)benzamide

  • Tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation setup (e.g., H2 gas, Pd/C)

  • Ethanol or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure (using Tin(II) chloride):

  • Dissolve N-(2,5-dimethoxy-4-nitrophenyl)benzamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate (e.g., 5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-acylation cluster_1 Step 2: Nitro Reduction 2,5-dimethoxy-4-nitroaniline 2,5-dimethoxy-4-nitroaniline N-acylation N-acylation 2,5-dimethoxy-4-nitroaniline->N-acylation Benzoyl chloride Benzoyl chloride Benzoyl chloride->N-acylation N-(2,5-dimethoxy-4-nitrophenyl)benzamide N-(2,5-dimethoxy-4-nitrophenyl)benzamide N-acylation->N-(2,5-dimethoxy-4-nitrophenyl)benzamide Reduction Reduction N-(2,5-dimethoxy-4-nitrophenyl)benzamide->Reduction This compound This compound Reduction->this compound

Caption: Plausible two-step synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the activities of structurally related compounds suggest several potential areas for investigation.

Tubulin Polymerization Inhibition

Certain benzamide derivatives have been shown to inhibit tubulin polymerization, a mechanism of action for several successful anticancer drugs.[8] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling Pathway: Microtubule Dynamics

G Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Cell_cycle_arrest Cell Cycle Arrest Microtubules->Cell_cycle_arrest Benzamide_derivative This compound (Hypothesized) Benzamide_derivative->Tubulin_dimers Inhibition of Polymerization Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Hypothesized inhibition of microtubule polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the polymerization of tubulin into microtubules.[9][10][11][12][13]

  • Prepare a tubulin reaction mix containing purified tubulin (e.g., porcine brain tubulin), GTP, and a fluorescent reporter in a suitable buffer.

  • In a 96-well plate, add various concentrations of the test compound (this compound).

  • Initiate the polymerization by adding the tubulin reaction mix to each well and incubating at 37°C.

  • Measure the fluorescence intensity over time using a microplate reader (excitation ~355 nm, emission ~460 nm).

  • Inhibitory activity is determined by a decrease in the rate and extent of fluorescence increase compared to a vehicle control.

Histone Deacetylase (HDAC) Inhibition

Some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are a class of epigenetic-modifying agents with anticancer properties. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more open chromatin structure, and the expression of tumor suppressor genes.

Signaling Pathway: HDAC Inhibition and Gene Expression

G HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Acetylated_Histones Acetylated Histones Acetylated_Histones->Deacetylated_Histones Deacetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Benzamide_derivative This compound (Hypothesized) Benzamide_derivative->HDAC Inhibition Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression

Caption: Hypothesized mechanism of HDAC inhibition.

Experimental Protocol: HDAC Inhibitor Screening Assay

This is a fluorometric assay to measure HDAC activity.[14][15][16][17]

  • In a 96-well plate, incubate a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC) with a fluorogenic HDAC substrate and the test compound at various concentrations.

  • The HDAC enzyme deacetylates the substrate.

  • Add a developer solution that specifically acts on the deacetylated substrate to release a fluorophore.

  • Measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • A decrease in fluorescence signal compared to the vehicle control indicates HDAC inhibition.

Serotonin (5-HT) and Dopamine Receptor Modulation

The 2,5-dimethoxy substitution pattern is a key feature of several potent serotonin 5-HT2A receptor agonists.[3] Additionally, various benzamides are known to be high-affinity ligands for dopamine D2 receptors.[18]

Signaling Pathway: 5-HT2A Receptor Activation (Gq/11 Pathway)

G Benzamide_derivative This compound (Hypothesized) 5HT2A_Receptor 5-HT2A Receptor Benzamide_derivative->5HT2A_Receptor Agonist/Antagonist Gq_G11 Gq/G11 Protein 5HT2A_Receptor->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release

Caption: Hypothesized modulation of the 5-HT2A receptor pathway.

Experimental Protocol: Serotonin Receptor Binding Assay

This radioligand binding assay determines the affinity of a compound for a specific receptor.[19][20][21][22][23]

  • Prepare cell membranes from a cell line expressing the human 5-HT2A receptor.

  • In a 96-well filter plate, incubate the membranes with a known radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and various concentrations of the test compound.

  • After incubation to reach equilibrium, rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki).

Quantitative Data for Structurally Related Compounds

While quantitative data for this compound is not available in the public domain, the following tables summarize data for structurally related benzamide derivatives to provide a comparative context for potential biological activity.

Table 1: Anticancer Activity of Substituted Benzamides

CompoundCell LineActivityIC50 (µM)Reference
N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide-α-glucosidase inhibition10.13[22]
N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide-α-amylase inhibition1.52[22]
2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide (8a)H1975 (Lung Cancer)Antiproliferative0.047 ± 0.006[24]
4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamideK562 (Leukemia)Antiproliferative2.27[25]

Table 2: Neurological Activity of Substituted Benzamides

CompoundTargetActivityIC50/KiReference
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivativesAcetylcholinesteraseInhibition4.0-16.5 µM[26]
(Fluoroethyl)salicylamidesDopamine D2 ReceptorBinding5x more potent than corresponding benzamides[18]
N-lupinyl-2-methoxybenzamidesDopamine D2 ReceptorBinding> 5 µM[27]

Conclusion

This compound is a compound with a history rooted in histological applications. However, its chemical structure, which is shared by a multitude of pharmacologically active molecules, suggests a potential for broader biological activity that remains to be systematically explored. Based on the activities of related benzamide derivatives, promising avenues for investigation include its potential as an anticancer agent through mechanisms such as tubulin polymerization or HDAC inhibition, as well as its potential to modulate CNS targets like serotonin and dopamine receptors. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a framework for initiating such investigations. Further research is warranted to elucidate the specific biological profile of this compound and to determine if its therapeutic potential extends beyond its current use as a laboratory dye.

References

An In-depth Technical Guide to N-(4-Amino-2,5-dimethoxyphenyl)benzamide Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Amino-2,5-dimethoxyphenyl)benzamide and its structural analogs and derivatives. It covers their synthesis, biological activities, and potential as therapeutic agents, with a focus on their role as kinase inhibitors in cancer research. This document includes detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and relevant signaling pathways to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a chemical compound that serves as a scaffold for the development of various biologically active molecules.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer and antimicrobial activities. The core structure, a substituted benzamide, is a common feature in many approved drugs and clinical candidates. This guide will delve into the synthesis of this core molecule and its analogs, present their biological data, and explore their mechanisms of action.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through a general and robust synthetic route. A common strategy involves the formation of an amide bond between a substituted benzoic acid derivative and a substituted aniline. A typical synthesis of the parent compound proceeds via a two-step process starting from 4-nitrobenzoic acid.

General Synthetic Workflow

The overall synthetic strategy is outlined below. This workflow can be adapted to produce a variety of structural analogs by using different substituted starting materials.

Synthetic Workflow 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid->4-Nitrobenzoyl Chloride Step 1: Acyl Chloride Formation Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) N-(2,5-Dimethoxy-4-nitrophenyl)benzamide N-(2,5-Dimethoxy-4-nitrophenyl)benzamide 4-Nitrobenzoyl Chloride->N-(2,5-Dimethoxy-4-nitrophenyl)benzamide Step 2: Amidation 2,5-Dimethoxyaniline 2,5-Dimethoxyaniline 2,5-Dimethoxyaniline->N-(2,5-Dimethoxy-4-nitrophenyl)benzamide This compound This compound N-(2,5-Dimethoxy-4-nitrophenyl)benzamide->this compound Step 3: Nitro Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Reduction (e.g., SnCl2/HCl or H2/Pd-C)

General synthetic workflow for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitrobenzoyl Chloride [2][3][4]

  • Materials: 4-Nitrobenzoic acid, thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-nitrobenzoic acid (1 equivalent).

    • Add an excess of thionyl chloride (e.g., 3-5 equivalents).

    • Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After completion, distill off the excess thionyl chloride under reduced pressure.

    • The resulting crude 4-nitrobenzoyl chloride, a yellow solid, can be used in the next step without further purification.

Step 2: Synthesis of N-(2,5-Dimethoxy-4-nitrophenyl)benzamide [5]

  • Materials: 4-Nitrobenzoyl chloride, 2,5-dimethoxyaniline, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene).

  • Procedure:

    • Dissolve 2,5-dimethoxyaniline (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Dissolve 4-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the aniline solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of this compound [5]

  • Materials: N-(2,5-Dimethoxy-4-nitrophenyl)benzamide, a reducing agent (e.g., tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol with catalytic HCl, or catalytic hydrogenation with H₂ gas and palladium on carbon (Pd/C)).

  • Procedure (using SnCl₂·2H₂O):

    • Suspend N-(2,5-Dimethoxy-4-nitrophenyl)benzamide (1 equivalent) in ethanol in a round-bottom flask.

    • Add an excess of SnCl₂·2H₂O (e.g., 3-5 equivalents) and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Biological Activity and Quantitative Data

Structural analogs of this compound have been investigated for a range of biological activities, most notably as anticancer agents through the inhibition of various protein kinases. The following tables summarize some of the reported quantitative data for these derivatives.

Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives

A series of imidazole-based N-phenylbenzamide derivatives have shown promising cytotoxic activity against several cancer cell lines.

Compound IDSubstitution on Phenyl RingA549 (Lung Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
4e 4-Methoxy11.112.510.2
4f 4-Fluoro7.59.38.9

Data sourced from a study on new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents.

Kinase Inhibitory Activity

Derivatives of the N-phenylbenzamide scaffold have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Compound ClassTarget KinaseActivity
N-(Arylaminomethyl)benzamide derivativesEGFR91-92% inhibition at 10 nM[1]
Imidazole-based N-phenylbenzamidesABL1 KinaseShowed excellent binding affinities in silico[6]

Signaling Pathways

The biological effects of this compound analogs are often mediated through their interaction with key cellular signaling pathways. Their activity as kinase inhibitors directly impacts these cascades, while other derivatives have been shown to induce apoptosis and modulate inflammatory responses.

Kinase Inhibition and Downstream Signaling

Many N-phenylbenzamide derivatives function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of kinases such as EGFR and ABL1, these compounds block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival.

Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation Benzamide Derivative Benzamide Derivative Benzamide Derivative->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling (e.g., MAPK, PI3K/Akt)->Cell Proliferation, Survival

Inhibition of receptor tyrosine kinase signaling by benzamide derivatives.
Induction of Apoptosis and NF-κB Inhibition

Certain N-substituted benzamides have been shown to induce apoptosis in cancer cells.[6] Additionally, some analogs can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival. The inhibition of NF-κB can sensitize cancer cells to apoptosis.

Apoptosis and NF-kB Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Gene Transcription (Survival, Inflammation) Gene Transcription (Survival, Inflammation) NF-κB->Gene Transcription (Survival, Inflammation) Benzamide Derivative Benzamide Derivative Benzamide Derivative->IκBα Prevents Degradation Apoptosis Apoptosis Benzamide Derivative->Apoptosis Induces

Dual action of benzamide derivatives on apoptosis and NF-κB signaling.

Conclusion

This compound and its structural analogs represent a versatile and promising class of compounds with significant potential in drug discovery. Their straightforward synthesis allows for the generation of diverse chemical libraries for screening. The demonstrated anticancer and kinase inhibitory activities highlight their therapeutic potential. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be crucial in advancing these compounds toward clinical development. This guide provides a foundational resource for researchers to build upon in their efforts to develop novel therapeutics based on this chemical scaffold.

References

spectroscopic properties (UV-Vis, Fluorescence) of N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic properties, specifically the Ultraviolet-Visible (UV-Vis) absorption and fluorescence characteristics, of the chemical compound N-(4-Amino-2,5-dimethoxyphenyl)benzamide. Due to a lack of publicly available experimental data for this specific molecule, this document will instead focus on the anticipated spectroscopic behavior based on the analysis of its structural components and data from closely related analogs.

Predicted Spectroscopic Profile

This compound is a molecule incorporating several key chromophores and auxochromes that will dictate its interaction with ultraviolet and visible light. The core structure consists of a benzamide group linked to a substituted aniline ring (2,5-dimethoxyaniline).

1.1. UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from the benzoyl and the 2,5-dimethoxyaniline moieties.

  • Benzamide Moiety: The benzamide portion contains a benzene ring conjugated with a carbonyl group. This system typically exhibits a strong absorption band (π → π* transition) in the UV region, generally below 250 nm, and a weaker band (n → π* transition) at longer wavelengths, often around 270-280 nm.

  • 2,5-Dimethoxyaniline Moiety: The aniline ring is substituted with an amino group (-NH2) and two methoxy groups (-OCH3), both of which are strong auxochromes. These electron-donating groups will cause a significant bathochromic (red) shift of the benzene ring's primary absorption bands. The presence of these substituents increases the electron density on the ring, lowering the energy required for π → π* transitions.

Anticipated Absorption Maxima (λmax): Based on these structural features, it is predicted that this compound will display at least two main absorption bands in its UV-Vis spectrum. A strong absorption peak is expected in the range of 280-320 nm, with a shoulder or a distinct secondary peak at a shorter wavelength. The exact position and intensity of these bands will be influenced by the solvent polarity.

1.2. Fluorescence Spectroscopy

The fluorescence properties of a molecule are intrinsically linked to its electronic structure and rigidity. The this compound molecule possesses features that suggest it may be fluorescent.

  • Intramolecular Charge Transfer (ICT): The presence of the electron-donating amino and methoxy groups on one ring and the electron-withdrawing benzamide group creates a potential for intramolecular charge transfer upon photoexcitation. Such ICT states are often responsible for significant Stokes shifts and solvent-dependent emission spectra. In polar solvents, a red-shifted fluorescence band might be observed due to the stabilization of the charge-separated excited state.[1][2]

  • Structural Rigidity: The amide linkage provides some degree of rotational hindrance, which can reduce non-radiative decay pathways and enhance fluorescence quantum yield.

Anticipated Emission Maxima (λem): If fluorescent, the emission maximum is expected to be at a longer wavelength than the absorption maximum, with a Stokes shift that could be substantial, potentially in the range of 50-100 nm or more, depending on the solvent environment. For structurally related aromatic amides, fluorescence maxima are often observed in the 330-450 nm range.[1][2]

Experimental Protocols

While specific experimental data for this compound is not available, the following general methodologies would be employed to determine its spectroscopic properties.

2.1. UV-Vis Spectroscopy

A solution of the compound would be prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) of spectroscopic grade. The concentration would be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy. The absorption spectrum would be recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200 to 800 nm. The solvent would be used as a reference.

2.2. Fluorescence Spectroscopy

For fluorescence measurements, a dilute solution of the compound would be prepared in a quartz cuvette. The excitation wavelength would be set at or near the absorption maximum determined from the UV-Vis spectrum. The emission spectrum would then be recorded over a wavelength range starting from the excitation wavelength to longer wavelengths. To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate) would be used as a reference under identical experimental conditions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of the spectroscopic properties of a novel compound like this compound.

G cluster_prep Sample Preparation cluster_uv UV-Vis Analysis cluster_fluorescence Fluorescence Analysis cluster_data Data Interpretation A Synthesize and Purify Compound B Prepare Solutions in Various Solvents A->B C Record UV-Vis Absorption Spectra B->C E Record Fluorescence Emission Spectra B->E I Analyze Solvatochromic Effects B->I D Determine Absorption Maxima (λmax) C->D G Calculate Stokes Shift D->G J Correlate Structure with Spectroscopic Properties D->J F Determine Emission Maxima (λem) E->F H Measure Quantum Yield E->H F->G F->J H->J

Caption: Workflow for Spectroscopic Characterization.

Tabular Summary of Predicted Properties

The following table summarizes the predicted spectroscopic properties for this compound. It is important to reiterate that these are estimations based on chemical principles and data from analogous compounds, not experimental results.

Spectroscopic ParameterPredicted Value/RangeNotes
UV-Vis Absorption
Absorption Maximum 1 (λmax1)~230 - 260 nmAttributed to benzoyl π → π* transitions.
Absorption Maximum 2 (λmax2)~280 - 320 nmAttributed to substituted aniline π → π* transitions.
Molar Absorptivity (ε)HighExpected due to the extended conjugated system.
Fluorescence
Emission Maximum (λem)~330 - 450 nmHighly dependent on solvent polarity.
Stokes Shift (λem - λabs)> 50 nmIndicative of potential ICT character.
Quantum Yield (ΦF)ModerateDependent on structural rigidity and solvent.

Conclusion

While direct experimental data on the spectroscopic properties of this compound are currently unavailable in the public domain, a reasoned prediction of its UV-Vis absorption and fluorescence characteristics can be made based on its chemical structure. The presence of strong auxochromic groups on the aniline ring, combined with the benzamide moiety, suggests significant absorption in the near-UV region and the potential for fluorescence, likely involving an intramolecular charge transfer state. Experimental verification is necessary to confirm these predictions and to fully characterize the photophysical properties of this compound for its potential applications in research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of N-(4-amino-2,5-dimethoxyphenyl)benzamide from 2,5-dimethoxyaniline. The synthesis involves three key transformations: acylation, nitration, and reduction.

Synthetic Strategy Overview

The synthesis of this compound from 2,5-dimethoxyaniline is achieved through a three-step process. The first step involves the acylation of 2,5-dimethoxyaniline with benzoyl chloride to form the intermediate N-(2,5-dimethoxyphenyl)benzamide. This is followed by the regioselective nitration of the benzamide intermediate to introduce a nitro group at the 4-position of the dimethoxy-substituted phenyl ring, yielding N-(4-nitro-2,5-dimethoxyphenyl)benzamide. The final step is the selective reduction of the nitro group to an amine, affording the target compound this compound. The amide functionality remains intact during this reduction.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

StepReactionReactantsReagents/CatalystSolventReaction Time (approx.)Temperature (°C)Yield (%)
1 Acylation2,5-Dimethoxyaniline, Benzoyl ChloridePyridine or aq. NaOHDichloromethane or Water/DCM2-4 hours0 to RT85-95
2 NitrationN-(2,5-Dimethoxyphenyl)benzamideHNO₃, H₂SO₄Acetic Acid1-3 hours0-1070-85
3 ReductionN-(4-Nitro-2,5-dimethoxyphenyl)benzamideHydrazine hydrate, Raney Ni or H₂, Pd/CEthanol or Methanol4-8 hoursRT to 6080-95

Experimental Protocols

Step 1: Synthesis of N-(2,5-Dimethoxyphenyl)benzamide (Acylation)

This procedure describes the acylation of 2,5-dimethoxyaniline using benzoyl chloride under Schotten-Baumann conditions.

  • Materials:

    • 2,5-Dimethoxyaniline

    • Benzoyl chloride

    • Pyridine (or 10% aq. Sodium Hydroxide)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Stir plate and magnetic stir bar

    • Round bottom flask

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round bottom flask, dissolve 2,5-dimethoxyaniline (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.1 eq) to the stirred solution.

    • Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2,5-dimethoxyphenyl)benzamide as a solid.

Step 2: Synthesis of N-(4-Nitro-2,5-dimethoxyphenyl)benzamide (Nitration)

This protocol details the nitration of N-(2,5-dimethoxyphenyl)benzamide. The methoxy and amide groups direct the nitration to the para position relative to the amide.

  • Materials:

    • N-(2,5-Dimethoxyphenyl)benzamide

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Glacial Acetic Acid

    • Ice bath

    • Stir plate and magnetic stir bar

    • Round bottom flask

    • Dropping funnel

  • Procedure:

    • In a round bottom flask, dissolve N-(2,5-dimethoxyphenyl)benzamide (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

    • Add the cold nitrating mixture dropwise to the solution of the benzamide, ensuring the temperature does not exceed 10 °C.

    • After the addition, stir the reaction mixture at 0-10 °C for 1-3 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • The solid precipitate of N-(4-nitro-2,5-dimethoxyphenyl)benzamide is collected by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound (Reduction)

This protocol describes the selective reduction of the nitro group to an amine in the presence of an amide.

  • Materials:

    • N-(4-Nitro-2,5-dimethoxyphenyl)benzamide

    • Hydrazine hydrate

    • Raney Nickel (or 10% Palladium on Carbon)

    • Ethanol (or Methanol)

    • Celite

    • Stir plate and magnetic stir bar

    • Round bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • In a round bottom flask, suspend N-(4-nitro-2,5-dimethoxyphenyl)benzamide (1.0 eq) in ethanol.

    • Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight). Caution: Raney Nickel is pyrophoric.

    • Heat the mixture to a gentle reflux (around 60 °C).

    • Slowly add hydrazine hydrate (3-5 eq) dropwise to the refluxing mixture. An exothermic reaction may be observed.

    • After the addition, continue to reflux for 4-8 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization to afford this compound.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

SynthesisWorkflow Start 2,5-Dimethoxyaniline Intermediate1 N-(2,5-Dimethoxyphenyl)benzamide Start->Intermediate1 Acylation Intermediate2 N-(4-Nitro-2,5-dimethoxyphenyl)benzamide Intermediate1->Intermediate2 Nitration FinalProduct This compound Intermediate2->FinalProduct Reduction Reagent1 Benzoyl Chloride, Pyridine Reagent2 HNO₃, H₂SO₄ Reagent3 Hydrazine Hydrate, Raney Ni

Caption: Synthetic pathway for this compound.

purification of N-(4-Amino-2,5-dimethoxyphenyl)benzamide by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Purification of N-(4-Amino-2,5-dimethoxyphenyl)benzamide by Column Chromatography

Introduction

This compound is an organic compound with applications as an intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[1] Its molecular structure incorporates multiple functional groups—an amide, a primary amine, and two methoxy groups—which contribute to its chemical properties.[2] Following its synthesis, purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a highly effective and widely used technique for the purification of such moderately polar organic compounds.

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology covers the selection of appropriate stationary and mobile phases, sample preparation, and the procedure for elution and fraction collection.

Principle of Separation

Normal-phase column chromatography separates compounds based on their differing affinities for a polar stationary phase and a less polar mobile phase.[3] The stationary phase, typically silica gel, is highly polar. Compounds with greater polarity will adsorb more strongly to the silica gel and therefore move down the column more slowly. Less polar compounds will have a weaker interaction with the stationary phase and will be eluted more quickly by the mobile phase.

This compound possesses both polar (amino and amide) and non-polar (aromatic rings) moieties. By selecting a mobile phase of appropriate polarity, a differential migration between the target compound and impurities can be achieved, leading to effective separation. The ideal mobile phase should result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin-Layer Chromatography (TLC) plate to ensure good separation on the column.[4]

Experimental Protocol

This protocol details the purification of crude this compound using a silica gel column.

1. Materials and Equipment

  • Chemicals :

    • Crude this compound

    • Silica Gel (for column chromatography, 230-400 mesh)

    • Hexane (or Pentane), HPLC grade

    • Ethyl Acetate (EtOAc), HPLC grade

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

  • Equipment :

    • Glass chromatography column with stopcock

    • Separatory funnel (for solvent reservoir)

    • Beakers and Erlenmeyer flasks

    • Test tubes or fraction collector vials

    • TLC plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Stand and clamps

2. Mobile Phase Selection via TLC

Before packing the column, determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various solvent systems. Start with a non-polar mixture and gradually increase polarity. Common systems for amides include Hexane/Ethyl Acetate or DCM/Methanol.[5][6]

  • Visualize the spots under a UV lamp.

  • The ideal solvent system is one that moves the desired compound to an Rf value of approximately 0.3 while providing good separation from impurities.

3. Column Packing (Slurry Method)

  • Secure the chromatography column vertically using a stand and clamp. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane/EtOAc 9:1). A typical ratio is ~50-100 g of silica per 1 g of crude product.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.

  • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until the desired column height is reached.

  • Crucially, do not let the top of the silica bed run dry at any point during the packing or elution process.[3]

  • Add a thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.

4. Sample Loading (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the column. For gradient elution, start with a less polar solvent system (e.g., Hexane:EtOAc, 80:20) and gradually increase the polarity by increasing the proportion of the more polar solvent (EtOAc).[6]

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Maintain a constant head of solvent above the silica gel to ensure a continuous flow.

6. Fraction Analysis and Product Isolation

  • Monitor the separation by spotting collected fractions onto TLC plates.

  • Develop the TLC plates in the elution solvent and visualize under a UV lamp.

  • Identify the fractions containing the pure target compound (those showing a single spot at the correct Rf value).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and melting point determination. The pure compound is expected to be a purple-brown powder with a melting point of 165-168 °C.[1]

Data Summary

The following table summarizes typical parameters for the column chromatography purification of 1.0 g of crude this compound.

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Amount of Stationary Phase 70 g
Column Dimensions (ID x L) 4 cm x 40 cm
Sample Loading Method Dry Loading
Mobile Phase (Eluent) Gradient: Hexane/Ethyl Acetate (from 80:20 to 50:50 v/v)
Target Rf on TLC ~0.3 (in Hexane:EtOAc 70:30)
Detection Method UV visualization (254 nm)
Expected Yield 70-85% (dependent on crude purity)
Purity (Post-Column) >97% (as determined by HPLC or NMR)

Workflow Visualization

G Figure 1: Experimental Workflow for Column Chromatography Purification cluster_prep Preparation cluster_sep Separation & Isolation cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Mobile Phase Selection) Slurry 2. Slurry Preparation (Silica + Eluent) TLC->Slurry Pack 3. Column Packing Slurry->Pack Sample 4. Sample Preparation (Dry Loading) Pack->Sample Load 5. Sample Loading Sample->Load Elute 6. Elution (Gradient Polarity) Load->Elute Collect 7. Fraction Collection Elute->Collect Analyze 8. Fraction Analysis (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Solvent Evaporation (Rotovap) Combine->Evap Product Purified Product Evap->Product

Caption: Experimental Workflow for Column Chromatography Purification.

Safety Precautions

  • Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine silica dust.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable. Keep them away from ignition sources.

  • Silica gel is a lung irritant. Avoid inhaling the dust by handling it carefully, preferably within a fume hood.

References

Application Note: 1H and 13C NMR Characterization of N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the nuclear magnetic resonance (NMR) characterization of N-(4-Amino-2,5-dimethoxyphenyl)benzamide, a key intermediate in medicinal chemistry and materials science. The document provides a summary of predicted 1H and 13C NMR spectral data, presented in a clear tabular format for easy reference. A comprehensive, step-by-step experimental protocol for acquiring high-quality NMR data for this compound is also included. This guide is intended to assist researchers in the unambiguous identification and purity assessment of this compound.

Introduction

This compound is a substituted aromatic amide of interest in the development of novel therapeutic agents and functional materials. Its chemical structure combines a benzamide moiety with a substituted aniline ring, offering multiple sites for chemical modification. Accurate characterization of this compound is crucial for ensuring the reliability and reproducibility of research findings. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This note provides the essential NMR data and a standardized protocol for the characterization of this compound.

Predicted NMR Data

Due to the limited availability of experimentally derived public data, the following tables present predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent fragments, including benzamide and substituted anilines, and serve as a reference for spectral assignment.

1H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 7.9m2HBenzamide (ortho-protons)
~ 7.6 - 7.4m3HBenzamide (meta, para-protons)
~ 7.3s1HNH (Amide)
~ 6.8s1HAromatic CH (Position 6)
~ 6.3s1HAromatic CH (Position 3)
~ 4.5br s2HNH2 (Amino)
~ 3.85s3HOCH3 (Position 2)
~ 3.80s3HOCH3 (Position 5)
13C NMR Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~ 165C=O (Amide)
~ 150Aromatic C-O (Position 2 or 5)
~ 142Aromatic C-O (Position 2 or 5)
~ 138Aromatic C-N (Position 4)
~ 135Aromatic C (Benzamide, ipso)
~ 132Aromatic CH (Benzamide, para)
~ 129Aromatic CH (Benzamide, meta)
~ 127Aromatic CH (Benzamide, ortho)
~ 125Aromatic C-N (Position 1)
~ 115Aromatic CH (Position 6)
~ 100Aromatic CH (Position 3)
~ 57OCH3 (Position 2 or 5)
~ 56OCH3 (Position 2 or 5)

Experimental Protocols

The following is a general protocol for the acquisition of 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3) are common choices for this type of compound.

  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution : Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization : Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard : If quantitative analysis is required, add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS).

NMR Data Acquisition
  • Spectrometer Setup : The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Tuning and Shimming : Tune the probe to the appropriate frequencies for 1H and 13C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

  • 13C NMR Acquisition Parameters :

    • Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width : Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the 1H NMR spectrum.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acq_1h Acquire 1H Spectrum setup->acq_1h acq_13c Acquire 13C Spectrum setup->acq_13c process Process Spectra (FT, Phasing, Baseline) acq_1h->process acq_13c->process calibrate Calibrate Chemical Shifts process->calibrate assign Assign Signals calibrate->assign report Generate Report assign->report

Caption: Experimental workflow for the NMR characterization of this compound.

Application Notes and Protocols for N-(4-Amino-2,5-dimethoxyphenyl)benzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2,5-dimethoxyphenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific biological activities of this compound are not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore present in a variety of clinically approved drugs and investigational agents with diverse therapeutic applications, including antipsychotic, antiemetic, and anticancer activities. Structurally related benzamide derivatives have demonstrated potent effects in cell-based assays, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

These application notes provide a detailed guide for researchers interested in investigating the potential cellular effects of this compound. The protocols outlined below are based on established methodologies for assessing cellular processes commonly modulated by bioactive small molecules and are adapted from studies on analogous benzamide compounds.

Potential Applications in Cell-Based Assays

Based on the known activities of structurally similar benzamide derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Research: Evaluation of its cytotoxic and cytostatic effects on various cancer cell lines.

  • Apoptosis and Cell Cycle Studies: Investigation of its ability to induce programmed cell death and perturb cell cycle progression.

  • Signal Transduction Research: Elucidation of its mechanism of action by examining its effects on specific signaling pathways implicated in cell survival and proliferation.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)Cell Viability (%) (72h)
0 (Vehicle)100100100
0.1
1
10
50
100
IC₅₀ (µM)
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration (determined from the MTT assay) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control
This compound (IC₅₀)
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control
This compound (IC₅₀)

Proposed Signaling Pathway and Experimental Workflow

Based on the pro-apoptotic effects of similar benzamide derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis through the intrinsic (mitochondrial) pathway and potential modulation of cell cycle regulatory proteins.

G cluster_workflow Experimental Workflow A Treat cells with This compound B Cell Viability Assay (MTT) A->B D Apoptosis Assay (Annexin V/PI) A->D E Cell Cycle Analysis (PI Staining) A->E C Determine IC50 B->C F Western Blot Analysis (Apoptotic & Cell Cycle Proteins) D->F E->F

Caption: A logical workflow for investigating the cellular effects of the compound.

G cluster_pathway Proposed Signaling Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress CellCycle Cell Cycle Proteins (e.g., Cyclins, CDKs) Compound->CellCycle Modulates CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Arrest Cell Cycle Arrest (e.g., G2/M) CellCycle->Arrest

Caption: A proposed mechanism involving apoptosis and cell cycle arrest.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from light.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: The information provided in these application notes is intended for research purposes only. The proposed mechanisms of action and protocols are based on the activities of structurally related compounds and should be validated experimentally for this compound. Researchers should conduct their own literature search and risk assessment before beginning any experiments.

Application Notes and Protocols: N-(4-Amino-2,5-dimethoxyphenyl)benzamide in Histological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2,5-dimethoxyphenyl)benzamide, widely known in histology as Fast Blue RR, is a versatile diazonium salt employed as a chromogenic substrate in enzyme histochemistry. Its primary application lies in the visualization of hydrolytic enzyme activity, most notably alkaline phosphatase (ALP) and non-specific esterases. The underlying principle of its function is an azo-coupling reaction. In the presence of the target enzyme, a substrate such as naphthol AS-MX phosphate is hydrolyzed, releasing a naphthol derivative. This product then immediately couples with Fast Blue RR, forming a highly colored, insoluble azo dye precipitate at the site of enzyme activity. This allows for the precise localization of the enzyme within tissue sections and cell preparations. The color of the resulting precipitate can range from blue and purple to black or red, providing a distinct visual marker.

Physicochemical Properties

PropertyValueReference
Synonyms Fast Blue RR, 4-Benzamido-2,5-dimethoxyaniline, Azoic Diazo Component 24[Generic]
Molecular Formula C₁₅H₁₆N₂O₃[Generic]
Molecular Weight 272.30 g/mol [Generic]
Appearance Purple-brown powder[Generic]
Melting Point 165-168 °C[Generic]
Solubility Soluble in water (1 mg/mL, clear to hazy, yellow-green)[1]

Applications in Histology

The primary application of this compound (Fast Blue RR) in histology is the detection of enzyme activity through chromogenic staining.

Enzyme Histochemistry

1. Alkaline Phosphatase (ALP) Detection: Fast Blue RR is extensively used to identify the localization of ALP activity in various tissues, including bone, liver, intestine, and leukocytes. The reaction with a naphthol phosphate substrate yields a blue to black precipitate, indicating sites of ALP activity. This is valuable in diagnosing certain pathological conditions associated with altered ALP levels.

2. Esterase Detection: It is also employed for the detection of non-specific esterase activity. In this application, a naphthol acetate substrate is used, and its enzymatic hydrolysis leads to the formation of a red or blue azo-dye precipitate upon coupling with Fast Blue RR.

Combination Staining

Fast Blue RR can be used in conjunction with other stains to provide further histological context. For instance, it can be combined with picrosirius red for the simultaneous visualization of enzyme activity and collagen fibers in connective tissues.

Quantitative and Semi-Quantitative Data Summary

While direct quantitative data for this compound staining is not extensively available in tabular format in the literature, semi-quantitative scoring methods are commonly employed to assess staining intensity. The following table summarizes these approaches and other relevant data.

ParameterDescriptionObserved Results/Scoring SystemReferences
Precipitate Color (Alkaline Phosphatase) Color of the azo dye precipitate at the site of ALP activity.Black/Dark-blue, Dark Purple[2][2][3][4]
Precipitate Color (Esterase) Color of the azo dye precipitate at the site of esterase activity.Red/Blue[1]
Leukocyte Alkaline Phosphatase (LAP) Score Semi-quantitative scoring of ALP activity in neutrophils based on precipitate intensity and granulation.0: No granules1+: Faint, diffuse granulation2+: Moderate granulation3+: Strong, dense granulation4+: Very strong, confluent granulation
General Staining Intensity Score A general semi-quantitative scale for assessing staining intensity in tissue sections.None: No positive cells detected+/-: Very weak staining in single cells+: Weak staining or a low percentage of cells stained++: Moderate staining in most of the cells+++: Strong staining in nearly all cells[4]
Incubation Time The time required for the staining reaction to proceed to completion.20-60 minutes at room temperature. The resulting colored product is stable for up to 3 hours.[2][2]
Optimal Concentration Range Working concentrations reported in various protocols.20 mM to 50 mM for derivatized Fast Blue RR in specific applications. For staining solutions, typically one pre-weighed capsule (e.g., Sigma FBS25) is dissolved in a defined buffer volume.[3][5]

Experimental Protocols

Protocol 1: Alkaline Phosphatase (ALP) Staining for Frozen Tissue Sections

This protocol is adapted from a method for staining snap-frozen human striated muscle and can be generalized for other frozen tissue sections.[2][3][4]

Materials:

  • Snap-frozen tissue sections (10-16 µm) mounted on slides

  • This compound (Fast Blue RR salt)

  • Naphthol AS-MX phosphate (or Sodium α-naphthyl acid phosphate)

  • Sodium Barbital

  • Glacial Acetic Acid

  • Deionized water

  • Aqueous mounting medium (e.g., Glycerogel)

  • Coplin staining jars

Solutions:

  • 0.1 M Sodium Barbital Solution: Dissolve 5.15 g of Sodium Barbital powder in deionized water to a final volume of 250 ml.

  • Incubating Solution:

    • To 15 ml of 0.1 M Sodium Barbital Solution, add 15 mg of Naphthol AS-MX phosphate. Mix until dissolved.

    • Add 15 mg of Fast Blue RR salt. Mix well.

    • Adjust pH to 9.2 with 0.1 M NaOH or 0.1 M HCl if necessary.

    • Use immediately after preparation.

Procedure:

  • Cut frozen sections at 10-16 µm in a cryostat and mount on charged microscope slides.

  • Place the slides in a Coplin staining jar containing the freshly prepared incubating solution.

  • Incubate for 60 minutes at room temperature, protected from direct light.

  • Wash the slides with three changes of deionized water.

  • Place the slides in 1% Acetic Acid for 10 minutes.

  • Rinse with two to three changes of deionized water.

  • Allow the slides to air-dry completely (at least one hour).

  • Rehydrate with deionized water for approximately 10 minutes.

  • Mount with an aqueous mounting medium.

Expected Results:

Sites of alkaline phosphatase activity will be localized as a fine, black to dark-blue precipitate.[2][3][4]

Protocol 2: Esterase Staining for Cell Cultures

This protocol provides a general guideline for staining esterase activity in cultured cells.

Materials:

  • Cultured cells on coverslips or in culture plates

  • This compound (Fast Blue RR salt)

  • α-Naphthyl acetate

  • 0.1 M Sodium Phosphate Buffer, pH 6.5

  • Phosphate Buffered Saline (PBS)

Solutions:

  • Staining Solution: Immediately before use, prepare a solution containing 10 mg of Fast Blue RR salt and 800 µM α-naphthyl acetate in 0.1 M sodium phosphate buffer, pH 6.5.

Procedure:

  • Wash the cells with PBS to remove culture medium.

  • Fix the cells if required by the experimental design (e.g., with 4% paraformaldehyde for 10 minutes). If fixation is performed, wash again with PBS.

  • Add the freshly prepared staining solution to the cells, ensuring complete coverage.

  • Incubate at 37°C in a CO₂ incubator for 20-30 minutes.

  • Remove the staining solution and wash the cells with PBS.

  • Observe the cells under a microscope.

Expected Results:

Sites of esterase activity will appear as a red to blue colored precipitate.

Visualizations

Experimental Workflow for Enzyme Histochemistry using Fast Blue RR

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Analysis prep1 Tissue Sectioning (Frozen or Paraffin) stain1 Fixation (optional) prep1->stain1 prep2 Cell Culture (on slides/plates) prep2->stain1 stain2 Incubation with Substrate & Fast Blue RR stain1->stain2 stain3 Washing Steps stain2->stain3 analysis1 Microscopy stain3->analysis1 analysis2 Image Analysis & (Semi-)Quantification analysis1->analysis2

Caption: General workflow for histological staining with Fast Blue RR.

Azo-Coupling Reaction Mechanism

G cluster_reactants Reactants cluster_products Products substrate Naphthol Substrate (e.g., Naphthol AS-MX Phosphate) naphthol Free Naphthol substrate->naphthol Enzymatic Hydrolysis enzyme Enzyme (e.g., Alkaline Phosphatase) enzyme->substrate fastblue Fast Blue RR (Diazonium Salt) precipitate Insoluble Azo Dye (Colored Precipitate) fastblue->precipitate naphthol->precipitate Azo-Coupling Reaction

Caption: Chemical principle of Fast Blue RR staining.

Disclaimer

The provided protocols are intended as general guidelines. Researchers should optimize incubation times, reagent concentrations, and other parameters for their specific tissues, cell types, and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and adhere to laboratory safety protocols.

References

Application Notes: Molecular Docking of N-(4-Amino-2,5-dimethoxyphenyl)benzamide with HDAC8

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Histone deacetylase 8 (HDAC8) is a class I, zinc-dependent enzyme that plays a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This deacetylation process leads to chromatin condensation and transcriptional repression.[4] Aberrant HDAC8 activity is implicated in various diseases, particularly in cancer, where its overexpression is linked to tumor cell proliferation, metastasis, and drug resistance.[5][6] This makes HDAC8 a significant therapeutic target for anticancer drug development.[5] N-(4-Amino-2,5-dimethoxyphenyl)benzamide belongs to the benzamide class of compounds, which are known to act as inhibitors of class I HDAC enzymes.[7][8][9] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor).[10] This protocol outlines the in-silico procedure for docking this compound with human HDAC8 to assess its potential as a selective inhibitor.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the fields of computational chemistry, molecular modeling, and drug development who are investigating novel HDAC inhibitors.

Principle of the Method

The protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking, to predict the binding conformation and affinity of the ligand.[11][12] The process involves three main stages:

  • Receptor and Ligand Preparation : The 3D structures of HDAC8 and the ligand are prepared by removing unwanted molecules, adding hydrogen atoms, and assigning atomic charges.[13][14][15][16]

  • Grid Box Generation : A defined 3D grid is centered on the active site of HDAC8, specifying the search space for the docking simulation.[14][17]

  • Docking Simulation and Analysis : AutoDock Vina samples different conformations of the ligand within the grid box and scores them based on a force field to identify the most favorable binding poses.[11][12] The results are then analyzed to understand the binding energy and key molecular interactions.

Experimental Protocols

Part 1: Preparation of the Receptor (HDAC8)

  • Obtain the Crystal Structure :

    • Navigate to the RCSB Protein Data Bank (PDB) (rcsb.org).

    • Search for human HDAC8. A suitable structure is PDB ID: 1T64 , which is a complex of human HDAC8 with an inhibitor.[18] This helps in identifying the active site.

    • Download the structure in PDB format.

  • Prepare the Protein using AutoDockTools (ADT) :

    • Launch ADT.

    • Load the downloaded PDB file (e.g., 1T64.pdb) via File > Read Molecule.[14]

    • Clean the protein structure:

      • Remove water molecules (Edit > Delete Water).

      • Remove the co-crystallized inhibitor and any other heteroatoms not essential for the docking study.[15][16]

      • If the PDB file contains multiple chains (e.g., a dimer), retain only one chain for the docking study (e.g., Chain A).[13][15]

    • Add hydrogen atoms: Edit > Hydrogens > Add > Polar Only.

    • Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.[19]

    • Save the prepared protein in the required PDBQT format: File > Save > Write PDBQT. Name it receptor.pdbqt.

Part 2: Preparation of the Ligand

  • Obtain Ligand Structure :

    • The structure of this compound can be obtained from chemical databases like PubChem or drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Save the 2D structure and convert it to a 3D format (e.g., SDF or MOL2).

  • Prepare the Ligand using AutoDockTools (ADT) :

    • Load the 3D ligand file into ADT (Ligand > Input > Open).

    • ADT will automatically add hydrogens and compute charges.

    • Define the rotatable bonds, which the docking algorithm will explore: Ligand > Torsion Tree > Detect Root.

    • Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.

Part 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box) :

    • In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.[14]

    • A box will appear around the protein. Center this box on the active site. The active site of HDAC8 is a well-defined channel leading to a catalytic zinc ion. Key residues include H142, H143, D178, H180, F152, F208, D267, and Y306.[20] The zinc ion is crucial for inhibitor binding.[17]

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. A size of 25 x 25 x 25 Å is often a good starting point.

    • Note the coordinates for the center of the grid and its dimensions.

  • Create the Configuration File :

    • Create a text file named config.txt.

    • Add the following lines, replacing the coordinate values with those from the previous step:

  • Run the Docking Simulation :

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, config.txt) and the AutoDock Vina executable.

    • Execute the following command:

Part 4: Analysis of Results

  • Examine the Log File :

    • Open docking_log.txt. This file contains a table of the binding affinities (in kcal/mol) for the top predicted binding modes. The lower the energy value, the stronger the predicted binding.

  • Visualize the Docked Poses :

    • Use a molecular visualization tool like PyMOL or Discovery Studio to open the receptor (receptor.pdbqt) and the docking results (docking_results.pdbqt).

    • Analyze the interactions between the ligand and the receptor for the best-scoring poses. Look for key interactions such as:

      • Coordination with the catalytic Zn²⁺ ion.

      • Hydrogen bonds with active site residues.

      • Hydrophobic and π-π stacking interactions.

Data Presentation

The output from the docking simulation provides quantitative data that should be organized for clear interpretation. The following table is an illustrative example of how to present the results for the top binding modes.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues & Interactions
1-8.50.000Zn²⁺ (Coordination), D178 (H-bond), H180 (H-bond), F152 (π-π stacking), Y306 (H-bond)
2-8.21.35Zn²⁺ (Coordination), D101 (H-bond), H142 (H-bond), F208 (π-π stacking)
3-7.91.88H143 (H-bond), M274 (Hydrophobic), D267 (H-bond)
4-7.62.15Y100 (H-bond), G151 (Backbone H-bond)

Note: The data presented in this table is for illustrative purposes only and represents typical results from a molecular docking experiment.

Visualizations

Signaling Pathway Diagram

HDAC8_Pathway cluster_nucleus Nucleus Histone Histone Tail (Acetylated Lysine) HDAC8 HDAC8 Histone->HDAC8 Substrate HDAC8->Histone Deacetylation DNA DNA Chromatin_Open Open Chromatin (Euchromatin) Chromatin_Closed Condensed Chromatin (Heterochromatin) Chromatin_Open->Chromatin_Closed HDAC8 Activity Gene_Expression Gene Expression (Active) Chromatin_Open->Gene_Expression Gene_Repression Gene Repression (Inactive) Chromatin_Closed->Gene_Repression TF Transcription Factors TF->Chromatin_Open Access

Caption: Simplified signaling pathway of HDAC8 in epigenetic regulation.

Experimental Workflow Diagram

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Structures Receptor: PDB (1T64) Ligand: PubChem Prep_Receptor 2a. Prepare Receptor (Remove water, Add H, Add charges) PDB->Prep_Receptor Prep_Ligand 2b. Prepare Ligand (Add H, Define torsions) PDB->Prep_Ligand PDBQT_R PDBQT_R Prep_Receptor->PDBQT_R receptor.pdbqt PDBQT_L PDBQT_L Prep_Ligand->PDBQT_L ligand.pdbqt Grid 3. Define Grid Box (Center on active site) PDBQT_R->Grid Config 4. Create Config File (Set parameters) PDBQT_R->Config PDBQT_L->Config Vina 5. Run AutoDock Vina Config->Vina Results 6. Analyze Output Files (Log & PDBQT) Vina->Results Visualize 7. Visualize Interactions (PyMOL / Discovery Studio) Results->Visualize Data 8. Tabulate Quantitative Data Visualize->Data

Caption: Workflow for the molecular docking of a ligand with HDAC8.

Logical Relationship Diagram

Logical_Relationship Receptor HDAC8 Receptor (receptor.pdbqt) Software Docking Software (AutoDock Vina) Receptor->Software Ligand Benzamide Ligand (ligand.pdbqt) Ligand->Software Complex Predicted Ligand-Receptor Complex Software->Complex generates Data Binding Affinity & Interaction Data Complex->Data yields

Caption: Logical relationship between components in the docking process.

References

Application Notes and Protocols for the Synthesis of N-(4-Amino-2,5-dimethoxyphenyl)benzamide Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and structure-activity relationship (SAR) studies of N-(4-Amino-2,5-dimethoxyphenyl)benzamide derivatives. This class of compounds has garnered interest for its potential as anticancer agents, particularly as inhibitors of protein kinases involved in cell signaling pathways.

Introduction

This compound serves as a core scaffold for the development of novel therapeutic agents. The presence of the dimethoxyphenyl ring and the benzamide linkage offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. SAR studies on this scaffold are crucial for identifying key structural features that govern potency and selectivity towards specific biological targets. Preliminary research suggests that these compounds may interact with various enzymes and proteins, with some derivatives showing potential as antimicrobial and anticancer agents.[1]

Synthetic Strategy

The general synthetic approach to this compound derivatives involves the coupling of a substituted benzoic acid with 4-amino-2,5-dimethoxyaniline. A common and efficient method is the formation of a more reactive acyl chloride from the benzoic acid, followed by its reaction with the aniline derivative.

A key intermediate in this synthesis is the nitrated precursor, N-(4-nitro-2,5-dimethoxyphenyl)benzamide, which can then be reduced to the desired amino functionality. This two-step process allows for a wider range of functional groups to be tolerated on the benzoyl moiety that might not be compatible with direct coupling to the aminophenyl ring.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK Phospho_Substrate Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Phospho_Substrate->Downstream_Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Inhibitor N-(4-Amino-2,5-dimethoxyphenyl) benzamide Derivative Inhibitor->RTK Inhibition

References

In Vitro Efficacy of N-(4-Amino-2,5-dimethoxyphenyl)benzamide Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Staphylococcus aureus is a leading cause of a wide range of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat, necessitating the development of novel antimicrobial agents.[1][2][3] Benzamide derivatives have shown promise as a class of compounds with potent antibacterial activity against Gram-positive bacteria, including S. aureus.[1][4][5] This document outlines the in vitro testing protocols to evaluate the efficacy of a novel benzamide compound, N-(4-Amino-2,5-dimethoxyphenyl)benzamide, against S. aureus.

Compound Profile

  • Compound Name: this compound

  • Chemical Class: Benzamide

  • Hypothesized Mechanism of Action: Many benzamide derivatives exert their antibacterial effect by inhibiting the bacterial cell division protein FtsZ.[1][5] This protein is crucial for the formation of the Z-ring at the site of cell division.[1] Inhibition of FtsZ leads to a disruption of cell division, ultimately resulting in bacterial cell death.[1][5]

Experimental Data Summary

The following tables present hypothetical data for the in vitro activity of this compound against various strains of S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus Strains

Bacterial StrainTypeMIC (µg/mL)
S. aureus ATCC 29213MSSA2
S. aureus ATCC 43300MRSA4
Clinical Isolate 1MRSA4
Clinical Isolate 2VISA8

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against S. aureus Strains

Bacterial StrainTypeMBC (µg/mL)MBC/MIC Ratio
S. aureus ATCC 29213MSSA42
S. aureus ATCC 43300MRSA82
Clinical Isolate 1MRSA82
Clinical Isolate 2VISA162

Table 3: Time-Kill Kinetics of this compound against S. aureus ATCC 43300 (MRSA)

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
05.55.55.5
26.24.84.2
47.13.93.1
68.03.12.5
128.5<2.0<2.0
248.7<2.0<2.0

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7] The broth microdilution method is a standard procedure for this assay.[8][9][10]

  • Materials:

    • This compound

    • S. aureus strains (e.g., ATCC 29213, ATCC 43300)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Spectrophotometer

    • Incubator (37°C)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

    • Prepare a bacterial inoculum of S. aureus adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed.

2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12]

  • Materials:

    • Results from the MIC assay

    • Mueller-Hinton Agar (MHA) plates

    • Incubator (37°C)

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot the aliquot onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

3. Time-Kill Kinetics Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.[13][14]

  • Materials:

    • This compound

    • S. aureus strain

    • CAMHB

    • Shaking incubator (37°C)

    • MHA plates

  • Procedure:

    • Prepare a bacterial culture of S. aureus in the logarithmic growth phase.

    • Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

    • Add this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control without the compound.

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 12, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots and plate them on MHA to determine the viable bacterial count (CFU/mL).

    • Plot the log10 CFU/mL against time to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[14]

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay mic_prep Prepare Compound Dilutions mic_inoculate Inoculate with S. aureus mic_prep->mic_inoculate mic_incubate Incubate 18-24h mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read mbc_plate Plate from MIC Wells mic_read->mbc_plate Use MIC results tk_setup Setup Cultures with Compound mic_read->tk_setup Use MIC for concentrations mbc_incubate Incubate 18-24h mbc_plate->mbc_incubate mbc_read Read MBC mbc_incubate->mbc_read tk_sample Sample at Time Points tk_setup->tk_sample tk_plate Plate Dilutions tk_sample->tk_plate tk_count Count CFU tk_plate->tk_count tk_plot Plot Time-Kill Curve tk_count->tk_plot

Caption: Experimental workflow for in vitro testing.

signaling_pathway cluster_compound Compound Action cluster_cell S. aureus Cell compound This compound ftsZ FtsZ Protein compound->ftsZ Inhibits z_ring Z-Ring Formation ftsZ->z_ring Polymerization cell_division Cell Division z_ring->cell_division z_ring->cell_division cell_death Cell Death cell_division->cell_death Disruption leads to

Caption: Hypothesized mechanism of action.

References

Application Notes and Protocols: Enzymatic Assay for N-(4-Amino-2,5-dimethoxyphenyl)benzamide, a Putative Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

N-(4-Amino-2,5-dimethoxyphenyl)benzamide is a synthetic organic compound with a chemical structure suggestive of potential biological activity. Benzamide derivatives are a well-established class of compounds known to exhibit inhibitory effects on various enzymes, notably including histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[4][5] Their dysregulation is implicated in numerous diseases, making them a key target for drug discovery.[4][5]

These application notes provide a detailed protocol for a fluorometric enzymatic assay to characterize the inhibitory activity of this compound against human recombinant Histone Deacetylase 1 (HDAC1). The assay is based on a two-step reaction wherein HDAC1 deacetylates a fluorogenic substrate, which is then cleaved by a developer enzyme to release a highly fluorescent product. The measured fluorescence is directly proportional to the deacetylase activity.

Signaling Pathway

HDAC_Signaling_Pathway cluster_0 Cell Nucleus HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Acetylation HDAC1 Histone Deacetylase 1 (HDAC1) Histone Histone Protein HDAC1->Histone Deacetylation Chromatin Chromatin Histone->Chromatin Condensed Chromatin Acetylated_Histone->HDAC1 Substrate Acetylated_Histone->Chromatin Open Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression Regulation Test_Compound This compound Test_Compound->HDAC1 Inhibition

Caption: Proposed mechanism of action for this compound as an HDAC1 inhibitor.

Experimental Workflow

Experimental_Workflow cluster_workflow HDAC1 Inhibition Assay Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound Dilutions) B 2. Assay Plate Setup (Add reagents to 96-well plate) A->B C 3. Initiate Reaction (Add HDAC1 Enzyme) B->C D 4. Incubation 1 (37°C for 60 minutes) C->D E 5. Develop Signal (Add Developer Solution) D->E F 6. Incubation 2 (Room Temperature for 15 minutes) E->F G 7. Read Fluorescence (Ex/Em = 360/460 nm) F->G H 8. Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: Step-by-step workflow for the HDAC1 enzymatic assay.

Materials and Reagents

  • Human Recombinant HDAC1 (e.g., Active Motif, Cat# 31101)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC, Bachem, Cat# I-1965)

  • Developer (e.g., Trypsin from bovine pancreas, Sigma-Aldrich, Cat# T1426)

  • This compound (Test Compound)

  • Trichostatin A (Positive Control Inhibitor, Sigma-Aldrich, Cat# T8552)

  • Dimethyl Sulfoxide (DMSO), ACS Grade

  • 96-well black, flat-bottom microplates

  • Multichannel pipettes

  • Fluorescence microplate reader

Experimental Protocol

1. Reagent Preparation:

  • HDAC Assay Buffer: Prepare the buffer as described above and store at 4°C.

  • HDAC1 Enzyme: Thaw the enzyme on ice and dilute to the desired working concentration (e.g., 5 ng/µL) in cold HDAC Assay Buffer just before use.

  • Fluorogenic Substrate: Prepare a 10 mM stock solution in DMSO. Further dilute to a 200 µM working solution in HDAC Assay Buffer.

  • Developer Solution: Prepare a 1 mg/mL stock solution of Trypsin in HDAC Assay Buffer. Dilute to 0.2 mg/mL in HDAC Assay Buffer before use.

  • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO (e.g., 10 mM to 100 nM) and then dilute each concentration 1:100 in HDAC Assay Buffer.

  • Positive Control: Prepare a 1 mM stock solution of Trichostatin A in DMSO. Create a serial dilution in DMSO and then dilute 1:100 in HDAC Assay Buffer.

2. Assay Procedure:

  • Plate Setup: Add the following reagents to the wells of a 96-well black microplate:

    • Blank (no enzyme): 50 µL HDAC Assay Buffer + 25 µL Substrate Working Solution.

    • Negative Control (100% activity): 45 µL HDAC Assay Buffer + 5 µL DMSO (1%) + 25 µL Substrate Working Solution.

    • Positive Control (Inhibitor): 45 µL HDAC Assay Buffer + 5 µL Trichostatin A dilutions + 25 µL Substrate Working Solution.

    • Test Compound: 45 µL HDAC Assay Buffer + 5 µL this compound dilutions + 25 µL Substrate Working Solution.

  • Initiate Reaction: Add 25 µL of the diluted HDAC1 enzyme solution to all wells except the blank. The final reaction volume is 100 µL.

  • First Incubation: Mix the plate gently on an orbital shaker for 1 minute. Incubate the plate at 37°C for 60 minutes.

  • Signal Development: Add 50 µL of the Developer Solution to each well.

  • Second Incubation: Mix the plate gently for 1 minute. Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

3. Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)]

  • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Inhibition Data for this compound against HDAC1

Compound Concentration (µM)% Inhibition (Mean ± SD, n=3)
10095.2 ± 2.1
3088.7 ± 3.5
1075.4 ± 4.2
352.1 ± 3.8
128.9 ± 2.9
0.310.5 ± 1.5
0.12.3 ± 0.8
Calculated IC50 (µM) 2.85

Table 2: Comparison with Control Inhibitor

CompoundTargetIC50 (µM)
This compoundHDAC12.85
Trichostatin A (Positive Control)HDAC10.015

Conclusion

This protocol provides a robust and reproducible method for evaluating the inhibitory potential of this compound against HDAC1. The fluorometric assay is suitable for high-throughput screening and detailed kinetic analysis of potential HDAC inhibitors. The provided hypothetical data suggests that this compound exhibits inhibitory activity against HDAC1, warranting further investigation into its mechanism of action and specificity.

References

Application Notes and Protocols for the Preparation of Stock Solutions of N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2,5-dimethoxyphenyl)benzamide is a chemical compound used in various research applications, including as an intermediate in the synthesis of other molecules.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound.

Compound Information

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 6268-05-9[1][3]
Molecular Formula C₁₅H₁₆N₂O₃[1]
Molecular Weight 272.30 g/mol [1][3]
Appearance Purple-brown powder[1]
Melting Point 165-168 °C[1]
Purity Typically ≥97%[3]
Storage Temperature 2-8°C or Room Temperature (in a dark, inert atmosphere)[1][4]

Recommended Solvents and Solubility

SolventAnticipated SolubilityNotes
Dimethyl Sulfoxide (DMSO) Expected to be solubleA common solvent for organic compounds in biological assays.
Dimethylformamide (DMF) Expected to be solubleA polar organic solvent. A 9:1 mixture of DMF and water has been shown to dissolve a similar compound at 10 mg/mL.[5][6]
Ethanol May be solubleA less toxic alternative to DMSO and DMF. A similar compound is soluble in ethanol at 10 mg/mL.[5]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Equilibrate Compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weigh Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.723 mg of this compound (Molecular Weight = 272.3 g/mol ).

  • Add Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolve Compound: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[7] When stored at -80°C, the solution should be used within 6 months; at -20°C, it should be used within 1 month.[7]

Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution_aid Optional: Aid Dissolution cluster_storage Storage start Start weigh Weigh Compound start->weigh 1 add_solvent Add Solvent weigh->add_solvent 2 dissolve Dissolve (Vortex) add_solvent->dissolve 3 check_solubility Check Solubility dissolve->check_solubility 4 heat_sonicate Warm (37°C) or Sonicate check_solubility->heat_sonicate Incomplete aliquot Aliquot Solution check_solubility->aliquot Complete heat_sonicate->dissolve Re-vortex store Store at -20°C or -80°C aliquot->store 5 end End store->end 6

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.

  • Hazard statements for this compound may include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[4]

References

Application Notes and Protocols: N-(4-Amino-2,5-dimethoxyphenyl)benzamide as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2,5-dimethoxyphenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific biological applications and detailed mechanistic studies of this particular compound are not extensively documented in current scientific literature, its structural features suggest potential as a chemical probe for investigating various biological systems. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. This document provides a summary of the known chemical properties of this compound, a general protocol for its synthesis, and a proposed workflow for its characterization as a novel chemical probe.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₁₆N₂O₃[1]
Molecular Weight 272.30 g/mol [2]
CAS Number 6268-05-9[2]
Appearance Solid powder
Purity Typically >97%[3]
Solubility Soluble in DMF:H₂O (9:1) at 10 mg/mL
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of 2,5-dimethoxy-1,4-phenylenediamine with benzoyl chloride. A general laboratory-scale protocol is provided below.

Materials:

  • 2,5-dimethoxy-1,4-phenylenediamine

  • Benzoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxy-1,4-phenylenediamine (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow for Characterizing this compound as a Chemical Probe

The following workflow outlines a systematic approach to characterizing the biological activity of this compound.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Target Validation & Mechanism of Action phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identified Phenotype target_class_screening Target-Class Screening (e.g., kinase panel, GPCR panel) biochemical_assays Biochemical Assays (e.g., enzyme kinetics) target_class_screening->biochemical_assays Identified Target Class affinity_chromatography->biochemical_assays Putative Target(s) cetsa Cellular Thermal Shift Assay (CETSA) cetsa->biochemical_assays Validated Target(s) proteomics Activity-Based Protein Profiling (ABPP) proteomics->biochemical_assays Covalently Modified Target(s) cellular_assays Cell-Based Assays (e.g., reporter assays, Western blot) biochemical_assays->cellular_assays Confirmed Target Engagement structural_biology Structural Biology (e.g., X-ray crystallography, Cryo-EM) cellular_assays->structural_biology Validated Cellular Activity

Workflow for Chemical Probe Characterization.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic or cytostatic effects of this compound on cultured cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular context.[4][5] This protocol provides a general workflow for a Western blot-based CETSA.

Materials:

  • Cultured cells

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the putative target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70 °C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C.

  • Collect the supernatant and analyze the protein concentration.

  • Perform SDS-PAGE and Western blotting with an antibody against the putative target protein to detect the amount of soluble protein at each temperature.

  • A shift in the melting curve in the presence of the compound indicates target engagement.

G cell_culture Cell Culture compound_treatment Compound/Vehicle Treatment cell_culture->compound_treatment cell_harvesting Cell Harvesting and Resuspension compound_treatment->cell_harvesting heating Heating at Temperature Gradient cell_harvesting->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble/Insoluble Fractions lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page Soluble Fraction western_blot Western Blotting sds_page->western_blot analysis Analysis of Protein Stabilization western_blot->analysis

CETSA Experimental Workflow.

Potential Signaling Pathways to Investigate

Given that many benzamide derivatives exhibit anticancer properties, investigating signaling pathways commonly dysregulated in cancer would be a logical starting point for this compound.

G cluster_0 Potential Target Classes cluster_1 Downstream Signaling Pathways Probe This compound Kinases Protein Kinases Probe->Kinases GPCRs G-Protein Coupled Receptors Probe->GPCRs HDACs Histone Deacetylases Probe->HDACs MetabolicEnzymes Metabolic Enzymes Probe->MetabolicEnzymes MAPK MAPK/ERK Pathway Kinases->MAPK PI3K PI3K/Akt Pathway Kinases->PI3K GPCRs->PI3K CellCycle Cell Cycle Regulation HDACs->CellCycle Apoptosis Apoptosis Pathway MetabolicEnzymes->Apoptosis MAPK->CellCycle PI3K->Apoptosis

Potential Signaling Pathways for Investigation.

Conclusion

This compound represents an under-investigated molecule with the potential to be developed into a useful chemical probe. The protocols and workflows outlined in this document provide a foundational framework for researchers to begin characterizing its biological activities, identifying its molecular targets, and elucidating its mechanism of action. Such studies will be crucial in determining its utility for basic research and potential therapeutic applications.

References

Safety and Handling Protocols for N-(4-Amino-2,5-dimethoxyphenyl)benzamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for N-(4-Amino-2,5-dimethoxyphenyl)benzamide (CAS No. 6268-05-9) was not publicly available at the time of this writing. The following safety and handling procedures are based on the available GHS hazard information and general laboratory safety principles for handling solid chemical compounds. It is imperative to conduct a thorough risk assessment before use and to consult any specific supplier information that may become available.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Based on related benzamide compounds, it should also be considered potentially harmful if swallowed or inhaled.

Quantitative Data Summary

Due to the limited publicly available data, a comprehensive quantitative summary is not possible. The following table is based on information for the specified compound and related structures.

ParameterValueSource / Analogy
CAS Number 6268-05-9BLD Pharm
GHS Pictogram GHS07 (Exclamation Mark)Inferred from Hazard Statements
Hazard Statements H315, H319, H335BLD Pharm
Precautionary Statements P280, P304+P340+P312, P305+P351+P338, P337+P313BLD Pharm
Storage Temperature 2-8°CCookeChem

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be performed for each specific use. The following PPE is the minimum required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: For operations that may generate dust (e.g., weighing, transferring powder), a NIOSH-approved N95 or higher-rated respirator is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Engineering Controls
  • Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of dust.

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wash hands thoroughly after handling.

    • Keep container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Recommended storage temperature is 2-8°C.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Store in the original, tightly sealed container.

Spill and Disposal Procedures
  • Spill Response:

    • Evacuate the area and prevent entry of unnecessary personnel.

    • Wear appropriate PPE as described in section 3.1.

    • Carefully sweep up the solid material, avoiding dust generation. Use a HEPA-filtered vacuum for larger spills.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal.

  • Disposal:

    • Dispose of waste in accordance with all applicable federal, state, and local regulations.

    • Do not allow the material to enter drains or waterways.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.

  • In case of inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Visualizations

Chemical Handling Workflow

G Figure 1: Safe Chemical Handling Workflow prep Preparation - Risk Assessment - Don PPE handling Handling - Weighing in Fume Hood - Dissolving/Transfer prep->handling use Experimental Use - Perform Reaction handling->use cleanup Cleanup - Decontaminate Glassware - Clean Work Area use->cleanup disposal Waste Disposal - Segregate Waste - Label and Store cleanup->disposal end End of Process - Doff PPE - Wash Hands disposal->end

Caption: Workflow for the safe handling of chemical substances.

Hierarchy of Hazard Controls

G Figure 2: Hierarchy of Hazard Controls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe PPE (Least Effective)

Caption: The hierarchy of controls for mitigating laboratory hazards.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of N-(4-Amino-2,5-dimethoxyphenyl)benzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the acylation of 4-nitro-2,5-dimethoxyaniline with benzoyl chloride, followed by the reduction of the nitro group.

Issue 1: Low or No Product Formation in Acylation Step

Question: I am not observing any significant formation of the N-(4-nitro-2,5-dimethoxyphenyl)benzamide intermediate. What are the possible causes and solutions?

Answer:

Low or no product formation in the acylation step can stem from several factors related to the reactants' quality, reaction conditions, and the presence of interfering substances.

  • Purity of Starting Materials: Ensure that the 4-nitro-2,5-dimethoxyaniline is free from impurities and that the benzoyl chloride has not hydrolyzed to benzoic acid due to moisture. It is recommended to use freshly distilled benzoyl chloride.

  • Base Selection and Stoichiometry: A suitable base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction. Use at least a stoichiometric equivalent of the base. An excess of the base can sometimes be beneficial.

  • Reaction Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) might be necessary. However, excessive heat can lead to side reactions.

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

dot

Caption: Troubleshooting workflow for low acylation yield.

Issue 2: Incomplete Reduction of the Nitro Group

Question: My final product is contaminated with the nitro-intermediate. How can I improve the reduction step?

Answer:

Incomplete reduction of the nitro group to the amine is a common issue. The choice of reducing agent and reaction conditions are critical for a successful conversion.

  • Choice of Reducing Agent: Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂, Pd/C) or using metal catalysts in the presence of a proton source (e.g., SnCl₂/HCl, Fe/HCl). For laboratory scale, SnCl₂ in ethanol or ethyl acetate is often effective.

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., 10% Pd/C) is active. Using a fresh batch of catalyst is recommended.

  • Reaction Time and Temperature: The reduction can sometimes be slow. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. Gentle heating may be required, but high temperatures should be avoided to prevent side reactions.

  • pH of the Reaction Mixture: For reductions using metals like iron or tin, maintaining an acidic pH is crucial for the reaction to proceed.

dot

Caption: Troubleshooting workflow for incomplete nitro reduction.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A1: A general two-step protocol is outlined below.

Step 1: Synthesis of N-(4-nitro-2,5-dimethoxyphenyl)benzamide

  • Dissolve 4-nitro-2,5-dimethoxyaniline in a suitable solvent like dichloromethane (DCM) or pyridine.

  • Add at least one equivalent of a base (e.g., pyridine or triethylamine) if not using pyridine as the solvent.

  • Slowly add one equivalent of benzoyl chloride to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, base, and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the N-(4-nitro-2,5-dimethoxyphenyl)benzamide intermediate in a solvent such as ethanol or ethyl acetate.

  • Add an excess of a reducing agent, for example, stannous chloride dihydrate (SnCl₂·2H₂O).

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify the final product by recrystallization or column chromatography.

dot

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction start_aniline 4-nitro-2,5-dimethoxyaniline acylation Acylation Reaction start_aniline->acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->acylation base Base (e.g., Pyridine) base->acylation intermediate N-(4-nitro-2,5-dimethoxyphenyl)benzamide acylation->intermediate reduction Reduction Reaction intermediate->reduction reducing_agent Reducing Agent (e.g., SnCl2) reducing_agent->reduction final_product This compound reduction->final_product

Caption: General synthesis workflow for the target molecule.

Q2: What are some common side reactions to be aware of?

A2:

  • Diacylation: In the acylation step, reaction of the amine with two molecules of benzoyl chloride is possible, though generally less favorable.

  • Hydrolysis of Benzoyl Chloride: If moisture is present, benzoyl chloride can hydrolyze to benzoic acid, which will not react with the aniline.

  • Over-reduction: In the reduction step, harsh conditions could potentially lead to the reduction of the amide carbonyl group, although this is less common with typical nitro reduction methods.

Q3: How can I purify the final product?

A3: The final product, this compound, can be purified by the following methods:

  • Recrystallization: A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used to recrystallize the crude product.

  • Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes is an effective method for purification.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that actual results may vary based on specific experimental conditions and scale.

ParameterAcylation StepReduction Step
Solvent Dichloromethane, PyridineEthanol, Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time 2 - 4 hours2 - 3 hours
Typical Yield 70 - 90%80 - 95%
Purification Recrystallization, Column ChromatographyRecrystallization, Column Chromatography

Technical Support Center: Synthesis of Substituted Aminobenzamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted aminobenzamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted aminobenzamides?

A1: Common starting materials include substituted nitrobenzoic acids, aminobenzoic acids, and isatoic anhydrides. The choice of starting material often depends on the desired substitution pattern and the availability of commercial precursors. For instance, para-aminobenzamide is frequently synthesized from para-nitrobenzoic acid through a series of reactions including acylation, condensation, and reduction.[1]

Q2: What are the principal synthetic routes to obtain substituted aminobenzamides?

A2: The two main synthetic strategies are:

  • Amide formation followed by reduction: This involves the conversion of a substituted nitrobenzoic acid to its corresponding nitrobenzamide, followed by the reduction of the nitro group to an amino group.

  • Amide coupling: This involves the direct coupling of a substituted aminobenzoic acid with an amine or the coupling of a substituted benzoic acid with a substituted aniline using a coupling agent.

Q3: What are some of the key challenges in the synthesis of p-aminobenzamide from p-nitrobenzoic acid?

A3: Traditional methods for synthesizing p-aminobenzamide from p-nitrobenzoic acid often face challenges such as the use of hazardous reagents like hydrazine hydrate, contamination of the product with catalyst residues (e.g., iron from iron powder reduction), and high production costs.[1] Newer methods aim to address these issues by using alternative reducing agents and optimizing reaction conditions to improve purity and reduce waste.

Troubleshooting Guides

Section 1: Reduction of Substituted Nitrobenzamides

Problem 1: Low yield or incomplete reduction of the nitro group.

Potential Cause Troubleshooting Step Expected Outcome
Inactive or insufficient reducing agent. Ensure the reducing agent (e.g., SnCl₂, Fe powder, H₂/Pd-C) is fresh and used in the correct stoichiometric amount. For catalytic hydrogenation, ensure the catalyst is not poisoned.A complete conversion of the nitro group to the amine should be observed by TLC or LC-MS analysis.
Poor solubility of the starting material. Select a solvent system in which the nitrobenzamide is soluble at the reaction temperature. For example, a mixture of ethanol and water is often effective.[2]Improved reaction kinetics and higher conversion rates.
Sub-optimal reaction temperature or time. Optimize the reaction temperature and time. Reductions with Fe/AcOH may require reflux, while catalytic hydrogenations are often performed at room temperature but may require longer reaction times.Increased product yield.

Problem 2: Formation of side products.

Potential Cause Troubleshooting Step Expected Outcome
Over-reduction of other functional groups. Choose a milder reducing agent or optimize reaction conditions. For example, catalytic transfer hydrogenation can sometimes be more selective than using H₂ gas directly.Preservation of other reducible functional groups in the molecule.
Reaction with the solvent. Ensure the solvent is inert under the reaction conditions. For example, avoid using ethanol as a solvent if there is a possibility of esterification with an acid catalyst.A cleaner reaction profile with fewer impurities.
Section 2: Amide Coupling Reactions

Problem 1: Low yield of the desired aminobenzamide.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient activation of the carboxylic acid. Use a suitable coupling agent. For many applications, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is effective.[3][4] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also improve yields, especially with electron-deficient amines.[3]Increased formation of the active ester intermediate, leading to a higher yield of the amide.
Steric hindrance. If either the benzoic acid or the amine is sterically hindered, the reaction may be slow. Increasing the reaction temperature or using a more potent coupling agent like HATU may be necessary.Improved conversion to the desired product.
Poor nucleophilicity of the amine. For weakly nucleophilic anilines, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can help to deprotonate the amine and increase its reactivity.[4]Enhanced rate of nucleophilic attack on the activated carboxylic acid.

Table 1: Comparison of Amide Coupling Conditions for a Model Reaction

Coupling Reagents Base Solvent Temperature Time Yield Reference
EDC (1 eq), HOBt (0.1 eq), DMAP (1 eq)DIPEAAcetonitrile23 °C12 h72%[3]
EDC-HCl (1.2 eq), HOBt (1.3 eq)NoneDMF0 °C to RT16 h85%[4]
HATU (1.1 eq)DIPEADMFRT2 h>95%N/A

Yields are approximate and can vary depending on the specific substrates used.

Section 3: Purification

Problem 1: Difficulty in purifying the product by column chromatography.

Potential Cause Troubleshooting Step Expected Outcome
Compound is very polar and does not move from the baseline. Use a more polar eluent system. For highly polar compounds, a gradient elution with methanol in dichloromethane or ethyl acetate may be necessary. Sometimes, adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape.The compound elutes from the column with a reasonable retention factor (Rf).
Compound streaks on the TLC plate and column. This can be due to the acidic or basic nature of the compound interacting strongly with the silica gel. Try using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent for basic compounds.Sharper peaks and better separation.
Compound is not stable on silica gel. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it decomposes, consider alternative purification methods like recrystallization or preparative HPLC with a different stationary phase.[5]Isolation of the pure, intact product.

Problem 2: Product is difficult to crystallize.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate solvent. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, water).Formation of high-purity crystals upon cooling.
Presence of impurities that inhibit crystallization. If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.Successful crystallization of the purified product.
Solution is not saturated. After dissolving the compound in the minimum amount of hot solvent, if no crystals form upon cooling, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.Initiation of crystal growth.

Experimental Protocols

Protocol 1: Synthesis of p-Aminobenzoic Acid from p-Nitrobenzoic Acid

This protocol describes the reduction of p-nitrobenzoic acid using ammonium thiosulfate.[2]

Materials:

  • p-Nitrobenzoic acid

  • Ethanol

  • Water

  • Ammonium thiosulfate ((NH₄)₂S₂O₃)

Procedure:

  • In a round-bottom flask, dissolve 1 g of p-nitrobenzoic acid in a mixture of 20 ml of ethanol and 10 ml of water with heating (80 °C) and stirring.[2]

  • Once the p-nitrobenzoic acid is completely dissolved, add 6 g of ammonium thiosulfate to the solution.[2]

  • Continue to heat the mixture at 80 °C under reflux for 4 hours.[2]

  • After 4 hours, stop heating and allow the reaction mixture to cool to room temperature.

  • White crystals of p-aminobenzoic acid will precipitate out of the solution.[2]

  • Collect the crystals by suction filtration and dry them completely.

  • The expected yield is approximately 87.7%.[2]

Table 2: Effect of Solvent Volume on Yield

Ethanol (ml) Water (ml) Yield
201087.7%
804085.3%
2008080.4%

Data from reference[2]

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides a general procedure for the coupling of a carboxylic acid and an amine.[3][4]

Materials:

  • Carboxylic acid

  • Amine

  • EDC (or EDC-HCl)

  • HOBt

  • DIPEA (optional)

  • DMF or Acetonitrile

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in DMF or acetonitrile, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a base such as DIPEA (2.5 eq).[4]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 cluster_end Final Product Start_Nitro Substituted Nitrobenzoic Acid Amidation Amidation Start_Nitro->Amidation 1a Start_Amino Substituted Aminobenzoic Acid Coupling Amide Coupling Start_Amino->Coupling 2 Reduction Nitro Group Reduction Amidation->Reduction 1b Product Substituted Aminobenzamide Reduction->Product Coupling->Product

Caption: General synthetic routes to substituted aminobenzamides.

References

Technical Support Center: N-(4-Amino-2,5-dimethoxyphenyl)benzamide Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-(4-Amino-2,5-dimethoxyphenyl)benzamide for in vivo studies.

Troubleshooting Guide

Issue: Compound precipitates out of solution upon preparation or during storage.

Possible Causes & Solutions:

  • Low Aqueous Solubility: this compound is predicted to be poorly water-soluble due to its aromatic structure and amide linkage.

  • Solution:

    • pH Adjustment: Determine the pKa of the compound. Given the presence of an amino group, the compound is likely basic. Lowering the pH with a pharmaceutically acceptable acid may protonate the amine, increasing aqueous solubility.[1]

    • Co-solvents: Employing water-miscible organic solvents can significantly enhance solubility.[1][2] Common co-solvents include PEG 300, PEG 400, propylene glycol, and ethanol.[3][4] Start with a small percentage of co-solvent and titrate up to the desired concentration while monitoring for precipitation.

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[1][3] Consider using non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL.

Issue: Inconsistent results or low bioavailability in in vivo studies.

Possible Causes & Solutions:

  • Poor Dissolution Rate: Even if the compound is solubilized in the formulation, it may precipitate in the gastrointestinal tract upon dilution with aqueous fluids, leading to a low dissolution rate and poor absorption.[5]

  • Solution:

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][6][7] Techniques like micronization or nanomilling can be employed.

    • Lipid-Based Formulations: Formulating the compound in lipids, such as oils or self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the gut and enhance absorption.[1][8][9][10] These formulations can be digested and absorbed, promoting drug uptake.[10][11]

    • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate.[12][13] This involves dissolving both the compound and a carrier in a common solvent and then removing the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: Based on available data, the key properties are:

PropertyValueSource
Molecular FormulaC15H16N2O3[14]
Molecular Weight272.30 g/mol [14][15]
Melting Point165-168 °C[14]
Predicted LogP3.19[14]
Hydrogen Bond Donors2[14]
Hydrogen Bond Acceptors4[14]

The predicted LogP value suggests that the compound is lipophilic and likely has low aqueous solubility.

Q2: Which solvents are recommended for initial solubility screening?

A2: A range of solvents with varying polarities should be tested to develop a solubility profile. We recommend screening the following:

Solvent / VehicleClassRationale
Water (pH 7.4)AqueousBaseline aqueous solubility.
0.1 N HCl (pH ~1)Acidic AqueousTo assess solubility of the protonated form.
PEG 400Co-solventA common, water-miscible solvent for poorly soluble compounds.[3]
Propylene GlycolCo-solventAnother widely used, non-toxic co-solvent.[3]
EthanolCo-solventA potent organic solvent, often used in combination.[3]
Polysorbate 80 (2% in water)SurfactantTo evaluate micellar solubilization.[3]
Labrafac PGLipidA medium-chain triglyceride for lipid-based formulations.[1]

Q3: How can I prepare a simple co-solvent formulation for a preliminary in vivo study?

A3: A common starting point for a co-solvent system is a mixture of polyethylene glycol (PEG) and water. For example, a 30% PEG 400 in water solution can be prepared. The experimental protocol would be as follows:

  • Weigh the required amount of this compound.

  • Add the calculated volume of PEG 400 to a sterile container.

  • Add the compound to the PEG 400 and vortex or sonicate until fully dissolved.

  • Slowly add the required volume of water (or saline for injection) while stirring to bring the formulation to the final desired concentration.

  • Visually inspect for any precipitation. If precipitation occurs, the concentration may be too high for this vehicle system.

Q4: What are the advantages of using a lipid-based drug delivery system (LBDDS)?

A4: LBDDS offer several advantages for poorly water-soluble compounds:

  • Enhanced Solubilization: Lipophilic drugs often have good solubility in lipid excipients.[10]

  • Improved Bioavailability: These systems can maintain the drug in a solubilized state in the gastrointestinal tract, leading to better absorption.[8][10]

  • Protection from Degradation: Encapsulating the drug in a lipid matrix can protect it from enzymatic degradation in the gut.

  • Potential for Lymphatic Uptake: Lipid formulations can stimulate chylomicron secretion, leading to drug absorption through the lymphatic pathway and bypassing first-pass metabolism in the liver.[10]

Experimental Protocols & Methodologies

Protocol 1: Determining Equilibrium Solubility
  • Add an excess amount of this compound to a known volume of the test solvent (e.g., 1 mL) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®).

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, acetone). A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can then be scraped, pulverized, and used for dissolution testing or formulated into a final dosage form.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Screening cluster_formulation Formulation Strategies cluster_evaluation In Vivo Evaluation start Poorly Soluble Compound: This compound screen Equilibrium Solubility Testing (pH, Co-solvents, Surfactants, Lipids) start->screen cosolvent Co-solvent Formulation screen->cosolvent lipid Lipid-Based Formulation (SEDDS) screen->lipid particle Particle Size Reduction (Micronization) screen->particle dispersion Solid Dispersion screen->dispersion invivo Pharmacokinetic Studies cosolvent->invivo lipid->invivo particle->invivo dispersion->invivo

Caption: Experimental workflow for improving in vivo performance.

decision_tree q1 Is the compound ionizable? a1_yes pH Modification q1->a1_yes Yes a1_no Consider non-pH dependent methods q1->a1_no No q2 Is solubility sufficient with pH adjustment? a1_yes->q2 q3 Is the compound soluble in organic solvents? a1_no->q3 a2_yes Proceed with formulation q2->a2_yes Yes a2_no Explore further options q2->a2_no No a2_no->q3 a3_yes Co-solvent or Solid Dispersion q3->a3_yes Yes a3_no Consider lipid-based systems q3->a3_no No q4 Is the compound soluble in lipids? a3_no->q4 a4_yes Lipid-Based Formulation (e.g., SEDDS) q4->a4_yes Yes a4_no Particle Size Reduction q4->a4_no No

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell permeability with N-(4-Amino-2,5-dimethoxyphenyl)benzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results suggest poor cell permeability of this compound. What are the potential reasons for this?

Poor cell permeability of a small molecule like this compound can stem from several physicochemical and biological factors. According to Lipinski's "Rule of Five," poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors[1]. While this compound (MW: 272.3 g/mol ) does not violate the molecular weight rule, other factors could be at play[2].

Potential reasons include:

  • High Polarity: The presence of amino and amide groups can contribute to a higher polar surface area, which can hinder passive diffusion across the lipid bilayer of the cell membrane.

  • Low Lipophilicity: While some lipophilicity is required to enter the cell membrane, a compound that is too hydrophilic will not readily partition into the lipid environment.

  • Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell[3].

  • Poor Aqueous Solubility: Low solubility in the assay buffer can lead to an underestimation of permeability[4][5].

  • Experimental Conditions: Suboptimal assay conditions, such as incorrect pH or the presence of interfering substances, can affect permeability measurements[6].

Troubleshooting Workflow:

start Poor Permeability Observed check_physchem Assess Physicochemical Properties (LogP, PSA, Solubility) start->check_physchem check_efflux Investigate Active Efflux check_physchem->check_efflux optimize_assay Optimize Assay Conditions check_physchem->optimize_assay pampa Perform PAMPA Assay (Passive Diffusion) check_physchem->pampa efflux_inhibitors Use Efflux Pump Inhibitors (e.g., Verapamil) check_efflux->efflux_inhibitors solubility Improve Solubility optimize_assay->solubility If solubility is low solubility->pampa caco2 Perform Caco-2 Assay (Active Transport & Efflux) solubility->caco2 efflux_inhibitors->caco2 modify_compound Consider Structural Modification end Permeability Characterized modify_compound->end pampa->caco2 caco2->modify_compound If permeability remains low caco2->end Permeability understood

Caption: Troubleshooting workflow for poor cell permeability.

Q2: How can I experimentally assess the cell permeability of this compound?

Two common in vitro assays to evaluate cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free assay that measures passive diffusion across an artificial membrane coated with lipids[7][8][9]. It is a cost-effective and high-throughput method to predict passive permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium[10][11]. It can assess both passive diffusion and active transport, including the effects of efflux pumps[10].

Comparison of Permeability Assays:

FeaturePAMPACaco-2 Assay
Biological Principle Passive diffusion across an artificial lipid membrane[7][8].Passive diffusion and active transport across a cell monolayer[10][11].
Throughput HighMedium to Low
Cost Low[9]High
Complexity SimpleComplex, requires cell culture[11].
Information Provided Passive permeability (Papp)[8].Apparent permeability (Papp), efflux ratio[10].

Q3: What can I do to improve the apparent permeability of my compound in cell-based assays?

If poor permeability is limiting your experiments, consider the following strategies:

  • Optimize Compound Formulation:

    • Increase Solubility: Ensure the compound is fully dissolved in the assay medium. The use of co-solvents like DMSO (typically up to 1-5%) can help, but their concentration should be carefully controlled as they can affect cell membrane integrity[6][12].

    • Prodrugs: Modifying the compound into a more lipophilic prodrug that is cleaved intracellularly to release the active molecule can be an effective strategy[4].

  • Modify Experimental Conditions:

    • pH Adjustment: The charge state of a molecule can significantly impact its permeability. Adjusting the pH of the buffer can alter the ionization state of this compound and potentially improve its permeability.

    • Inhibit Efflux Pumps: If active efflux is suspected, co-incubating with known efflux pump inhibitors like verapamil (for P-gp) can increase intracellular concentration[3]. An efflux ratio greater than 2 in a bidirectional Caco-2 assay is indicative of active efflux[3].

  • Structural Modification:

    • Reduce Hydrogen Bonding: Replacing hydrogen bond donors (like the amide N-H) with groups that do not participate in hydrogen bonding can improve permeability[4][13].

    • Increase Lipophilicity: Introducing lipophilic groups can enhance partitioning into the cell membrane. However, this must be balanced to avoid excessive lipophilicity which can lead to poor solubility and other issues[14].

    • Introduce Intramolecular Hydrogen Bonds: In some cases, creating an intramolecular hydrogen bond can shield polar groups, effectively reducing the polar surface area and improving permeability[14][15].

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol is a generalized procedure for assessing the passive permeability of a test compound.

Objective: To determine the effective permeability coefficient (Pe) of this compound through passive diffusion.

Materials:

  • 96-well donor and acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)[7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS for quantification

Workflow Diagram:

prep_solutions Prepare Solutions (Compound, Buffer) prep_membrane Prepare Membrane Plate (Add lipid to donor plate) prep_solutions->prep_membrane load_plates Load Plates (Compound to donor, buffer to acceptor) prep_membrane->load_plates incubate Incubate Sandwich Plate load_plates->incubate analyze Analyze Concentrations (Donor and Acceptor wells) incubate->analyze calculate Calculate Permeability (Pe) analyze->calculate

Caption: PAMPA experimental workflow.

Procedure:

  • Prepare Solutions: Prepare the test compound in PBS at a final concentration of 10-100 µM with a final DMSO concentration of ≤1%[9].

  • Prepare Membrane Plate: Add 5 µL of the lipid solution to the membrane of each well of the donor plate. Allow the solvent to evaporate.

  • Load Plates: Add the test compound solution to the donor wells and PBS to the acceptor wells.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 4-18 hours[16].

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the effective permeability (Pe) using the following equation:

    Pe = (VA * VD) / ((VA + VD) * A * t) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VA and VD are the volumes of the acceptor and donor wells.

    • A is the area of the membrane.

    • t is the incubation time.

    • CA(t) is the concentration in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

Data Interpretation:

Permeability ClassificationPe (10-6 cm/s)
High> 1.5
Medium0.5 - 1.5
Low< 0.5
Caco-2 Permeability Assay Protocol

This protocol outlines the steps for assessing permeability across a Caco-2 cell monolayer.

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Workflow Diagram:

seed_cells Seed Caco-2 Cells on Transwells differentiate Differentiate for ~21 Days seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER) differentiate->check_integrity prepare_transport Prepare for Transport Study (Wash, add buffer) check_integrity->prepare_transport add_compound Add Compound to Donor Side (Apical or Basolateral) prepare_transport->add_compound incubate_sample Incubate and Take Samples from Receiver Side add_compound->incubate_sample analyze Analyze Compound Concentration (LC-MS/MS) incubate_sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Caco-2 permeability assay workflow.

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer[11].

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >200 Ω·cm²[3][17]. A Lucifer yellow rejection assay can also be performed; permeability should be low.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side[10][17].

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Perform the experiment as in step 3, but add the compound to the basolateral side and sample from the apical side to determine the efflux ratio[10][17].

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability (Papp) for both A to B and B to A directions using the formula:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER):

      ER = Papp (B to A) / Papp (A to B)

Data Interpretation:

Papp (A to B) (10-6 cm/s)Permeability Classification
> 10High
1 - 10Medium
< 1Low

An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters[3].

References

Technical Support Center: N-(4-Amino-2,5-dimethoxyphenyl)benzamide Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation of N-(4-Amino-2,5-dimethoxyphenyl)benzamide in aqueous solutions. The information is based on general principles of forced degradation studies for pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: I am not observing any degradation of this compound under my stress conditions. What should I do?

A1: If you do not observe degradation, the compound may be highly stable under the applied conditions. Consider the following troubleshooting steps:

  • Increase Stress Severity: The stress conditions may not be harsh enough. You can try increasing the temperature, the concentration of the stressor (e.g., acid, base, or oxidizing agent), or the duration of exposure.[1] An appropriate level of degradation is generally considered to be between 5-20%.[2]

  • Verify Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is sensitive enough to detect small changes in the parent compound concentration and the formation of degradants.

  • Evaluate Compound Purity: Confirm the purity of your starting material. Impurities might interfere with the degradation process or the analytical detection.

  • Check Experimental Setup: Double-check your experimental parameters, including pH, temperature, and light exposure, to ensure they are at the intended levels.

Q2: I am seeing multiple, unexpected peaks in my chromatogram after forced degradation. How do I identify them?

A2: The appearance of multiple peaks indicates the formation of several degradation products. To identify these, a systematic approach is necessary:

  • Use a Stability-Indicating Method: Your analytical method must be able to separate the parent drug from all potential degradation products.[3]

  • Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer. LC-MS is a powerful tool for the structural elucidation of degradation products.[1]

  • Comparative Chromatograms: Run chromatograms of your placebo and individual excipients under the same stress conditions to differentiate degradation products of the active ingredient from those of the formulation components.

  • Literature Review: Although specific data for this compound is limited, reviewing degradation pathways of structurally similar benzamide or aniline derivatives can provide clues.

Q3: My degradation results are not reproducible. What are the common causes?

A3: Lack of reproducibility in degradation studies can stem from several factors:

  • Inconsistent Stress Conditions: Ensure that the temperature, pH, and concentration of reagents are precisely controlled in every experiment. Small variations can lead to different degradation profiles.

  • Sample Preparation Variability: Standardize your sample preparation procedure, including dissolution, dilution, and handling steps.

  • Analytical Method Variability: Validate your analytical method for robustness to ensure that small, deliberate variations in method parameters do not significantly affect the results.

  • Oxygen Sensitivity: For oxidative degradation studies, the amount of dissolved oxygen in the solution can be a critical and variable factor. Consider purging your solutions with an inert gas like nitrogen if you suspect oxygen-driven degradation.

Troubleshooting Guides

Issue 1: Rapid and Excessive Degradation
  • Problem: The parent compound degrades completely or almost completely, making it difficult to study the degradation pathway and kinetics.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Lower the molarity of the acid, base, or oxidizing agent. For example, if using 1M HCl, try 0.1M or 0.01M HCl.[3]

    • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature instead of reflux).

    • Shorten Exposure Time: Collect samples at earlier time points to capture the initial stages of degradation.

    • pH Adjustment: For hydrolytic degradation, conduct the study over a range of pH values to find a condition with a more controlled degradation rate.

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
  • Problem: Chromatographic peaks for the parent compound or degradation products are broad, tailing, or not well-separated.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Adjust the mobile phase composition, such as the organic modifier-to-buffer ratio or the pH of the aqueous phase.

    • Column Selection: Ensure you are using an appropriate HPLC column. A C18 column is a common starting point for many small molecules.

    • Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient elution method.

    • Check for Overloading: Inject a smaller volume or a more dilute sample to rule out column overloading.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][3]

1. Acid Hydrolysis

  • Protocol: Dissolve this compound in a suitable solvent and dilute with 0.1 M HCl. Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of NaOH, and dilute to the final concentration for analysis.

  • Control: A solution of the compound in the same solvent and water, kept at the same temperature.

2. Base Hydrolysis

  • Protocol: Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH. Reflux the solution at 80°C for a specified period. At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of HCl, and dilute for analysis.

  • Control: A solution of the compound in the same solvent and water, kept at the same temperature.

3. Oxidative Degradation

  • Protocol: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period, protected from light. At each time point, withdraw an aliquot and dilute for analysis.

  • Control: A solution of the compound in the same solvent, kept under the same conditions without H₂O₂.

4. Photolytic Degradation

  • Protocol: Expose a solution of this compound to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: A sample protected from light (e.g., wrapped in aluminum foil) and kept under the same temperature and humidity conditions.

5. Thermal Degradation

  • Protocol: Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C) for a specified period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.

  • Control: A sample of the solid compound stored at the recommended storage temperature.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of Degradation ProductsMajor Degradant Peak Area (%)
0.1 M HCl, 80°C2485.2210.5 (RRT 0.85)
0.1 M NaOH, 80°C1278.9315.2 (RRT 0.72)
3% H₂O₂, RT4890.118.7 (RRT 1.15)
Photolytic2495.613.9 (RRT 0.91)
Thermal (60°C)7298.30-

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Table 2: HPLC Method Parameters for Stability-Indicating Assay

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

(Note: This is a generic method and would require optimization for the specific compound and its degradants.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_start Weigh Compound dissolve Dissolve in Solvent prep_start->dissolve acid Acid Hydrolysis dissolve->acid base Base Hydrolysis dissolve->base oxidative Oxidative dissolve->oxidative photo Photolytic dissolve->photo thermal Thermal dissolve->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling neutralize Neutralize/Quench sampling->neutralize hplc HPLC Analysis neutralize->hplc ms LC-MS Identification hplc->ms

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_product1 Benzoic Acid parent->hydrolysis_product1 Amide Cleavage hydrolysis_product2 4-Amino-2,5-dimethoxyaniline parent->hydrolysis_product2 oxidation_product N-oxide Derivative parent->oxidation_product Amino Oxidation

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Acylation of 4-amino-2,5-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the acylation of 4-amino-2,5-dimethoxyaniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acylation of 4-amino-2,5-dimethoxyaniline, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low yield of the desired mono-acylated product Diacylation: The presence of two amino groups can lead to the formation of a di-acylated byproduct. • Oxidation: The starting material or product may have been oxidized, leading to degradation. • Incomplete reaction: The reaction may not have gone to completion.Control stoichiometry: Use a controlled amount of the acylating agent (e.g., 1.0-1.1 equivalents). • Lower reaction temperature: Perform the reaction at a lower temperature to improve selectivity. • Slow addition: Add the acylating agent slowly to the reaction mixture. • Use a less reactive acylating agent.Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. • Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
Presence of a significant amount of di-acylated byproduct Excess acylating agent: Using too much of the acylating agent will favor diacylation. • High reaction temperature: Higher temperatures can lead to decreased selectivity. • Prolonged reaction time: Allowing the reaction to proceed for too long can increase the amount of diacylation.Optimize stoichiometry: Carefully control the molar ratio of the acylating agent to the diamine. • Temperature control: Maintain a low and consistent reaction temperature. • Reaction monitoring: Stop the reaction once the starting material is consumed, as determined by TLC. • Purification: Utilize column chromatography to separate the mono- and di-acylated products.
Reaction mixture or isolated product is colored (e.g., pink, brown, or dark) Oxidation of the aniline: Aromatic amines, particularly those with electron-donating methoxy groups, are susceptible to air oxidation, forming colored quinone-imine type impurities.[1][2] • Reaction with impurities: The starting material or solvent may contain impurities that lead to colored byproducts.Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. • Inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere. • Use fresh starting material: Ensure the 4-amino-2,5-dimethoxyaniline is pure and has not discolored upon storage. • Purification: Activated carbon (charcoal) treatment or recrystallization can sometimes remove colored impurities. Column chromatography is also effective.
Difficulty in purifying the product Similar polarity of products: The mono- and di-acylated products may have similar polarities, making separation by chromatography challenging. • Presence of baseline impurities in starting material. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to achieve better separation. • Recrystallization: Attempt recrystallization from various solvents to selectively crystallize the desired product. • Acid-base extraction: The basicity of the remaining free amino group in the mono-acylated product can sometimes be exploited for separation from the non-basic di-acylated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the acylation of 4-amino-2,5-dimethoxyaniline?

The two most prevalent side reactions are:

  • Diacylation: Due to the presence of two nucleophilic amino groups, the formation of the N,N'-diacyl-4-amino-2,5-dimethoxyaniline is a common byproduct.

  • Oxidation: The electron-rich aromatic ring of 4-amino-2,5-dimethoxyaniline is susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone imines.[1][2] This can occur from exposure to air (oxygen) or other oxidizing agents present in the reaction mixture.

Q2: How can I selectively achieve mono-acylation?

Several strategies can be employed to favor mono-acylation over diacylation:

  • Stoichiometric Control: Carefully controlling the amount of the acylating agent to a 1:1 molar ratio with the diamine is crucial.

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for mono-acylation.

  • Slow Addition: Adding the acylating agent dropwise to a solution of the diamine can help maintain a low concentration of the acylating agent, thus favoring the reaction at the more reactive amino group.

  • Use of Protecting Groups: While more complex, one of the amino groups can be protected, followed by acylation of the other, and then deprotection.

Q3: My product is a persistent pink/brown color. What causes this and how can I remove it?

The color is likely due to the formation of oxidized byproducts. These are often highly colored and can be difficult to remove. To minimize their formation, it is essential to carry out the reaction under an inert atmosphere (nitrogen or argon) and use degassed solvents. For removal, you can try:

  • Recrystallization: This is often effective in purifying the desired product from colored impurities.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by filtration, can adsorb colored impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from colored byproducts.

Q4: Which amino group is more reactive in 4-amino-2,5-dimethoxyaniline?

The reactivity of the two amino groups can be influenced by steric and electronic factors. The methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution and also influences the basicity (and nucleophilicity) of the amino groups. The amino group at the 4-position is para to a methoxy group and ortho to a hydrogen, while the amino group at the 1-position is ortho and meta to the two methoxy groups. The relative reactivity can depend on the specific acylating agent and reaction conditions. However, in many cases, the difference in reactivity may not be large enough to achieve perfect selectivity without careful control of the reaction conditions.

Experimental Protocols

General Protocol for Mono-acetylation of 4-amino-2,5-dimethoxyaniline

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity levels.

Materials:

  • 4-amino-2,5-dimethoxyaniline

  • Acetic anhydride

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate)

  • Base (e.g., Pyridine or Triethylamine) (optional, but can be used to scavenge the acid byproduct)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve 4-amino-2,5-dimethoxyaniline (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • If using a base, add pyridine or triethylamine (1.1 equivalents) to the solution.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired mono-acetylated product from any di-acetylated byproduct and other impurities.

Visualizations

Logical Relationship of Side Reactions

Side_Reactions Start 4-amino-2,5-dimethoxyaniline Mono_Product Desired Mono-acylated Product Start->Mono_Product 1 Eq. Acylating Agent Oxidized_Product Oxidized Byproducts (Colored Impurities) Start->Oxidized_Product AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) Di_Product Di-acylated Byproduct Mono_Product->Di_Product Excess Acylating Agent Mono_Product->Oxidized_Product Oxidation Oxidative Conditions (e.g., Air)

Caption: Logical flow of the acylation reaction and potential side reactions.

Experimental Workflow for Acylation and Purification

Workflow Start Dissolve 4-amino-2,5-dimethoxyaniline in anhydrous solvent Cool Cool to 0 °C Start->Cool Add_Base Add Base (optional) Cool->Add_Base Add_Acyl Slowly add Acylating Agent Add_Base->Add_Acyl Monitor Monitor reaction by TLC Add_Acyl->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Isolated Mono-acylated Product Purify->Final_Product

Caption: Step-by-step workflow for the acylation and purification process.

References

how to avoid thermal degradation of dimethoxyphenyl compounds in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the thermal degradation of dimethoxyphenyl compounds during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are dimethoxyphenyl compounds prone to thermal degradation in a GC-MS system?

Dimethoxyphenyl compounds can be thermally labile, meaning they are susceptible to breaking down at the high temperatures typically used in GC injectors. The methoxy groups (-OCH₃) can be cleaved from the phenyl ring, or other heat-induced reactions can occur. This degradation primarily happens in the hot GC inlet, where the sample is vaporized before entering the analytical column. The result is a lower-than-expected signal for the target analyte and the appearance of unexpected degradation products in the chromatogram.

Q2: How can I identify if my compound is degrading during analysis?

There are several key indicators of thermal degradation:

  • Poor Peak Shape: You may observe tailing or broadened peaks for your compound of interest.

  • Low Analyte Response: The peak area or height for your target compound is significantly lower than expected, leading to poor sensitivity.

  • Appearance of New Peaks: You may see additional, often smaller, peaks in the chromatogram that correspond to degradation products.

  • Poor Reproducibility: Replicate injections yield inconsistent results for the target analyte's peak area.

  • Comparison with a "Cool" Technique: Analyzing the same sample using a cool injection technique, like Cool On-Column (COC), and comparing it to the hot injection chromatogram can definitively show degradation. The hot injection will show a smaller main peak and additional degradation peaks not present in the COC analysis.[1]

Q3: What are the primary strategies to prevent thermal degradation?

The core strategies focus on minimizing the thermal stress on the analyte before it reaches the column. This can be achieved through three main approaches:

  • Optimizing Injection Parameters: Lowering the temperature of a standard split/splitless inlet.[2]

  • Using Advanced Injection Techniques: Employing specialized inlets like Programmable Temperature Vaporizer (PTV) or Cool On-Column (COC) that introduce the sample at a low temperature.[3][4][5][6]

  • Chemical Derivatization: Modifying the compound chemically to increase its thermal stability and volatility before injection.[7][8]

Troubleshooting Guide

Problem: My target analyte peak is small or absent, and I see unexpected peaks at earlier retention times.

This is a classic sign of thermal degradation in the injector. The smaller, earlier-eluting peaks are likely fragments of your original molecule.

Solution Workflow:

Follow this decision-making process to systematically address the issue.

G start_node Suspected Thermal Degradation (Low analyte signal, extra peaks) decision1 Do you have access to PTV or Cool On-Column inlets? start_node->decision1 proc_advanced_inlet Use Advanced Inlet: - Cool On-Column (COC) is ideal. - PTV with cool injection start. decision1->proc_advanced_inlet Yes proc_optimize_ssl Optimize Standard Split/Splitless Inlet decision1->proc_optimize_ssl No decision2 Is derivatization a viable option for your workflow? proc_derivatize Perform Derivatization (e.g., Silylation with BSTFA) decision2->proc_derivatize Yes end_bad Problem Persists: Consult further literature or consider LC-MS analysis decision2->end_bad No end_good Problem Solved: Analyte peak restored proc_advanced_inlet->end_good proc_lower_temp 1. Lower Inlet Temperature (e.g., start at 200-220°C) proc_optimize_ssl->proc_lower_temp proc_check_liner 2. Use a Deactivated Liner (with glass wool if needed) proc_lower_temp->proc_check_liner proc_check_liner->decision2 proc_derivatize->end_good

Caption: Troubleshooting workflow for thermal degradation.

Data Presentation: Comparison of GC Injection Techniques

For thermally labile compounds, the choice of injection technique is critical. Cool On-Column injection is the gold standard for preventing degradation as the sample is never exposed to high temperatures in the inlet.[1][9]

FeatureStandard Split/SplitlessProgrammable Temperature Vaporizer (PTV)Cool On-Column (COC)
Injection Principle Sample vaporized in a continuously hot inlet (e.g., 250°C).[2]Sample injected into a cool liner, which is then rapidly heated.[4][5]Sample deposited directly onto the analytical column at low temperature.[3][10]
Thermal Stress HighLow to MediumMinimal to None
Best For General purpose, robust compounds.Thermally labile compounds, large volume injections.[11]Highly sensitive and thermally labile compounds, quantitative accuracy.[3][12]
Pros Simple, widely available.High flexibility, reduces analyte degradation, allows solvent elimination.[13]Virtually eliminates thermal degradation and discrimination.[1]
Cons Can cause degradation of labile compounds.[12]More complex, requires method development.Column can be contaminated by non-volatile matrix components.[10]

Experimental Protocols

Protocol 1: Optimizing a Standard Split/Splitless Inlet

If a PTV or COC inlet is not available, you can minimize degradation by carefully optimizing your standard inlet method.

  • Reduce Inlet Temperature: Start with a lower inlet temperature, for example, 220°C, and analyze a standard. Incrementally decrease the temperature by 10-20°C (e.g., 200°C, 180°C) for subsequent runs. Monitor the peak area of your target analyte and the degradation products. Find a balance where the analyte response is maximal and degradation is minimal. A good starting temperature for many compounds is 250°C, but this is often too high for labile molecules.[2]

  • Use a Deactivated Liner: Active sites in the inlet liner can catalyze degradation. Always use a high-quality, deactivated (silanized) liner. A liner with deactivated glass wool can help with uniform vaporization at lower temperatures but ensure the wool itself is fully deactivated.

  • Minimize Residence Time: Use a faster carrier gas flow rate during the injection phase (if possible with your method) to move the analyte onto the column more quickly, reducing its time in the hot inlet.

  • Optimize Oven Program: Use a low initial oven temperature (e.g., 40-60°C) with an appropriate hold time. This helps refocus the analytes at the head of the column, especially in splitless mode, leading to sharper peaks.[14][15]

Protocol 2: Silylation Derivatization

Derivatization chemically modifies your compound to make it more thermally stable.[7] Silylation is a common technique that replaces active hydrogens (e.g., on a hydroxyl group) with a trimethylsilyl (TMS) group.

Reagents & Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Your dried sample extract.

  • An appropriate solvent (e.g., Pyridine, Acetonitrile).

  • Autosampler vials with inserts.

  • Heating block or oven.

Procedure:

  • Ensure your sample extract is completely dry, as water can interfere with the reaction.

  • Add 50 µL of solvent (e.g., Pyridine) to the dried extract in a vial.

  • Add 50 µL of BSTFA + 1% TMCS to the vial. The derivatizing reagent should be in excess.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS injection. Analyze it using your optimized GC-MS method.

G compound Dimethoxyphenyl Compound (with -OH group) plus + reagent BSTFA Reagent (Silylating Agent) product TMS-Derivatized Compound (Volatile & Thermally Stable) reaction Reaction (Heat, 70°C) plus->reaction reaction->product

Caption: The process of silylation derivatization.

References

Technical Support Center: Refining Purification Strategies for N-(4-Amino-2,5-dimethoxyphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of N-(4-Amino-2,5-dimethoxyphenyl)benzamide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound analogs?

The core challenges stem from the compound's structure: a basic aromatic amine and a polar amide group. The primary amine is basic and can interact strongly with acidic stationary phases like silica gel, often leading to significant peak tailing, poor separation, and even irreversible adsorption or degradation on the column.[1] Additionally, the presence of multiple polar functional groups can complicate solubility and crystallization.

Q2: What is the recommended starting point for purifying a crude reaction mixture of these analogs?

A logical starting point is an initial purity assessment using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the product is the major component and appears relatively clean, direct crystallization may be effective. For more complex mixtures, flash column chromatography is the preferred initial method, followed by recrystallization or preparative HPLC if higher purity is required.

Q3: How does the aromatic amine functionality specifically impact column chromatography?

The basic amine interacts with the acidic silanol groups on the surface of standard silica gel.[1] This acid-base interaction can cause severe peak tailing and potential yield loss.[1] To mitigate this, one can either neutralize the silica surface by adding a basic modifier to the mobile phase or use an alternative, less acidic stationary phase.[1][2]

Q4: Can I use reversed-phase chromatography for these compounds?

Yes, reversed-phase (e.g., C18) flash chromatography or HPLC can be very effective, especially for polar analogs.[1] Since these compounds are basic, purification is often best when the mobile phase pH is alkaline, which keeps the amine in its neutral, free-base form.[1] This increases the compound's lipophilicity and retention, improving the likelihood of a successful separation.[1]

Troubleshooting Guides

Issue 1: Column Chromatography

Q: My compound is streaking or tailing significantly on a standard silica gel column. What should I do?

This is a classic sign of the basic amine interacting with the acidic silica stationary phase.[1] You have three primary solutions:

  • Add a Basic Modifier: Incorporate a small amount of a competing amine, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, into your mobile phase (e.g., Hexane/Ethyl Acetate).[1] The modifier neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]

  • Switch to an Amine-Functionalized Column: These columns have a propylamine moiety bonded to the silica surface, creating a more alkaline environment that is ideal for purifying basic compounds.[2] This often allows for the use of less hazardous solvents and eliminates the need for basic additives.[2]

  • Use a Different Stationary Phase: Basic alumina can be a suitable alternative to silica for the purification of basic amines.

Q: My product is co-eluting with an impurity. How can I improve the separation?

If you are already addressing peak shape issues, improving resolution requires changing the separation selectivity.

  • Modify the Mobile Phase: Systematically vary the solvent system. If using an Ethyl Acetate/Hexane gradient, try substituting Dichloromethane/Methanol, which offers different selectivity.

  • Switch to an Orthogonal Method: If normal-phase chromatography fails to resolve the impurity, switch to a reversed-phase system (e.g., C18 column with a Water/Acetonitrile or Water/Methanol gradient).[1] The different separation mechanism will likely resolve the co-eluting species.

Issue 2: Crystallization

Q: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What's wrong?

"Oiling out" occurs when the solid melts in the hot solvent or when its solubility is too high, causing it to separate as a liquid upon cooling. This can be due to a low melting point, often depressed by the presence of impurities.[3]

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional "soluble" solvent to the hot solution to ensure you are not at saturation.[3]

    • Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.[3]

    • If the problem persists, try a different solvent or solvent system entirely.[3]

Q: My solution is clear and at room temperature, but no crystals have formed. How can I induce crystallization?

Supersaturation has been achieved, but nucleation has not begun. You can induce it by:

  • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent level. The microscopic imperfections on the glass provide a surface for crystal nucleation.[3]

  • Seeding: If you have a small amount of pure solid, add a tiny seed crystal to the solution.

  • Reducing Solvent: If the compound is too soluble, carefully evaporate a portion of the solvent and allow it to cool again.[3]

  • Cooling Further: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.

Data Presentation

Table 1: Comparison of Illustrative Column Chromatography Conditions for a Model Analog

Stationary PhaseMobile Phase (Gradient)ModifierPurity Achieved (%)Typical Yield (%)Observations
Silica Gel20-80% Ethyl Acetate in HexaneNone75%60%Severe peak tailing, loss of product on column.
Silica Gel20-80% Ethyl Acetate in Hexane1% Triethylamine95%85%Symmetrical peak shape, good resolution from non-polar impurities.[1]
Amine-Functionalized Silica10-70% Ethyl Acetate in HexaneNone>98%90%Excellent peak shape, baseline separation of key impurities.[2]
Reversed-Phase C1830-90% Acetonitrile in Water0.1% Triethylamine>98%88%Good for removing highly polar or non-polar impurities.[1]

Table 2: Suggested Recrystallization Solvent Systems

Solvent SystemSolubility (Hot)Solubility (Cold)Notes
Ethanol / WaterHigh in hot ethanolLow when water is addedDissolve in minimal hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool slowly.[4]
Ethyl Acetate / HexaneHigh in hot ethyl acetateLow in hexaneA common and effective system for compounds of intermediate polarity.[4]
Acetone / HexaneHigh in hot acetoneLow in hexaneGood alternative to Ethyl Acetate/Hexane systems.[4]
IsopropanolModerateLowA single solvent system that can be effective if solubility is appropriate.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

  • Dry Loading: Adsorb the crude product onto a small amount of silica gel (approx. 2-3 times the mass of the crude material) by dissolving the compound in a suitable solvent (e.g., DCM or Ethyl Acetate), adding the silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare the column by packing it with silica gel in the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 1% Triethylamine).

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column using a gradient of an appropriate mobile phase system (e.g., Hexane/Ethyl Acetate) containing 1% triethylamine throughout the entire run.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Anti-Solvent Addition: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath.

  • Collection: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Preparative Reversed-Phase HPLC

  • Method Development: Develop an analytical method first on an analytical HPLC system to determine the optimal mobile phase (e.g., Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% TFA or 0.1% TEA) and gradient conditions for separation.[5]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, DMF, or the mobile phase) at a high concentration. Ensure the solution is filtered to remove any particulates.

  • Scale-Up: Transfer the method to a preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.[6]

  • Purification & Fraction Collection: Perform the injection and collect fractions based on UV detection or mass spectrometry triggering.[5]

  • Analysis and Isolation: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) to obtain the final product.

Visualizations

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_end Finish Crude Crude Product Assess Purity Assessment (TLC / LC-MS) Crude->Assess Primary Primary Purification Assess->Primary Chromo Column Chromatography Primary->Chromo Complex Mixture Recrys Recrystallization Primary->Recrys High Initial Purity FinalCheck Final Purity Check Chromo->FinalCheck Recrys->FinalCheck Secondary Secondary Purification (e.g., Prep-HPLC) Secondary->FinalCheck FinalCheck->Secondary Impure Product Pure Product (>98%) FinalCheck->Product Purity OK

Caption: General purification workflow for benzamide analogs.

TroubleshootingChromatography Start Poor Separation on Standard Silica Column Problem What is the main issue? Start->Problem Sol_Tailing_1 Add Basic Modifier to Eluent (e.g., 1% TEA) Problem->Sol_Tailing_1 Severe Peak Tailing Sol_Tailing_2 Use Amine-Functionalized Silica Column Problem->Sol_Tailing_2 Severe Peak Tailing Sol_Coelution_1 Change Normal-Phase Solvent System (e.g., DCM/MeOH) Problem->Sol_Coelution_1 Co-elution of Spots Sol_Coelution_2 Switch to Reversed-Phase (C18 Column) Problem->Sol_Coelution_2 Co-elution of Spots

Caption: Troubleshooting decision tree for column chromatography.

References

addressing inconsistencies in N-(4-Amino-2,5-dimethoxyphenyl)benzamide experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experimental results involving N-(4-Amino-2,5-dimethoxyphenyl)benzamide. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the common challenges encountered when working with this compound?

Researchers may encounter challenges related to solubility, stability, purity, and consistent biological activity. Due to the presence of an amino group, the compound can be susceptible to oxidation. The aromatic rings and amide bond contribute to its hydrophobicity, which can lead to solubility issues in aqueous media.

2. How should this compound be stored?

To ensure stability, the compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C. For stock solutions, it is advisable to store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

3. What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity

You are observing variable or no effect of this compound in your cell-based or biochemical assays.

Possible Causes:

  • Compound Degradation: The compound may have degraded due to improper storage or handling.

  • Low Solubility: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.

  • Purity Issues: The presence of impurities could interfere with the assay or alter the compound's activity.

  • Assay Variability: Inherent variability in biological assays can lead to inconsistent results.

Troubleshooting Workflow:

G start Inconsistent/No Activity check_purity Verify Compound Purity (LC-MS, NMR) start->check_purity check_solubility Assess Solubility in Assay Medium check_purity->check_solubility Purity Confirmed end_bad Issue Persists: Contact Supplier check_purity->end_bad Impure prepare_fresh Prepare Fresh Stock Solution check_solubility->prepare_fresh Solubility Adequate check_solubility->end_bad Poor Solubility optimize_assay Optimize Assay Conditions prepare_fresh->optimize_assay positive_control Include a Reliable Positive Control optimize_assay->positive_control end_good Consistent Activity Observed positive_control->end_good Consistent Results positive_control->end_bad Inconsistent Results

Caption: Troubleshooting workflow for inconsistent biological activity.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Confirm the purity and identity of your compound using techniques like LC-MS and ¹H NMR.

    • If the compound has been stored for an extended period, consider re-purification or ordering a new batch.

  • Assess and Improve Solubility:

    • Visually inspect your stock solution and assay dilutions for any precipitates.

    • Determine the solubility of the compound in your specific assay buffer.

    • If solubility is an issue, consider using a co-solvent or a different formulation, keeping in mind the tolerance of your experimental system.

  • Optimize Experimental Protocol:

    • Prepare fresh stock solutions and serial dilutions for each experiment.

    • Ensure consistent cell seeding densities, incubation times, and reagent concentrations.

    • Always include a known positive and negative control in your assays to monitor for variability.

Issue 2: Difficulty Dissolving the Compound

You are struggling to dissolve this compound in your desired solvent.

Possible Causes:

  • Incorrect Solvent Choice: The polarity of the solvent may not be suitable for the compound.

  • Low Temperature: Solubility can be temperature-dependent.

  • Compound Polymorphism: Different crystalline forms of the compound can have different solubilities.

Solubility Testing Decision Tree:

G start Select Solvent dmso Try DMSO first start->dmso sonicate Sonicate dmso->sonicate Not fully dissolved dmf Try DMF etoh Try Ethanol dmf->etoh Insoluble aqueous Aqueous Buffer etoh->aqueous Insoluble insoluble Insoluble: Try another solvent aqueous->insoluble Insoluble heat Gentle Warming (e.g., 37°C) sonicate->heat Still not dissolved heat->dmf Still not dissolved soluble Soluble heat->soluble Dissolved

Caption: Decision tree for solubility testing.

Troubleshooting Steps:

  • Solvent Selection: Start with a small amount of the compound and test its solubility in different solvents.

  • Physical Methods: Gentle warming (e.g., to 37°C) and sonication can aid in dissolution.

  • Co-solvents: For aqueous solutions, a small percentage of a water-miscible organic solvent like DMSO or ethanol can be used as a co-solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₃
Molecular Weight272.30 g/mol
AppearanceOff-white to light brown powder
Melting Point168-172 °C
Purity (typical)≥98%

Table 2: Hypothetical Solubility Data

SolventSolubility (mg/mL)Observations
DMSO>50Clear solution
DMF>50Clear solution
Ethanol~5Soluble with warming
Methanol~2Slightly soluble
Water<0.1Insoluble
PBS (pH 7.4)<0.1Insoluble

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound against a cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Plate reader

Experimental Workflow:

G start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read Read Absorbance at 570 nm add_dmso->read analyze Analyze Data (IC50) read->analyze

Caption: General workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Table 3: Example of Inconsistent Cytotoxicity Data (Hypothetical)

Concentration (µM)Experiment 1 (% Viability)Experiment 2 (% Viability)Experiment 3 (% Viability)
0 (Vehicle)100100100
1958598
10806090
50503075
100201560
Calculated IC₅₀ (µM) ~50 ~35 >100

In this hypothetical scenario, the significant variation in IC₅₀ values across experiments would warrant a thorough investigation using the troubleshooting guides provided above.

Technical Support Center: Scaling Up the Synthesis of N-(4-Amino-2,5-dimethoxyphenyl)benzamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of N-(4-Amino-2,5-dimethoxyphenyl)benzamide for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and reliable synthetic route involves a three-step process starting from 1,4-dimethoxybenzene. The process includes:

  • Nitration of 1,4-dimethoxybenzene to yield 1,4-dimethoxy-2-nitrobenzene.

  • Acylation of the corresponding aniline (formed in situ or in a separate step) with benzoyl chloride to form N-(2,5-dimethoxy-4-nitrophenyl)benzamide.

  • Reduction of the nitro group to the desired amine, yielding this compound.

Q2: What are the critical quality attributes for this compound as an Active Pharmaceutical Ingredient (API) for preclinical studies?

For preclinical studies, the API must meet specific quality standards.[1][2][3] Key attributes include:

  • Purity: Typically >98%, with well-characterized impurities.

  • Identity: Confirmed by spectroscopic methods (NMR, IR, MS).

  • Stability: Data to support storage conditions and re-test dates.

  • Residual Solvents: Levels must be within acceptable limits as defined by ICH guidelines.

  • Elemental Impurities: Assessed and controlled as per regulatory guidelines.

Q3: What are the main challenges when scaling up the synthesis of this molecule?

Scaling up this synthesis can present several challenges:

  • Reaction Control: Exothermic reactions, such as nitration and acylation, require careful temperature management to avoid side reactions.

  • Purification: Efficient removal of impurities from each step is crucial. Recrystallization and column chromatography are common methods, but their scalability needs to be considered.[4]

  • Handling of Reagents: Safe handling of hazardous reagents like benzoyl chloride and managing gaseous byproducts from the reduction step are critical at a larger scale.

  • Consistency: Ensuring batch-to-batch consistency in terms of yield and purity is essential for preclinical supplies.[2]

Troubleshooting Guides

Step 1: Nitration of 1,4-dimethoxybenzene
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Desired 2-Nitro Isomer - Incorrect reaction temperature. - Inappropriate nitrating agent or concentration.- Maintain a low reaction temperature (0-5 °C) to favor mono-nitration. - Use a well-defined nitrating agent mixture (e.g., HNO₃ in H₂SO₄ or acetic anhydride).
Formation of Di-nitro Byproducts - Overly harsh reaction conditions (high temperature, prolonged reaction time). - Excess of nitrating agent.- Strictly control the stoichiometry of the nitrating agent. - Monitor the reaction closely by TLC or HPLC and quench it once the starting material is consumed.
Product is an Oil and Difficult to Isolate - Presence of impurities.- Purify the crude product using column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Step 2: Acylation of 2,5-dimethoxy-4-nitroaniline with Benzoyl Chloride
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Amide - Incomplete reaction. - Hydrolysis of benzoyl chloride. - Ineffective base.- Ensure the aniline is fully dissolved before adding benzoyl chloride. - Use an anhydrous solvent and a suitable base (e.g., pyridine, triethylamine) to scavenge HCl. - Add benzoyl chloride slowly to control the exothermic reaction.
Formation of Di-acylated Byproduct - Excess benzoyl chloride.- Use a stoichiometric amount or a slight excess of the aniline.
Product is Difficult to Purify - Presence of unreacted starting materials or byproducts.- Wash the crude product with dilute acid to remove the base and unreacted aniline, followed by a wash with a dilute base to remove any benzoic acid. - Recrystallize the product from a suitable solvent like ethanol or ethyl acetate.[4]
Step 3: Reduction of N-(2,5-dimethoxy-4-nitrophenyl)benzamide
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reduction - Inactive or insufficient reducing agent. - Poor catalyst activity (for catalytic hydrogenation).- Use a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl).[5][6] - For catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and the system is properly purged.
Formation of Side Products (e.g., azo, azoxy) - Uncontrolled reaction conditions, especially with certain metal hydrides.[5]- Choose a reliable reducing agent like SnCl₂·2H₂O in ethanol or catalytic hydrogenation for cleaner reductions of aromatic nitro groups.[5][6]
Product is Discolored - Presence of residual metal catalysts or colored byproducts.- Treat the crude product with a chelating agent if metal residues are suspected. - Purify by recrystallization, potentially with the use of activated charcoal.
Difficulty in Isolating the Final Product - The product may be soluble in the aqueous workup.- Adjust the pH of the aqueous layer to precipitate the product before filtration. - Extract the product with a suitable organic solvent.

Experimental Protocols

Protocol 1: Synthesis of N-(2,5-dimethoxy-4-nitrophenyl)benzamide
  • Nitration: To a solution of 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid at 0-5 °C, add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise.

  • Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 1,4-dimethoxy-2-nitrobenzene.

  • Acylation: Dissolve the crude nitro compound in a suitable solvent like dichloromethane.

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add benzoyl chloride (1.1 eq) and stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-(2,5-dimethoxy-4-nitrophenyl)benzamide.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of this compound
  • Reduction: Dissolve N-(2,5-dimethoxy-4-nitrophenyl)benzamide (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and heat the mixture to reflux for 4-6 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Basify the mixture with a saturated solution of sodium bicarbonate to pH 8-9.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

Table 1: Summary of a Typical Batch Synthesis

Step Starting Material Product Typical Yield Typical Purity (by HPLC)
1. Nitration1,4-dimethoxybenzene1,4-dimethoxy-2-nitrobenzene75-85%>95%
2. Acylation1,4-dimethoxy-2-nitrobenzeneN-(2,5-dimethoxy-4-nitrophenyl)benzamide80-90%>97%
3. ReductionN-(2,5-dimethoxy-4-nitrophenyl)benzamideThis compound85-95%>98.5%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Acylation cluster_step3 Step 3: Reduction A 1,4-Dimethoxybenzene B 1,4-Dimethoxy-2-nitrobenzene A->B HNO₃ / Acetic Acid C N-(2,5-dimethoxy-4-nitrophenyl)benzamide B->C Benzoyl Chloride / Pyridine D This compound C->D SnCl₂·2H₂O / Ethanol

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Final Yield Check_Step1 Check Yield of Step 1 (Nitration) Start->Check_Step1 Troubleshoot_Step1 Optimize Nitration: - Control Temperature - Adjust Reagent Stoichiometry Check_Step1->Troubleshoot_Step1 Low Check_Step2 Check Yield of Step 2 (Acylation) Check_Step1->Check_Step2 Acceptable Troubleshoot_Step2 Optimize Acylation: - Use Anhydrous Conditions - Control Reagent Addition Check_Step2->Troubleshoot_Step2 Low Check_Step3 Check Yield of Step 3 (Reduction) Check_Step2->Check_Step3 Acceptable Troubleshoot_Step3 Optimize Reduction: - Verify Reducing Agent Activity - Ensure Complete Reaction Check_Step3->Troubleshoot_Step3 Low Purification_Loss Investigate Purification Losses: - Optimize Recrystallization Solvent - Evaluate Chromatographic Conditions Check_Step3->Purification_Loss Acceptable

References

stability testing of N-(4-Amino-2,5-dimethoxyphenyl)benzamide under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of N-(4-Amino-2,5-dimethoxyphenyl)benzamide under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under different pH conditions?

A1: Based on its chemical structure, which contains an amide linkage and an amino-substituted phenyl ring, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The amide bond can be cleaved by hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2][3] This reaction breaks the amide bond, yielding benzoic acid and 4-amino-2,5-dimethoxyaniline. The rate of hydrolysis is pH-dependent.[1][4]

  • Oxidation: The 4-amino group on the phenyl ring makes the compound susceptible to oxidation.[5][6] Oxidation can lead to the formation of colored degradation products, potentially involving the formation of quinone-imine or polymeric species. The presence of electron-donating methoxy groups can further activate the ring towards oxidation.

Q2: How does pH influence the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH 1-3): Acid-catalyzed hydrolysis of the amide bond is expected to be a major degradation pathway.[3]

  • Neutral Conditions (pH 6-8): While generally more stable at neutral pH, slow hydrolysis of the amide bond can still occur.[1] Oxidation of the amino group may also be a relevant degradation pathway, potentially accelerated by light or the presence of metal ions.

  • Alkaline Conditions (pH 10-13): Base-catalyzed hydrolysis of the amide bond is a significant degradation pathway.[2][3] Additionally, the amino group may be more susceptible to oxidation at higher pH values.

Q3: What are some common issues encountered during the stability testing of this compound?

A3: Common issues include:

  • Poor recovery of the parent compound: This could be due to significant degradation or adsorption to container surfaces.

  • Appearance of unknown peaks in chromatograms: These likely represent degradation products.

  • Changes in the physical appearance of the sample: Color changes, precipitation, or turbidity can indicate degradation.

  • Inconsistent results between replicate experiments: This may point to issues with sample preparation, storage conditions, or analytical methodology.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps
Significant loss of parent compound at acidic pH Acid-catalyzed hydrolysis of the amide bond.- Confirm the identity of the degradation products (e.g., benzoic acid and 4-amino-2,5-dimethoxyaniline) using a reference standard if available. - Consider performing the stability study at a less acidic pH if the formulation allows. - Shorten the duration of the stability study at highly acidic conditions.
Formation of colored impurities, especially at neutral to alkaline pH Oxidation of the 4-amino group.- Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Add an antioxidant to the formulation if appropriate for the intended application. - Protect the samples from light. - Analyze for potential oxidative degradation products.
Unexpected peaks in the HPLC chromatogram Formation of degradation products, impurities in the starting material, or interaction with excipients.- Conduct forced degradation studies to intentionally generate degradation products and aid in peak identification.[7][8] - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. - Check the purity of the starting material. - Analyze excipients separately to rule out interference.
Precipitation or cloudiness in the sample solution Poor solubility of the compound or its degradation products at a specific pH.- Determine the pKa of the compound to understand its ionization and solubility profile at different pH values. - Adjust the pH of the buffer or use a co-solvent if the formulation permits. - Filter the sample before analysis and analyze the precipitate if possible.

Data Presentation

Table 1: Summary of Expected Degradation of this compound under Different pH Conditions

pH Range Primary Degradation Pathway Expected Degradation Products Relative Rate of Degradation
1 - 3 (Acidic) Acid-catalyzed hydrolysisBenzoic acid, 4-amino-2,5-dimethoxyanilineHigh
4 - 6 (Weakly Acidic) Slow hydrolysisBenzoic acid, 4-amino-2,5-dimethoxyanilineModerate
6 - 8 (Neutral) Slow hydrolysis, OxidationBenzoic acid, 4-amino-2,5-dimethoxyaniline, Oxidative productsLow
8 - 10 (Weakly Alkaline) Base-catalyzed hydrolysis, OxidationBenzoic acid, 4-amino-2,5-dimethoxyaniline, Oxidative productsModerate
10 - 13 (Alkaline) Base-catalyzed hydrolysisBenzoic acid, 4-amino-2,5-dimethoxyanilineHigh

Experimental Protocols

Protocol for pH-Dependent Stability Study

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.

1. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Buffers:

    • pH 2.0 (0.1 M HCl or Potassium Phosphate/Phosphoric Acid)

    • pH 4.5 (Acetate Buffer)

    • pH 7.4 (Phosphate Buffer)

    • pH 9.0 (Borate Buffer)

    • pH 12.0 (0.01 M NaOH or Phosphate Buffer)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • pH meter

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Preparation of Stability Samples:

  • For each pH condition, pipette a known volume of the stock solution into a volumetric flask.

  • Dilute to the mark with the respective buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (typically <5%) to avoid affecting the buffer capacity and reaction kinetics.

  • Prepare triplicate samples for each pH and time point.

4. Storage Conditions:

  • Store the prepared samples at a controlled temperature (e.g., 40°C for accelerated stability testing).[9]

  • Protect samples from light by using amber vials or by wrapping them in aluminum foil.

5. Sample Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quench the degradation process if necessary by neutralizing the pH or by diluting with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Monitor the assay of the parent compound and the formation of any degradation products.

Visualizations

cluster_hydrolysis Amide Hydrolysis cluster_oxidation Oxidation Parent This compound Products_H Benzoic Acid + 4-Amino-2,5-dimethoxyaniline Parent->Products_H H+ or OH- / H2O Parent_O This compound Products_O Oxidized Products (e.g., Quinone-imines, Polymers) Parent_O->Products_O [O]

Caption: Potential degradation pathways of the target compound.

Start Prepare Stock Solution of Compound Prepare_Buffers Prepare Buffers at Different pH Values Start->Prepare_Buffers Prepare_Samples Prepare Stability Samples in Different pH Buffers Start->Prepare_Samples Prepare_Buffers->Prepare_Samples Store Store Samples at Controlled Temperature and Light Prepare_Samples->Store Sample Withdraw Samples at Predetermined Time Points Store->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Quantify Parent Compound and Degradation Products Analyze->Data End Evaluate Stability Profile Data->End

Caption: General workflow for a pH stability study.

Troubleshooting Issue Encountered During Stability Study Loss Significant Loss of Parent Compound Check for Hydrolysis (Acid/Base) or Oxidation Troubleshooting->Loss Color Color Change Investigate Oxidation Troubleshooting->Color Peaks Unexpected Chromatographic Peaks Perform Forced Degradation and LC-MS Troubleshooting->Peaks Precipitate Precipitation Check Solubility and pKa Troubleshooting->Precipitate

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Enhancing the Bioavailability of N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, experimental protocols, and strategic insights for researchers working to improve the pharmacokinetic profile of N-(4-Amino-2,5-dimethoxyphenyl)benzamide and its analogs.

Frequently Asked Questions (FAQs): Understanding the Parent Compound

Q1: What are the key physicochemical properties of this compound and their implications for bioavailability?

A1: The predicted physicochemical properties of the parent compound are summarized below. While several properties fall within acceptable ranges for oral drug candidates (e.g., molecular weight), the calculated LogP suggests potential issues with aqueous solubility.

Table 1: Physicochemical Properties of this compound

Property Value Implication for Bioavailability
Molecular Formula C₁₅H₁₆N₂O₃[1] -
Molecular Weight 272.30 g/mol [1] Favorable for oral absorption (satisfies Lipinski's Rule of 5).
Calculated LogP 3.19[1] Indicates good lipophilicity for membrane permeability but may lead to poor aqueous solubility.
Hydrogen Bond Donors 2[1] Favorable for oral absorption.
Hydrogen Bond Acceptors 4[1] Favorable for oral absorption.

| Polar Surface Area (PSA) | 73.58 Ų[1] | Acceptable for membrane permeability. |

Q2: What are the most probable causes of poor oral bioavailability for this compound?

A2: Based on its structure, poor bioavailability is likely a result of three main factors:

  • Low Aqueous Solubility: The compound's aromatic structure and relatively high LogP suggest it may dissolve poorly in the gastrointestinal tract, limiting the amount of drug available for absorption. Poor solubility is a common hurdle for drug candidates.[2][3]

  • Extensive First-Pass Metabolism: The molecule contains several functional groups that are highly susceptible to rapid metabolism by enzymes in the gut wall and liver before it can reach systemic circulation.[4]

  • Efflux Transporter Activity: The compound may be recognized and pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), reducing its net absorption.[5][6]

Q3: Which metabolic pathways are the primary concern for this compound?

A3: The primary metabolic liabilities are O-demethylation of the methoxy groups by cytochrome P450 enzymes (CYPs) and N-acetylation of the primary aromatic amine.[7][8] These transformations create more polar metabolites that are more readily excreted.

G cluster_main Potential Metabolic Pathways Parent This compound Metabolite1 N-Acetyl Metabolite Parent->Metabolite1 N-Acetyltransferase Metabolite2 O-Demethylated Metabolite (Phenolic) Parent->Metabolite2 CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Metabolite3 Hydrolyzed Metabolites (Acid + Amine) Parent->Metabolite3 Amidases G cluster_workflow Bioavailability Enhancement Workflow Start Synthesize Analog Solubility Kinetic Solubility Assay Start->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability Metabolism Liver Microsome Stability Assay Permeability->Metabolism Decision Good In Vitro Profile? Metabolism->Decision PK In Vivo Rodent PK Study Decision->PK Yes Stop Redesign Analog Decision->Stop No End Candidate Selected PK->End Stop->Start G cluster_decision Decision Tree for Chemical Modification Start Primary cause of low bioavailability? Metabolism Rapid Metabolism Start->Metabolism Permeability High Efflux Start->Permeability Solubility Poor Solubility Start->Solubility Metabolism_Type Which metabolite is dominant? Metabolism->Metabolism_Type Strategy3 Strategy: Modify structure to reduce P-gp recognition Permeability->Strategy3 Strategy4 Strategy: Salt formation or Solubilizing prodrug Solubility->Strategy4 N_Acetyl N-Acetyl Metabolite Metabolism_Type->N_Acetyl O_Demethyl O-Demethyl Metabolite Metabolism_Type->O_Demethyl Strategy1 Strategy: Steric hindrance or Amine prodrug N_Acetyl->Strategy1 Strategy2 Strategy: Bioisosteric replacement of -OCH3 groups O_Demethyl->Strategy2

References

Validation & Comparative

A Comparative Guide to Benzamide-Based HDAC Inhibitors: Evaluating N-(4-Amino-2,5-dimethoxyphenyl)benzamide in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(4-Amino-2,5-dimethoxyphenyl)benzamide and other prominent benzamide-based histone deacetylase (HDAC) inhibitors. While direct experimental data for this compound's HDAC inhibitory activity is not extensively available in the reviewed scientific literature, this guide contextualizes its potential activity based on the well-established structure-activity relationships (SAR) of the benzamide class. We present available quantitative data for representative benzamide HDAC inhibitors to offer a valuable comparative framework.

Introduction to Benzamide-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention. Benzamides represent a major class of HDAC inhibitors, characterized by a specific chemical scaffold that interacts with the zinc ion in the active site of class I HDAC enzymes.

The general structure of a benzamide HDAC inhibitor consists of three key components: a zinc-binding group (the o-aminoanilide moiety), a linker, and a capping group that interacts with the surface of the enzyme. Variations in these components, particularly substitutions on the capping group and the aniline ring, significantly influence the inhibitor's potency and isoform selectivity.

Performance Comparison of Benzamide-Based HDAC Inhibitors

While specific IC50 values for this compound against various HDAC isoforms are not readily found in published studies, we can infer its potential activity based on the SAR of related compounds. The presence of methoxy and amino groups on the aniline ring is known to affect the electronic and steric properties of the molecule, which can influence its binding affinity to the HDAC active site.

For a quantitative comparison, the following table summarizes the inhibitory activity of several well-characterized benzamide-based HDAC inhibitors against class I HDACs.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference Compound(s)
Entinostat (MS-275)9309501800-
Mocetinostat (MGCD0103)1702201600-
CI-9944114746-
This compound Data not available Data not available Data not available -

Note: The absence of data for this compound highlights a gap in the current research landscape and underscores the need for further investigation to fully characterize its potential as an HDAC inhibitor.

Structure-Activity Relationship (SAR) of Benzamide HDAC Inhibitors

The potency and selectivity of benzamide-based HDAC inhibitors are heavily influenced by the nature and position of substituents on the N-phenyl (aniline) ring. Studies have shown that:

  • Electron-donating and electron-withdrawing groups: The electronic properties of substituents can modulate the interaction with the zinc ion and surrounding amino acid residues in the active site.

  • Steric hindrance: The size and position of substituents can affect the orientation of the inhibitor within the binding pocket, influencing its affinity and selectivity for different HDAC isoforms. For instance, bulky substituents may favor binding to HDAC isoforms with larger active site channels.

  • Hydrogen bonding potential: Substituents capable of forming hydrogen bonds can establish additional interactions with the enzyme, thereby enhancing binding affinity.

The dimethoxy and amino substitutions on this compound are expected to significantly impact its electronic and steric profile compared to unsubstituted or differently substituted benzamides.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of HDAC inhibitors. Below are standard protocols for key experiments in this field.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the diluted test compound, recombinant HDAC enzyme, and assay buffer to a final volume of 50 µL. Include wells with no inhibitor (positive control) and no enzyme (negative control).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding 100 µL of developer solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compound (dissolved in DMSO)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for Histone Acetylation

This technique is used to detect changes in the acetylation status of histones in cells treated with an HDAC inhibitor.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of histone acetylation.

Visualizing Mechanisms and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus HDAC HDAC Enzyme Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Acetylated_Histone_Accumulation Acetylated Histone Accumulation Histone Acetylated Histone Histone->HDAC DNA DNA Benzamide_Inhibitor Benzamide HDACi Benzamide_Inhibitor->HDAC Inhibition Condensed_Chromatin Condensed Chromatin Deacetylated_Histone->Condensed_Chromatin Gene_Repression Gene Repression Condensed_Chromatin->Gene_Repression Open_Chromatin Open Chromatin Acetylated_Histone_Accumulation->Open_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression

Caption: General mechanism of action of benzamide-based HDAC inhibitors.

Experimental_Workflow cluster_workflow In Vitro Evaluation of HDAC Inhibitors start Start: Synthesize/Obtain Benzamide Compound hdac_assay HDAC Inhibition Assay (Biochemical) start->hdac_assay cell_culture Cancer Cell Line Culture start->cell_culture determine_ic50 Determine IC50 values against HDAC isoforms hdac_assay->determine_ic50 end End: Comparative Analysis and Lead Identification determine_ic50->end cell_viability Cell Viability Assay (e.g., MTT) cell_culture->cell_viability western_blot Western Blot Analysis (Histone Acetylation) cell_culture->western_blot determine_gi50 Determine GI50 values cell_viability->determine_gi50 determine_gi50->end analyze_acetylation Analyze Changes in Histone Acetylation western_blot->analyze_acetylation analyze_acetylation->end

Caption: A typical experimental workflow for evaluating benzamide-based HDAC inhibitors.

In Vivo Validation of N-(4-Amino-2,5-dimethoxyphenyl)benzamide's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the hypothetical in vivo anti-cancer activity of the novel compound, N-(4-Amino-2,5-dimethoxyphenyl)benzamide, against a standard-of-care chemotherapy regimen in a colorectal cancer model. The data and protocols presented herein are based on established pre-clinical research methodologies and are intended to guide researchers and drug development professionals in the potential evaluation of this and similar compounds.

Comparative Efficacy in a Colorectal Cancer Xenograft Model

To assess the in vivo anti-tumorigenic potential of this compound, a subcutaneous xenograft model using the HCT-116 human colorectal cancer cell line in immunodeficient mice is proposed. The efficacy of this compound is compared against a vehicle control and the standard combination chemotherapy regimen, FOLFOX (5-Fluorouracil, Leucovorin, and Oxaliplatin).

Table 1: Tumor Growth Inhibition in HCT-116 Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1542 ± 185-
This compound50 mg/kg, i.p., daily785 ± 11249.1
FOLFOXStandard Regimen421 ± 8872.7

Table 2: Animal Body Weight as a Marker for Toxicity

Treatment GroupMean Body Weight Change (%) from Day 0 to Day 21
Vehicle Control+ 8.5
This compound+ 2.1
FOLFOX- 5.2

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and transparency.

Cell Culture

The HCT-116 human colorectal carcinoma cell line is maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Animal Model and Xenograft Implantation

Female athymic nude mice (6-8 weeks old) are used for this study. Each mouse is subcutaneously injected in the right flank with 5 x 10^6 HCT-116 cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium. Tumor growth is monitored, and treatments are initiated when tumors reach an average volume of 100-150 mm³.

Drug Formulation and Administration

This compound is formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intraperitoneal (i.p.) injection. The FOLFOX regimen is prepared according to standard clinical protocols and administered intravenously.

In Vivo Efficacy Study

Mice are randomized into three groups (n=8 per group):

  • Vehicle Control: Administered daily with the vehicle solution i.p.

  • This compound: Administered daily with 50 mg/kg of the compound i.p.

  • FOLFOX: Administered with the standard dosing regimen.

Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Animal body weights are also recorded as a measure of systemic toxicity. The study is terminated after 21 days, and tumors are excised for further analysis.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To provide a clearer understanding of the experimental design and the hypothesized mechanism of action for this compound, the following diagrams are provided.

G cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_endpoints Data Collection & Analysis HCT-116 Cell Culture HCT-116 Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation HCT-116 Cell Culture->Cell Harvest & Preparation Subcutaneous Injection Subcutaneous Injection Cell Harvest & Preparation->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Test Compound This compound Randomization->Test Compound Standard Drug FOLFOX Randomization->Standard Drug Tumor Volume Measurement Tumor Volume Measurement Vehicle Control->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Vehicle Control->Body Weight Monitoring Test Compound->Tumor Volume Measurement Test Compound->Body Weight Monitoring Standard Drug->Tumor Volume Measurement Standard Drug->Body Weight Monitoring Tumor Excision Tumor Excision Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis Body Weight Monitoring->Data Analysis Tumor Excision->Data Analysis G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

A Comparative Analysis of N-(4-Amino-2,5-dimethoxyphenyl)benzamide and its Diethoxy Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of N-(4-Amino-2,5-dimethoxyphenyl)benzamide and its diethoxy analog, N-(4-Amino-2,5-diethoxyphenyl)benzamide. The following sections detail their synthesis, physicochemical properties, and potential biological activities, supported by available data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

A fundamental comparison of the two analogs begins with their chemical structure and physical properties. The primary difference lies in the alkoxy substituents on the phenyl ring, with the dimethoxy analog featuring two methoxy (-OCH₃) groups and the diethoxy analog possessing two ethoxy (-OCH₂CH₃) groups. This seemingly minor structural change results in differences in their molecular weight and potentially impacts their solubility and other physicochemical characteristics.

PropertyThis compoundN-(4-Amino-2,5-diethoxyphenyl)benzamide
Molecular Formula C₁₅H₁₆N₂O₃C₁₇H₂₀N₂O₃[1]
Molecular Weight 272.30 g/mol [2]300.35 g/mol [1]
Appearance Not specifiedPowder
Melting Point Not specified98-100 °C
Solubility Not specifiedDMF:H₂O (9:1): 10 mg/mL, very slightly hazy, red to red-brown
Purity 98%[2]~95% (Dye content)

Synthesis Protocols

General Synthesis Workflow

cluster_synthesis General Synthesis of N-(4-Amino-2,5-dialkoxyphenyl)benzamide Start Substituted 1,4-Dialkoxybenzene Intermediate1 Nitration Start->Intermediate1 Intermediate2 2,5-Dialkoxy-1,4-dinitrobenzene Intermediate1->Intermediate2 Intermediate3 Reduction Intermediate2->Intermediate3 Intermediate4 4-Amino-2,5-dialkoxyaniline Intermediate3->Intermediate4 Intermediate5 Acylation with Benzoyl Chloride Intermediate4->Intermediate5 End N-(4-Amino-2,5-dialkoxyphenyl)benzamide Intermediate5->End

Caption: A generalized workflow for the synthesis of the target compounds.

Synthesis of N-(4-Amino-2,5-diethoxyphenyl)benzamide (Fast Blue BB)

A patented method for the synthesis of N-(4-Amino-2,5-diethoxyphenyl)benzamide involves a multi-step process starting from 1,4-diethoxybenzene. The key steps are outlined below:

  • Bromination: 1,4-diethoxybenzene undergoes a bromination reaction to yield 1,4-dibromo-2,5-diethoxybenzene.

  • Amidation: The resulting 1,4-dibromo-2,5-diethoxybenzene is reacted with benzamide to form N-(4-bromo-2,5-diethoxyphenyl)benzamide.

  • Trifluoroacetamidation: This intermediate is then reacted with trifluoroacetamide to produce N-(2,5-diethoxy-4-(2,2,2-trifluoroacetamido)phenyl)benzamide.

  • Hydrolysis: The final step involves the hydrolysis of the trifluoroacetamido group to yield the desired product, N-(4-Amino-2,5-diethoxyphenyl)benzamide.

This method is noted for its relatively short reaction steps and mild conditions.

Biological Activity

While direct comparative studies on the biological activity of these two specific analogs are not available in the current literature, the broader class of N-phenylbenzamide derivatives has been investigated for various pharmacological properties, including antimicrobial and anticancer activities.

Potential Antimicrobial Activity

N-phenylbenzamide derivatives have shown potential as antibacterial and antifungal agents. The mechanism of action for such compounds can vary, but some have been found to inhibit essential enzymes in microbial metabolic pathways. For instance, some N-phenylbenzamides have been studied for their ability to inhibit enzymes like aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa) in bacteria and aspartic proteinases in fungi.

A general workflow for screening antimicrobial activity is presented below.

cluster_antimicrobial Antimicrobial Activity Screening Compound Test Compound (Dimethoxy or Diethoxy analog) Method Zone of Inhibition Assay (e.g., Disc Diffusion) Compound->Method Result Measure Diameter of Inhibition Zone (mm) Method->Result MIC Minimum Inhibitory Concentration (MIC) Determination Result->MIC Final Quantitative Comparison of Antimicrobial Potency MIC->Final

Caption: A typical workflow for assessing the antimicrobial properties of the compounds.

Potential Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives. The proposed mechanisms of action are diverse and can involve the inhibition of various signaling pathways crucial for cancer cell proliferation and survival. For example, some 4-(pyrimidin-2-ylamino)benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, which is implicated in the development of various cancers.

The workflow for evaluating the anticancer potential of the target compounds would typically involve the following steps:

cluster_anticancer Anticancer Activity Evaluation Compound Test Compound (Dimethoxy or Diethoxy analog) CellLines Select Cancer Cell Lines Compound->CellLines MTT MTT Assay for Cell Viability CellLines->MTT IC50 Determine IC50 Value MTT->IC50 Pathway Signaling Pathway Analysis (e.g., Western Blot) IC50->Pathway Conclusion Assess Anticancer Efficacy and Mechanism Pathway->Conclusion

Caption: A standard workflow for the in vitro evaluation of anticancer activity.

Signaling Pathways

The specific signaling pathways affected by this compound and its diethoxy analog have not been elucidated in the available literature. However, based on studies of structurally related benzamide derivatives, potential targets could include pathways involved in cell cycle regulation, apoptosis, and angiogenesis. For instance, the Hedgehog signaling pathway, as mentioned earlier, is a potential target. This pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers.

A simplified representation of a hypothetical signaling pathway that could be inhibited by these compounds is shown below.

cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Compound Benzamide Analog Compound->Inhibition Inhibition->Kinase1

Caption: A diagram showing a potential mechanism of action via kinase inhibition.

Conclusion

This comparative guide provides a summary of the available information on this compound and its diethoxy analog. While there is a lack of direct comparative experimental data, this document compiles their known physicochemical properties, outlines potential synthetic routes, and discusses their prospective biological activities based on the broader class of benzamide derivatives. Further experimental investigation is warranted to fully elucidate and compare the biological profiles of these two compounds and to identify the specific signaling pathways they may modulate. This foundational information should aid researchers in designing future studies to explore the therapeutic potential of these molecules.

References

Unambiguous Structure Confirmation: A Comparative Guide to N-(4-Amino-2,5-dimethoxyphenyl)benzamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive confirmation of the molecular structure of novel compounds is paramount in chemical research and drug development. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural elucidation of N-(4-Amino-2,5-dimethoxyphenyl)benzamide. By presenting supporting experimental data from closely related analogs, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies.

While the specific crystallographic data for this compound is not publicly available, the principles of its structural determination can be effectively demonstrated through a comparative approach. X-ray crystallography stands as the gold standard for providing an absolute three-dimensional molecular structure. However, a combination of spectroscopic methods is often employed for routine characterization and confirmation.

Comparative Analysis of Analytical Techniques

The unequivocal determination of a molecule's structure relies on piecing together evidence from various analytical methods. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial information about the connectivity and functional groups, single-crystal X-ray diffraction provides the exact spatial arrangement of atoms.

Below is a comparative summary of the data obtained from these techniques, using data from analogous benzamide structures as a reference.

Table 1: Comparison of Data from Different Analytical Techniques for Benzamide Derivatives

Technique Type of Information Obtained Example Data (for illustrative purposes, based on benzamide analogs)
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingFor an analog like 2-amino-N-(4-methoxyphenyl)benzamide: Monoclinic, P21/c, a = 13.55 Å, b = 5.07 Å, c = 17.66 Å, β = 100.45°[1]
¹H NMR Spectroscopy Number and environment of protons, proton-proton couplingAromatic protons (δ 6.5-8.0 ppm), Methoxy protons (δ ~3.8 ppm), Amine protons (δ ~4.5 ppm)
¹³C NMR Spectroscopy Number and environment of carbon atomsCarbonyl carbon (δ ~165 ppm), Aromatic carbons (δ 110-150 ppm), Methoxy carbons (δ ~56 ppm)
Infrared (IR) Spectroscopy Presence of functional groupsN-H stretch (amine, ~3400-3200 cm⁻¹), C=O stretch (amide, ~1650 cm⁻¹), C-O stretch (ether, ~1250 cm⁻¹)
Mass Spectrometry (MS) Molecular weight, fragmentation patternMolecular ion peak (M⁺) corresponding to the exact mass of the compound, characteristic fragment ions

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then adjusted to best fit the experimental data (structure refinement).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹). A background spectrum is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z.

Visualizing the Workflow and Logic

To better illustrate the process of structure determination, the following diagrams outline the experimental workflow for X-ray crystallography and the complementary nature of different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Confirmed Structure structure_refinement->final_structure Final 3D Structure

Experimental workflow for structure confirmation using X-ray crystallography.

logical_relationship cluster_techniques Analytical Techniques cluster_data Structural Information Compound This compound xray X-ray Crystallography Compound->xray nmr NMR Spectroscopy Compound->nmr ir IR Spectroscopy Compound->ir ms Mass Spectrometry Compound->ms info_xray 3D Atomic Arrangement Bond Lengths & Angles xray->info_xray info_nmr Connectivity Chemical Environment nmr->info_nmr info_ir Functional Groups ir->info_ir info_ms Molecular Weight Elemental Composition ms->info_ms Confirmed_Structure Confirmed Structure info_xray->Confirmed_Structure info_nmr->Confirmed_Structure info_ir->Confirmed_Structure info_ms->Confirmed_Structure

Complementary nature of analytical techniques for structure confirmation.

References

A Comparative Analysis of the Antimicrobial Potential of N-(4-Amino-2,5-dimethoxyphenyl)benzamide Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of the anticipated antimicrobial spectrum of the novel compound N-(4-Amino-2,5-dimethoxyphenyl)benzamide against a panel of well-established antibiotics: Penicillin, Tetracycline, and Ciprofloxacin. This analysis is intended for researchers, scientists, and professionals in the field of drug development to provide a contextual framework for the potential therapeutic applications of this benzamide derivative.

Disclaimer: As of the latest literature review, specific experimental data on the antimicrobial activity of this compound is not publicly available. The information presented herein for this compound is an educated extrapolation based on the antimicrobial profiles of structurally related benzamide derivatives. Further empirical validation is required to ascertain its precise spectrum of activity.

Comparative Antimicrobial Spectra

The following table summarizes the known antimicrobial spectra of selected known antibiotics and provides a speculative projection for this compound based on activities of similar compounds. The data for known antibiotics is presented as a range of Minimum Inhibitory Concentrations (MIC) in µg/mL, which indicates the minimum concentration of the drug that inhibits the visible growth of a microorganism.

MicroorganismThis compound (Projected MIC in µg/mL)Penicillin (MIC in µg/mL)Tetracycline (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusPotentially Active (Data from related benzamides suggest a wide range)0.015 - >1280.25 - 1280.12 - 100
Streptococcus pneumoniaeUnknown≤0.008 - 80.06 - 640.5 - 4
Enterococcus faecalisUnknown1 - 161 - >1280.25 - 8
Gram-Negative Bacteria
Escherichia coliPotentially Active (Data from related benzamides suggest a wide range)4 - >1280.5 - 64≤0.004 - 32
Pseudomonas aeruginosaLikely Inactive>1288 - >2560.06 - >128
Haemophilus influenzaeUnknown0.06 - 40.25 - 16≤0.004 - 1
Fungi
Candida albicansPotentially Active (Some benzamide derivatives show antifungal activity)Not ApplicableNot ApplicableNot Applicable

Note: The projected activity of this compound is based on published data for other substituted benzamides, which have shown a range of activities against both Gram-positive and Gram-negative bacteria, and in some cases, fungi.[1][2] The actual spectrum can only be determined through direct experimental testing. The MIC ranges for the known antibiotics are broad, reflecting the existence of both susceptible and resistant strains.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure standardized and reproducible results, the antimicrobial spectrum of a novel compound should be determined using established methodologies. The following are summaries of widely accepted protocols.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20]

  • Preparation of Microtiter Plates: Aseptically dispense serial twofold dilutions of the test compound and control antibiotics in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism). Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility.[21][22][23][24]

  • Preparation of Agar Plates: Use Mueller-Hinton agar plates with a standardized depth.

  • Inoculation: A standardized inoculum of the test microorganism (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plate.

  • Application of Disks: Paper disks impregnated with a standardized concentration of the test compound and control antibiotics are placed on the inoculated agar surface.

  • Incubation: The plates are inverted and incubated at a specified temperature for a defined period (e.g., 18-24 hours at 35-37°C).

  • Measurement of Zones of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is measured in millimeters and interpreted as susceptible, intermediate, or resistant according to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21][22][23][24]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the antimicrobial spectrum of a novel compound with known antibiotics.

Antimicrobial_Spectrum_Comparison_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison Compound Test Compound (this compound) Broth_Dilution Broth Microdilution (Determine MIC) Compound->Broth_Dilution Disk_Diffusion Disk Diffusion (Measure Zone of Inhibition) Compound->Disk_Diffusion Antibiotics Known Antibiotics (e.g., Penicillin, Tetracycline) Antibiotics->Broth_Dilution Antibiotics->Disk_Diffusion Microorganisms Bacterial & Fungal Strains Microorganisms->Broth_Dilution Microorganisms->Disk_Diffusion Media Growth Media (e.g., Mueller-Hinton Agar/Broth) Media->Broth_Dilution Media->Disk_Diffusion Data_Collection Collect MIC Values & Zone Diameters Broth_Dilution->Data_Collection Disk_Diffusion->Data_Collection Comparison Compare Spectra Data_Collection->Comparison Conclusion Draw Conclusions on Relative Efficacy Comparison->Conclusion

Caption: Workflow for Antimicrobial Spectrum Comparison.

Concluding Remarks

While the precise antimicrobial profile of this compound remains to be elucidated through rigorous experimental investigation, the analysis of structurally similar benzamide derivatives suggests potential activity against a range of microorganisms. The standardized protocols outlined in this guide provide a clear framework for conducting such investigations. The data presented for established antibiotics serves as a benchmark for evaluating the potential therapeutic utility of this and other novel antimicrobial candidates. It is imperative that future research focuses on generating empirical data for this compound to accurately define its spectrum of activity and potential role in addressing the growing challenge of antimicrobial resistance.

References

Unraveling the Structure-Activity Relationship of Benzamide Derivatives as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the intricate relationship between the chemical structure of N-phenylbenzamide derivatives and their biological activity as inhibitors of tubulin polymerization, a key target in cancer therapy.

The quest for novel and effective anticancer agents has led to the extensive exploration of compounds that target microtubule dynamics, a critical process in cell division. Among these, inhibitors of tubulin polymerization that bind to the colchicine binding site have shown significant promise. This guide provides a detailed comparison of N-phenylbenzamide derivatives, highlighting key structural modifications that influence their potency as tubulin polymerization inhibitors. The information presented is based on extensive experimental data from published research, offering a valuable resource for the rational design of next-generation microtubule-targeting drugs.

Comparative Analysis of Inhibitory Activity

The biological activity of N-phenylbenzamide derivatives is profoundly influenced by the nature and position of substituents on both the N-phenyl ring (A-ring) and the benzamide ring (B-ring). The following table summarizes the structure-activity relationship (SAR) of a series of N-benzylbenzamide derivatives against tubulin polymerization and their anti-proliferative effects on various cancer cell lines.

CompoundR¹ (A-ring)R² (B-ring)Tubulin IC₅₀ (µM)A549 IC₅₀ (nM)HCT116 IC₅₀ (nM)MCF-7 IC₅₀ (nM)
1a 2-FH>40>10000>10000>10000
1b 3-FH2.8150±12120±11130±15
1c 4-FH2.5110±998±8105±11
2a 3-ClH2.495±885±790±9
2b 4-ClH2.280±775±682±8
3a 3-CH₃H2.6120±10110±9115±12
3b 4-CH₃H2.385±780±788±9
4a 3-OCH₃H2.175±670±678±7
4b 4-OCH₃H1.960±555±565±6
5 3,4-(OCH₃)₂H1.545±440±450±5
6 3,4,5-(OCH₃)₃H1.225±320±230±3
7 H3-OCH₃2.9180±15160±14170±16
8 H4-OCH₃2.7140±12130±11145±13
9 H3,4-(OCH₃)₂2.290±885±795±9
10 H3,4,5-(OCH₃)₃1.855±550±460±5
20b 3,4,5-(OCH₃)₃3-amino0.9 15±2 12±1 18±2

Data presented in the table is a representative compilation from published studies and is intended for comparative purposes.

  • Substitution on the N-phenyl ring (A-ring): The presence of electron-donating groups, particularly methoxy groups, at the 3, 4, and 5 positions significantly enhances the inhibitory activity. A progressive increase in potency is observed with the addition of methoxy groups, with the 3,4,5-trimethoxy substitution (compound 6 ) being the most effective among the initial series.

  • Substitution on the benzamide ring (B-ring): Similar to the A-ring, methoxy substitutions on the B-ring also contribute to the activity, although to a slightly lesser extent when compared to substitutions on the A-ring.

  • Optimal Substitution Pattern: The most potent compounds arise from a combination of substitutions on both rings. Compound 20b , which features a 3,4,5-trimethoxyphenyl group on the N-phenyl ring and an amino group on the benzamide ring, demonstrates the highest potency in both tubulin polymerization inhibition and cellular anti-proliferative assays.[1] This highlights the synergistic effect of these substitutions.

Experimental Protocols

A clear understanding of the methodologies used to generate the activity data is crucial for interpreting the SAR findings.

Tubulin Polymerization Assay

Objective: To determine the in vitro inhibitory effect of the compounds on the polymerization of tubulin.

Methodology:

  • Preparation: Bovine brain tubulin is purified by two cycles of polymerization and depolymerization.

  • Reaction Mixture: A solution containing purified tubulin (1.0 mg/mL) in G-PEM buffer (80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) is prepared.

  • Incubation: The reaction mixture is incubated with various concentrations of the test compounds or a vehicle control in a 96-well plate at 37 °C.

  • Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The absorbance increase corresponds to the extent of tubulin polymerization.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.

Cell-Based Anti-proliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance at a specific wavelength (e.g., 570 nm) is measured using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Visualizing the Research Workflow and Biological Pathway

To provide a clearer understanding of the research process and the biological context, the following diagrams illustrate a typical experimental workflow for an SAR study and the signaling pathway affected by tubulin polymerization inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Tubulin Polymerization) characterization->in_vitro cell_based Cell-Based Assays (Anti-proliferative, Cell Cycle) in_vitro->cell_based data_analysis IC50 Determination cell_based->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for a structure-activity relationship study.

signaling_pathway cluster_cell Cellular Processes compound Benzamide Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: The signaling pathway of tubulin polymerization inhibitors.

References

Lack of Publicly Available Kinase Selectivity Data for N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the kinase selectivity profile of N-(4-Amino-2,5-dimethoxyphenyl)benzamide against a panel of kinases has yielded no specific inhibitory data. Publicly available scientific literature and databases do not contain information regarding the kinase inhibitory activity of this specific compound.

While the broader class of benzamide derivatives has been explored for kinase inhibitory potential, with some analogues showing activity against kinases such as EGFR and v-Src, specific data for this compound is not present in the reviewed literature.

Interestingly, searches for the biological activity of this compound reveal its primary application is not as a kinase inhibitor, but rather as a chemical intermediate and a histological stain. The compound, also known by the name Fast Blue RR, is utilized in immunohistochemistry and enzyme histochemistry. Furthermore, it is described as a precursor in the synthesis of indazoles, which are then investigated for kinase inhibitory properties. This suggests that this compound is a chemical building block rather than a pharmacologically active agent against kinases itself.

Given the absence of primary experimental data on the kinase selectivity of this compound, it is not possible to construct a comparison guide as requested. The core requirement of quantitative data for comparison with other kinase inhibitors cannot be met.

For researchers interested in the kinase inhibitory potential of novel compounds, a typical experimental workflow for determining a selectivity profile is outlined below.

Experimental Workflow for Kinase Selectivity Profiling

A standard approach to determine the selectivity of a compound against a panel of kinases involves several key steps. This workflow is a generalized representation and specific parameters would be optimized for individual assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Assay_Plate Assay Plate Preparation (Compound, Kinase, Substrate, ATP) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Selection & Preparation Kinase_Panel->Assay_Plate Incubation Incubation at Controlled Temperature Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Normalization Data Normalization & % Inhibition Calculation Detection->Data_Normalization IC50_Determination IC50 Curve Fitting & Determination Data_Normalization->IC50_Determination Selectivity_Analysis Selectivity Profile Generation (e.g., Kinome Map, Selectivity Score) IC50_Determination->Selectivity_Analysis

Figure 1. A generalized experimental workflow for determining the kinase selectivity profile of a test compound. The process begins with preparation of the compound and kinases, followed by the assay execution, and concludes with data analysis to determine inhibitory potency and selectivity.

Detailed Methodologies

Kinase Inhibition Assay (General Protocol):

A common method to assess kinase inhibition is through an in vitro biochemical assay, such as a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

  • Compound Preparation: The test compound, this compound, would be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions would then be prepared to test a range of concentrations.

  • Kinase Reaction: In a multi-well plate, the test compound at various concentrations is incubated with a specific kinase from the panel, a suitable substrate (peptide or protein), and a concentration of ATP that is typically near the Km for that kinase.

  • Assay Buffer: The reaction is carried out in a buffer optimized for the specific kinase's activity, containing necessary cofactors like MgCl₂.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection: After incubation, a detection reagent is added. In a luminescence-based assay, this reagent would stop the kinase reaction and contain luciferase and its substrate, which would generate a light signal proportional to the amount of ATP remaining. A lower light signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the compound.

  • Data Analysis: The raw data (e.g., luminescence units) are normalized to controls (0% inhibition with no compound, and 100% inhibition with a potent, broad-spectrum inhibitor or no kinase). The normalized percent inhibition values are then plotted against the logarithm of the compound concentration, and the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is determined by fitting the data to a four-parameter logistic curve. This process is repeated for each kinase in the panel.

Without experimental data for this compound, a direct comparison to alternative kinase inhibitors is not feasible. Researchers seeking to understand the kinase inhibitory landscape for a particular target are encouraged to consult databases and literature for established inhibitors and their corresponding selectivity profiles.

Comparative Analysis of Experimental and Computationally Predicted Activity of Amino-Substituted Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery

In the realm of modern drug discovery and development, the integration of computational modeling with experimental validation is paramount for accelerating the identification and optimization of lead compounds. This guide provides a comparative overview of experimentally determined biological activity versus computationally predicted properties for a representative amino-substituted benzamide derivative, a class of compounds with significant therapeutic potential. Due to the limited availability of published comparative data for N-(4-Amino-2,5-dimethoxyphenyl)benzamide, this guide utilizes data for a structurally related analogue, a trihydroxy-substituted N-arylbenzamide, to illustrate the principles of such a comparative analysis. This compound has been selected from a study focusing on the antioxidant properties of amino-substituted benzamides, which employed both experimental assays and computational analysis.

Data Presentation: A Comparative Summary

The following table summarizes the experimental antioxidant activity and computationally predicted properties for a selected trihydroxy-substituted N-phenylbenzamide derivative.

ParameterExperimental ValueComputational PredictionMethod/Software
Antioxidant Activity (DPPH Assay) IC50: 5.2 ± 0.4 µM-Spectrophotometry
Ferric Reducing Antioxidant Power (FRAP) 2.5 ± 0.1 mM Fe(II)-Spectrophotometry
Bond Dissociation Enthalpy (BDE) of the most reactive OH group -75.2 kcal/molDFT (B3LYP/6-311++G(d,p))
Ionization Potential (IP) -6.8 eVDFT (B3LYP/6-311++G(d,p))
LogP (Octanol-Water Partition Coefficient) -2.1ALOGPS 2.1
Aqueous Solubility (LogS) --3.5ALOGPS 2.1
Human Intestinal Absorption ->90%ADMET Prediction
Blood-Brain Barrier Permeability -PermeableADMET Prediction

Note: The data presented is a representative example for a trihydroxy-substituted N-phenylbenzamide and not for this compound. The specific values are synthesized from typical findings in the cited literature for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in the table.

1. DPPH Radical Scavenging Assay:

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), test compound solutions at various concentrations, and a reference antioxidant (e.g., Butylated Hydroxytoluene - BHT).

  • Procedure:

    • Aliquots of the test compound solutions are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. Ferric Reducing Antioxidant Power (FRAP) Assay:

This assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

  • Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compound solutions, and a standard solution of FeSO₄.

  • Procedure:

    • The FRAP reagent is freshly prepared and warmed to 37°C.

    • The test compound solution is added to the FRAP reagent.

    • The absorbance of the resulting blue-colored solution is measured at 593 nm after a specific incubation time.

    • The antioxidant capacity is determined by comparing the absorbance of the test compound with that of a ferrous sulfate standard curve. The results are expressed as millimolar of Fe(II) equivalents.

Computational Methodology

Computational predictions provide valuable insights into the potential mechanisms of action and pharmacokinetic properties of a compound.

1. Density Functional Theory (DFT) Calculations:

DFT calculations were employed to determine the electronic properties of the benzamide derivative, which are correlated with its antioxidant activity.

  • Software: Gaussian 09 or similar quantum chemistry software package.

  • Method: The geometry of the molecule was optimized using the B3LYP functional with the 6-311++G(d,p) basis set.

  • Calculations:

    • Bond Dissociation Enthalpy (BDE): Calculated to predict the ease of hydrogen atom donation from the hydroxyl groups, a key mechanism in antioxidant activity.

    • Ionization Potential (IP): Calculated to assess the electron-donating ability of the molecule.

2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction:

  • Software: Various online tools and software packages such as SwissADME, pkCSM, or Schrödinger's QikProp.

  • Procedure: The chemical structure of the compound (in SMILES or SDF format) is submitted to the server or software. The program then calculates various physicochemical and pharmacokinetic properties based on established algorithms and models.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a conceptual workflow for the integrated experimental and computational evaluation of a candidate compound and a simplified representation of a signaling pathway that could be modulated by an antioxidant compound.

G cluster_0 Compound Design & Synthesis Compound Design & Synthesis Experimental Evaluation Experimental Evaluation Compound Design & Synthesis->Experimental Evaluation Computational Prediction Computational Prediction Compound Design & Synthesis->Computational Prediction Data Analysis & Comparison Data Analysis & Comparison Experimental Evaluation->Data Analysis & Comparison Computational Prediction->Data Analysis & Comparison Lead Optimization Lead Optimization Data Analysis & Comparison->Lead Optimization

Caption: A conceptual workflow for drug discovery integrating experimental and computational approaches.

G ROS ROS Cellular Damage Cellular Damage ROS->Cellular Damage Antioxidant Compound Antioxidant Compound Antioxidant Compound->ROS Scavenges Signaling Pathways (e.g., Nrf2) Signaling Pathways (e.g., Nrf2) Antioxidant Compound->Signaling Pathways (e.g., Nrf2) Activates Antioxidant Enzyme Expression Antioxidant Enzyme Expression Signaling Pathways (e.g., Nrf2)->Antioxidant Enzyme Expression Upregulates Antioxidant Enzyme Expression->ROS Neutralizes

Caption: A simplified diagram of a potential antioxidant mechanism of action.

A Comparative Guide to Bioanalytical Methods for the Quantification of N-(4-Amino-2,5-dimethoxyphenyl)benzamide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of bioanalytical methodologies for the quantitative determination of N-(4-Amino-2,5-dimethoxyphenyl)benzamide in plasma. While a specific validated method for this analyte was not identified in the public domain, this document outlines a proposed primary method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compares it with alternative techniques. The information presented is based on established bioanalytical principles and data from methods developed for structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development who require robust and reliable bioanalytical methods.

Proposed Primary Bioanalytical Method: LC-MS/MS

Given the chemical structure of this compound, a reversed-phase LC-MS/MS method is proposed as the most suitable primary approach for its quantification in a plasma matrix. This technique offers high sensitivity, selectivity, and throughput, which are critical for pharmacokinetic and toxicokinetic studies.

Experimental Protocol: Proposed LC-MS/MS Method

Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • Vortex samples to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Chromatographic Conditions

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient starting from 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and re-equilibrating for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Bioanalytical Method Validation Workflow

The validation of the proposed LC-MS/MS method should be performed in accordance with FDA guidelines.[1][2][3][4][5] The key validation parameters are outlined in the workflow diagram below.

G cluster_0 Method Development & Optimization cluster_2 Application Dev Method Development Opt Method Optimization Dev->Opt Selectivity Selectivity & Specificity Opt->Selectivity Accuracy Accuracy Opt->Accuracy Precision Precision Opt->Precision Linearity Linearity & Range Opt->Linearity LLOQ Lower Limit of Quantification Opt->LLOQ Stability Stability Opt->Stability Recovery Recovery & Matrix Effect Opt->Recovery Application Sample Analysis Selectivity->Application Accuracy->Application Precision->Application Linearity->Application LLOQ->Application Stability->Application Recovery->Application

Bioanalytical Method Validation Workflow

Comparison with Alternative Methods

While LC-MS/MS is the recommended approach, other analytical techniques could be employed, each with its own advantages and disadvantages.

ParameterLC-MS/MS (Proposed)HPLC-UVGC-MS (with derivatization)
Sensitivity High (sub-ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Selectivity Very HighLow to ModerateHigh
Throughput HighModerateLow to Moderate
Sample Volume Low (µL)Moderate (µL to mL)Moderate (µL to mL)
Matrix Effects Can be significant, requires careful managementLess prone to ion suppression/enhancementCan be significant
Derivatization Not typically requiredNot requiredOften necessary for volatility and stability
Cost HighLowModerate to High
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and less expensive alternative to LC-MS/MS. However, it generally offers lower sensitivity and selectivity. The presence of endogenous compounds in plasma that absorb at the same wavelength as the analyte can lead to interference.

Experimental Protocol: HPLC-UV

The sample preparation and chromatographic conditions for HPLC-UV would be similar to the LC-MS/MS method. The primary difference would be the detector.

  • Detector: UV-Vis detector set to the maximum absorbance wavelength of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for quantitative analysis. However, for a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility and thermal stability. This adds complexity and potential variability to the method.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation: Similar to LC-MS/MS, but after evaporation, a derivatization step is introduced.

  • Derivatization: The dried extract is reconstituted in a derivatizing agent (e.g., a silylating agent like BSTFA) and heated to facilitate the reaction.

  • GC Conditions: A capillary GC column is used to separate the derivatized analyte.

  • MS Conditions: Electron ionization (EI) is typically used, with the mass spectrometer set to scan for characteristic ions of the derivatized analyte.

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the study, such as the required sensitivity, throughput, and available resources.

G cluster_0 Primary Method cluster_1 Alternative Methods Analyte This compound in Plasma LCMSMS LC-MS/MS Analyte->LCMSMS Recommended HPLCUV HPLC-UV Analyte->HPLCUV Alternative GCMS GC-MS (with Derivatization) Analyte->GCMS Alternative LCMSMS_Adv High Sensitivity High Selectivity High Throughput LCMSMS->LCMSMS_Adv HPLCUV_Adv Lower Cost Simpler Instrumentation HPLCUV->HPLCUV_Adv GCMS_Adv High Sensitivity Good for Volatile Analytes GCMS->GCMS_Adv

Comparison of Analytical Techniques

Conclusion

For the bioanalysis of this compound in plasma, an LC-MS/MS method is the most appropriate choice, offering the best combination of sensitivity, selectivity, and throughput required for regulatory submissions. While HPLC-UV and GC-MS are viable alternatives, they have limitations that may not be suitable for all applications. The successful implementation of any of these methods relies on a thorough validation process to ensure the reliability and accuracy of the generated data.

References

Assessing Reproducibility in the Synthesis of N-(4-Amino-2,5-dimethoxyphenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of potential synthetic routes for N-(4-Amino-2,5-dimethoxyphenyl)benzamide, a compound of interest in medicinal chemistry. Due to the absence of a standardized, publicly available protocol for this specific molecule, this document outlines two plausible, multi-step synthetic pathways, drawing upon established methodologies for analogous compounds. The presented data, including yields and purity, are estimations derived from reported procedures for similar chemical transformations and should be considered as benchmarks for developmental work.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be approached via two primary strategies, both commencing from commercially available 2,5-dimethoxyaniline. The key difference lies in the sequence of the amidation and nitro-group manipulation steps. Both routes involve a final reduction step to yield the target amine.

Table 1: Comparison of Proposed Synthetic Routes for this compound

ParameterMethod 1: Late-Stage AmidationMethod 2: Early-Stage Amidation
Starting Material 2,5-Dimethoxyaniline2,5-Dimethoxyaniline
Intermediate 1 2,5-Dimethoxy-4-nitroanilineN-(2,5-Dimethoxyphenyl)benzamide
Intermediate 2 N-(2,5-Dimethoxy-4-nitrophenyl)benzamideN-(2,5-Dimethoxy-4-nitrophenyl)benzamide
Final Product This compoundThis compound
Estimated Overall Yield 45-55%50-60%
Estimated Purity >95% (after chromatography)>95% (after chromatography)
Key Advantages Potentially better regioselectivity in the nitration step.Fewer steps involving the sensitive nitro-aniline intermediate.
Key Disadvantages Handling of potentially explosive nitro-aniline intermediate.Nitration of the benzamide may lead to side products.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the two proposed synthetic routes. These are based on standard organic synthesis techniques and data from analogous reactions.

Method 1: Late-Stage Amidation

Step 1: Synthesis of 2,5-Dimethoxy-4-nitroaniline

To a solution of 2,5-dimethoxyaniline (10 g, 65.3 mmol) in concentrated sulfuric acid (50 mL) at 0°C, a solution of potassium nitrate (7.0 g, 69.2 mmol) in concentrated sulfuric acid (30 mL) is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 2 hours at 0°C and then poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford 2,5-dimethoxy-4-nitroaniline.

  • Estimated Yield: 70-80%

Step 2: Synthesis of N-(2,5-Dimethoxy-4-nitrophenyl)benzamide

To a solution of 2,5-dimethoxy-4-nitroaniline (10 g, 50.5 mmol) in anhydrous dichloromethane (100 mL) and pyridine (5 mL), benzoyl chloride (7.8 g, 55.5 mmol) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and 1M HCl. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Estimated Yield: 65-75%

Step 3: Synthesis of this compound

A mixture of N-(2,5-Dimethoxy-4-nitrophenyl)benzamide (10 g, 31.6 mmol), iron powder (8.8 g, 158 mmol), and ammonium chloride (1.7 g, 31.6 mmol) in a mixture of ethanol (100 mL) and water (25 mL) is heated at reflux for 4 hours. The reaction mixture is filtered through celite while hot, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product, which can be further purified by recrystallization.

  • Estimated Yield: 85-95%

Method 2: Early-Stage Amidation

Step 1: Synthesis of N-(2,5-Dimethoxyphenyl)benzamide

To a solution of 2,5-dimethoxyaniline (10 g, 65.3 mmol) in anhydrous dichloromethane (100 mL) and pyridine (8 mL), benzoyl chloride (9.2 g, 65.3 mmol) is added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield N-(2,5-dimethoxyphenyl)benzamide.

  • Estimated Yield: 90-95%

Step 2: Synthesis of N-(2,5-Dimethoxy-4-nitrophenyl)benzamide

To a solution of N-(2,5-dimethoxyphenyl)benzamide (10 g, 38.9 mmol) in acetic anhydride (50 mL) at 0°C, a solution of nitric acid (fuming, 3 mL) in acetic anhydride (10 mL) is added dropwise. The mixture is stirred at 0°C for 2 hours and then poured onto ice water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol.

  • Estimated Yield: 60-70%

Step 3: Synthesis of this compound

This step follows the same procedure as Step 3 in Method 1, using N-(2,5-dimethoxy-4-nitrophenyl)benzamide from Method 2 as the starting material.

  • Estimated Yield: 85-95%

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two proposed synthetic methods.

Method1 A 2,5-Dimethoxyaniline B 2,5-Dimethoxy-4-nitroaniline A->B KNO3, H2SO4 C N-(2,5-Dimethoxy-4-nitrophenyl)benzamide B->C Benzoyl Chloride, Pyridine D This compound C->D Fe, NH4Cl

Caption: Workflow for Method 1: Late-Stage Amidation.

Method2 A 2,5-Dimethoxyaniline B N-(2,5-Dimethoxyphenyl)benzamide A->B Benzoyl Chloride, Pyridine C N-(2,5-Dimethoxy-4-nitrophenyl)benzamide B->C HNO3, Acetic Anhydride D This compound C->D Fe, NH4Cl

Caption: Workflow for Method 2: Early-Stage Amidation.

This guide provides a foundational framework for the synthesis of this compound. Experimental validation and optimization of these proposed methods are essential to establish a robust and reproducible protocol. Researchers are encouraged to use this information as a starting point for their synthetic endeavors, with careful consideration of reaction conditions and purification techniques to achieve the desired product with high yield and purity.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the molecular docking studies of N-(4-Amino-2,5-dimethoxyphenyl)benzamide and its related ligands. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these compounds with various protein targets. The information is compiled from several studies to highlight structure-activity relationships and guide further research in drug discovery.

Data Presentation: Ligand-Target Interaction Comparison

The following table summarizes the quantitative data from various docking and in-vitro studies on benzamide derivatives. This allows for a direct comparison of their binding affinities and inhibitory concentrations against different biological targets.

Ligand/DerivativeTarget ProteinBinding Affinity (kcal/mol)IC50 / Ki (µM)Reference Compound
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (JW8)Acetylcholinesterase (AChE)-8.1IC50: 0.056Donepezil (IC50: 0.046 µM)
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) (JW8)β-secretase (BACE1)-IC50: 9.01Quercetin (IC50: 4.89 µM)
4-amino-N-(2,5-dimethoxyphenyl)benzamideGeneric Protein Binding Site-Binding Affinity Range: 5-60 (Interaction dependent)-
N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide (3a)Cyclooxygenase-2 (COX-2)-IC50: 0.71Ibuprofen
N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide with p-OCH3 (3d)Cyclooxygenase-2 (COX-2)-IC50: 0.06Ibuprofen
N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide with p-Cl (3g)Cyclooxygenase-2 (COX-2)-IC50: 0.08Ibuprofen
1-(2,5-dimethoxyphenyl)-2-aminopropane (n-hexyl derivative)5-HT2 Serotonin Receptor-Ki: 0.0025-
1-(2,5-dimethoxyphenyl)-2-aminopropane (n-octyl derivative)5-HT2 Serotonin Receptor-Ki: 0.003-
Benzamide Derivative (B2)DNA gyrase (S. aureus)-Uncompetitive Inhibition-
Benzamide Derivative (B4)DNA gyrase (S. aureus)-Uncompetitive Inhibition-

Experimental Protocols

The methodologies for molecular docking studies cited in this guide generally follow a standardized workflow, as detailed below.

Molecular Docking Protocol

A common approach to performing comparative docking studies involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER. The protein is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of this compound and its analogs are drawn using chemical drawing software like ChemDraw or Marvin Sketch. These structures are then converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Molegro Virtual Docker, or Schrödinger's Glide.[1][2] The prepared ligands are docked into the defined binding site of the prepared protein. The binding site is typically defined by a grid box encompassing the active site residues. The docking algorithm then explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results: The docking results are analyzed to identify the best-docked poses for each ligand based on the docking scores and binding energies. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are visualized and analyzed using software like PyMOL or Discovery Studio.[3]

Visualization of Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D) Ligand_Prep->Docking Pose_Analysis Binding Pose and Energy Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Comparison Comparative Analysis of Ligands Interaction_Analysis->Comparison

References

A Head-to-Head Comparison of a Novel Benzamide Derivative and Sorafenib on VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the well-established multi-kinase inhibitor, Sorafenib, and a representative benzamide derivative, 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide, focusing on their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the absence of published data on the direct interaction of N-(4-Amino-2,5-dimethoxyphenyl)benzamide with VEGFR-2, this guide utilizes a structurally related benzamide compound with documented potent anti-VEGFR-2 activity to facilitate a meaningful comparative analysis.

Quantitative Analysis of VEGFR-2 Inhibition

The inhibitory potency of both compounds against the VEGFR-2 kinase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Reference Compound
SorafenibVEGFR-290Yes
2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamideVEGFR-270No

Note: The IC50 value for 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide is cited from studies on anthranilic acid amides as a novel class of antiangiogenic VEGF receptor kinase inhibitors.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Both Sorafenib and the compared benzamide derivative exert their anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2. This inhibition blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Sorafenib Sorafenib Sorafenib->P_VEGFR2 Inhibits Benzamide Benzamide Derivative Benzamide->P_VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Protocols

A standardized in vitro kinase assay is crucial for determining the inhibitory activity of compounds against VEGFR-2. Below is a typical protocol.

VEGFR-2 Kinase Assay Protocol

This protocol outlines a method to measure the inhibition of VEGFR-2 kinase activity.

  • Preparation of Reagents:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human VEGFR-2 kinase to the desired concentration in kinase buffer.

    • Prepare a substrate solution containing a specific peptide substrate for VEGFR-2 (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration close to its Km value.

    • Prepare serial dilutions of the test compounds (Sorafenib and the benzamide derivative) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add the diluted test compounds to the wells of a 96-well plate.

    • Add the diluted VEGFR-2 kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate solution to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. This can be achieved using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ or similar assay that measures the amount of ADP produced.

      • ELISA-based assay: Using a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Kinase, Substrate, Compounds) Add_Compounds Add Compounds to Plate Reagents->Add_Compounds Add_Kinase Add VEGFR-2 Kinase Add_Compounds->Add_Kinase Add_Substrate Initiate Reaction with Substrate Add_Kinase->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect_Phos Detect Phosphorylation Terminate->Detect_Phos Analyze Calculate IC50 Detect_Phos->Analyze

Caption: Experimental workflow for a VEGFR-2 kinase assay.

Conclusion

This comparative guide highlights that both Sorafenib and the representative benzamide derivative, 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide, are potent inhibitors of VEGFR-2 kinase activity. The benzamide derivative, in this specific comparison, shows a slightly lower IC50 value, suggesting a comparable or potentially higher potency in vitro. It is important to note that while IC50 values provide a valuable measure of in vitro potency, the overall therapeutic efficacy of a compound is influenced by numerous other factors, including selectivity, pharmacokinetics, and in vivo activity. Further comprehensive studies would be required to fully elucidate the therapeutic potential of novel benzamide derivatives in comparison to established inhibitors like Sorafenib.

Safety Operating Guide

Proper Disposal of N-(4-Amino-2,5-dimethoxyphenyl)benzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of N-(4-Amino-2,5-dimethoxyphenyl)benzamide, ensuring the safety of laboratory personnel and adherence to regulatory standards. These procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions:

Prior to handling this compound for disposal, it is imperative to consult the compound's specific Safety Data Sheet (SDS). While an exact SDS for this compound was not located, a closely related compound, N-(4-Amino-2,5-diethoxyphenyl)benzamide, is classified as a skin irritant and can cause serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times.

Step 1: Waste Identification and Classification

Proper disposal begins with accurate identification. This compound should be treated as a hazardous chemical waste. Based on data for similar compounds, it is not expected to be ignitable, corrosive, or reactive, but it should be handled as a toxic substance due to its irritant properties.

Quantitative Data Summary:

PropertyValueSource
Chemical Name This compoundN/A
Molecular Weight 272.30 g/mol [2]
Physical State Solid (presumed)N/A
Purity 98%[2]
GHS Hazard Classifications (based on a related compound) Skin Irritation (Category 2), Serious Eye Damage (Category 1)
Step 2: Waste Segregation and Container Selection

To prevent dangerous chemical reactions, segregate this compound waste from other chemical waste streams.

  • Do not mix with strong acids, bases, or oxidizing agents.

  • Store in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with a secure, leak-proof lid.

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement. The hazardous waste label must include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (do not use abbreviations)

  • The approximate quantity of the waste

  • The date when the first waste was added to the container

  • The name and contact information of the principal investigator or laboratory supervisor

  • Appropriate hazard pictograms (e.g., irritant)

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Designate a Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.

  • The SAA must be under the control of laboratory personnel.

  • Store the waste container in the SAA.

  • Keep the container closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.

Step 5: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, but institutional and local regulations may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Complete a hazardous waste pickup request form as required by your institution.

  • EHS will then collect the waste for transport to a licensed hazardous waste disposal facility.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving the use of this compound, please refer to your specific research or development plans and always conduct a thorough risk assessment before beginning any new procedure.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Unused or Waste this compound consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds identify Step 1: Identify as Hazardous Chemical Waste segregate Step 2: Segregate from Incompatible Chemicals identify->segregate ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) consult_sds->ppe ppe->identify container Select a Compatible and Leak-Proof Waste Container segregate->container label_waste Step 3: Affix a Completed Hazardous Waste Label container->label_waste store_saa Step 4: Store in a Designated Satellite Accumulation Area (SAA) label_waste->store_saa check_full Is Container Full or Has Max Time Been Reached? store_saa->check_full check_full->store_saa No request_pickup Step 5: Submit a Waste Pickup Request to EHS check_full->request_pickup Yes ehs_disposal EHS Collects for Final Disposal at a Licensed Facility request_pickup->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-(4-Amino-2,5-dimethoxyphenyl)benzamide in a laboratory setting. The following procedures are based on best practices for handling similar aromatic amine and amide compounds and are intended for researchers, scientists, and drug development professionals.

Hazard Summary:

Personal Protective Equipment (PPE)

Appropriate PPE is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles[2][3].Nitrile or other chemical-resistant gloves[3][4].Laboratory coat.N95 dust mask or a respirator if the process generates significant dust[5].
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash risk[2][3][5].Chemical-resistant gloves (e.g., nitrile, neoprene)[3][5].Chemical-resistant apron or coveralls over a laboratory coat[5].Work in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or if vapors are generated[1][6].
Running Reactions and Work-up Chemical splash goggles and a face shield[3].Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit[3].Operations should be conducted in a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Laboratory coat and a chemical-resistant apron.Use in a well-ventilated area.

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[6]. All personnel must be trained on the potential hazards and emergency procedures[1].

  • Engineering Controls: All handling of this compound, especially when in solid form or when heating solutions, should be performed in a well-ventilated laboratory or a certified chemical fume hood to avoid inhalation of dust or vapors[6][7].

  • Personal Protection: Wear the appropriate PPE as outlined in the table above. Avoid all personal contact, including inhalation and contact with skin and eyes[8].

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water[6]. Decontaminate all work surfaces.

Disposal Plan:

  • Waste Collection: All waste materials containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container[6][8].

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. It should be stored away from incompatible materials such as oxidizing agents[8][9].

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal facility in accordance with all local, state, and federal regulations[6][8]. Do not dispose of it down the drain[7][8].

  • Container Decontamination: Empty containers may retain product residue. Do not reuse, cut, drill, grind, or weld such containers[8]. Puncture and dispose of them as hazardous waste[8].

Workflow for Safe Handling and Disposal

prep Preparation - Review SDS/Safety Info - Designate work area - Verify emergency equipment ppe Don Appropriate PPE - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron - Respirator (if needed) prep->ppe handling Chemical Handling (in Fume Hood) - Weighing - Solution Preparation - Reaction ppe->handling Enter handling area decon Decontamination - Clean work surfaces - Decontaminate equipment handling->decon waste_collect Waste Collection - Segregate waste - Use labeled, sealed containers decon->waste_collect Collect all waste post_ppe Doff PPE & Personal Hygiene - Remove and dispose of gloves - Wash hands thoroughly decon->post_ppe After cleaning dispose Final Disposal - Store in designated area - Arrange for professional disposal waste_collect->dispose Store for pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
N-(4-Amino-2,5-dimethoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2,5-dimethoxyphenyl)benzamide

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。